molecular formula C18H24Cl2N2 B000623 Cyclizine dihydrochloride CAS No. 5897-18-7

Cyclizine dihydrochloride

Numéro de catalogue: B000623
Numéro CAS: 5897-18-7
Poids moléculaire: 339.3 g/mol
Clé InChI: CKLJCUGYMOMAEJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cyclizine 2HCl is a piperazine derivative with Histamine H1 receptor antagonist activity.Cyclizine is a histamine H1 receptor antagonist of the piperazine class. It possesses anticholinergic and antiemetic properties. The mechanism by which cyclizine exerts its antiemetic and antivertigo effects has not been fully elucidated. Cyclizine increases lower oesophageal sphincter tone and reduces the sensitivity of the labyrinthine apparatus. It may inhibit the part of the midbrain known collectively as the emetic centre.Cyclizine is metabolised to its N-demethylated derivative, norcyclizine, which has little antihistaminic (H1) activity compared to Cyclizine. Following oral administration effects develop within 30 minutes, are maximal within 1-2 hours and last, for cyclizine, for 4-6 hours. In healthy adult volunteers the administration of a single oral dose of 50 mg cyclizine resulted in a peak plasma concentration of approximately 70 ng/mL occurring at about two hours after drug administration. The plasma elimination half-life is approximately 20 hours.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-benzhydryl-4-methylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2.2ClH/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;;/h2-11,18H,12-15H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLJCUGYMOMAEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047773
Record name Cyclizine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5897-18-7, 303-25-3
Record name Cyclizine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005897187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclizine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLIZINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF601QVZ67
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Cyclizine (B1669395) Dihydrochloride (B599025)

This technical guide provides a comprehensive overview of the primary synthesis pathways for cyclizine dihydrochloride, a piperazine (B1678402) derivative with prominent antihistaminic and antiemetic properties. The document details the core chemical reactions, experimental protocols, and relevant quantitative data to support research and development activities.

Introduction

Cyclizine, chemically known as 1-(diphenylmethyl)-4-methylpiperazine, is a histamine (B1213489) H1-receptor antagonist widely used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1][2][3] The active pharmaceutical ingredient is typically formulated as the dihydrochloride salt to enhance its stability and solubility. This guide explores the principal synthetic routes for its preparation.

Core Synthesis Pathways

There are two primary, well-documented pathways for the synthesis of cyclizine.

  • Direct N-Alkylation of 1-Methylpiperazine (B117243): This is the most common and industrially relevant method. It involves the direct alkylation of 1-methylpiperazine with a benzhydryl halide, such as benzhydryl chloride or bromide.[1][4][5]

  • Eschweiler-Clarke Methylation of 1-(Diphenylmethyl)piperazine: This alternative route involves the methylation of the unsubstituted piperazine nitrogen of the precursor, 1-(diphenylmethyl)piperazine (also known as norcyclizine).[1][6]

Pathway 1: Direct N-Alkylation of 1-Methylpiperazine

This pathway is characterized by the nucleophilic substitution reaction between 1-methylpiperazine and a benzhydryl halide. The final step involves the conversion of the resulting cyclizine free base to its dihydrochloride salt.

Reaction Scheme:

cluster_reactants Reactants cluster_products Products BenzhydrylHalide Benzhydryl Halide (X = Cl, Br) CyclizineBase Cyclizine (Free Base) BenzhydrylHalide->CyclizineBase + 1-Methylpiperazine (Solvent) Methylpiperazine 1-Methylpiperazine CyclizineHCl This compound CyclizineBase->CyclizineHCl + 2 HCl

Caption: N-Alkylation of 1-Methylpiperazine to form Cyclizine.

Experimental Protocols

Method A: Synthesis using Benzhydryl Chloride

  • Protocol: As described in U.S. Patent 2,630,435, a mixture of 0.19 mole (19 g) of N-methyl piperazine and benzhydryl chloride is prepared in approximately 10 cc of benzene.[4]

  • Reaction Conditions: The mixture is heated on a steam bath for four hours.[4]

  • Work-up and Purification: The resulting mixture is partitioned between ether and water. The ethereal layer is washed with water until neutral. The cyclizine base is then extracted from the ether layer using 1N hydrochloric acid. The acidic extract is evaporated under a vacuum.[4]

  • Salt Formation: The residue is recrystallized from 95% alcohol to yield the pure dihydrochloride of N-methyl-N'-benzhydryl piperazine (this compound).[4]

Method B: Alternative Synthesis and Salt Formation

  • Protocol: This method involves the reaction of benzhydryl chloride with 1-methyl piperazine in acetonitrile.[7]

  • Reaction Conditions: The reaction mixture is refluxed for an extended period (e.g., 280 hours).[7]

  • Salt Formation (High Purity): For the conversion to the hydrochloride salt, cyclizine free base (25.0 g, purity >98.0%) is dissolved in 50.0 ml of methanol. To this clear solution, 1.0 mole of hydrochloric acid (8.4 ml, assay >35.0%) is added.[5]

  • Reaction Conditions for Salt Formation: The temperature is maintained between 45 to 55°C, and the mixture is stirred for 2 hours.[5]

  • Isolation: The resulting product is filtered and dried.[5]

Quantitative Data
ParameterValueSource
Yield (Method A) 29.5 g (from 0.19 mole precursor)[4]
Melting Point (Method A) > 250 °C[4]
Yield (Salt Formation, Method B) 90.5%[5]
Purity (Salt Formation, Method B) 99.4%[5]

Pathway 2: Eschweiler-Clarke Methylation

This synthetic route begins with 1-(diphenylmethyl)piperazine (norcyclizine), which is then methylated at the N4 position using the Eschweiler-Clarke reaction conditions (formic acid and formaldehyde).

Reaction Scheme:

cluster_reactants Reactants cluster_products Products Norcyclizine 1-(Diphenylmethyl)piperazine (Norcyclizine) CyclizineBase Cyclizine (Free Base) Norcyclizine->CyclizineBase + HCOOH, HCHO (Eschweiler-Clarke) CyclizineHCl This compound CyclizineBase->CyclizineHCl + 2 HCl

Caption: Eschweiler-Clarke methylation of Norcyclizine.

Experimental Protocols

While the Eschweiler-Clarke reaction is a known method for N-methylation of amines, specific high-yield protocols for the final conversion to cyclizine are less detailed in the provided literature compared to the direct alkylation route. However, a patent describes a process utilizing these reagents for an improved synthesis.[1][5]

  • Protocol: A solution of formic acid and formaldehyde (B43269) in water is prepared. 1-(Diphenylmethyl)piperazine (Formula I in the patent) is added to this solution.[5]

  • Reaction Conditions: The reaction mass is heated to a temperature of approximately 50-95°C.[5]

  • Work-up and Isolation: A solution of sodium hydroxide (B78521) is added to the reaction mixture to basify it. The cyclizine free base is then isolated. The subsequent conversion to the dihydrochloride salt would follow a procedure similar to that described in Pathway 1, Method B.[5]

Quantitative Data

Specific yield and purity data for the complete Eschweiler-Clarke pathway to this compound are not detailed in the available search results. The primary focus of industrial synthesis appears to be on the direct alkylation method.

Summary

The synthesis of this compound is most commonly achieved through the direct N-alkylation of 1-methylpiperazine with a benzhydryl halide. This method is well-documented, with established protocols and reported high yields and purity. The Eschweiler-Clarke methylation of norcyclizine presents a viable alternative pathway. The choice of synthesis route in a research or industrial setting will depend on factors such as the availability of starting materials, desired purity, and scalability.

References

An In-depth Technical Guide on the Core Mechanism of Action of Cyclizine on H1 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclizine (B1669395), a first-generation piperazine-derivative antihistamine, exerts its therapeutic effects primarily through its interaction with the histamine (B1213489) H1 receptor (H1R). This technical guide provides a comprehensive overview of the molecular mechanisms underlying cyclizine's action on H1 receptors. A key aspect of this interaction is the concept of inverse agonism, driven by the constitutive activity of the H1 receptor. Cyclizine stabilizes the inactive conformation of the receptor, thereby reducing both basal and histamine-induced signaling. The primary signaling cascade affected is the Gq/11-mediated pathway, leading to the modulation of downstream effectors such as phospholipase C, inositol (B14025) triphosphate, intracellular calcium, and the transcription factor NF-κB. This document details the binding characteristics of cyclizine, the intricacies of the H1R signaling pathway, and the experimental protocols used to elucidate these mechanisms.

Introduction

Cyclizine is a widely used medication for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1] Its pharmacological activity is principally attributed to its antagonism of the histamine H1 receptor. As a first-generation antihistamine, cyclizine readily crosses the blood-brain barrier, leading to central nervous system effects such as sedation.[2] Beyond its competitive antagonism of histamine, cyclizine, like many other first-generation antihistamines, functions as an inverse agonist, a crucial aspect of its mechanism of action that will be explored in detail in this guide.[3] This document will provide a detailed examination of the molecular interactions and signaling pathways involved in cyclizine's effect on the H1 receptor, supported by quantitative data and experimental methodologies.

Cyclizine Binding to the H1 Receptor

The interaction of cyclizine with the H1 receptor has been characterized through various binding and functional assays. While a specific Ki value for cyclizine from radioligand binding assays was not identified in the reviewed literature, its binding affinity and potency have been quantified through other means.

Quantitative Data

The following table summarizes the available quantitative data for cyclizine's interaction with the H1 receptor.

ParameterValueDescriptionSource
pIC50 7.42Negative logarithm of the half-maximal inhibitory concentration in a radioligand binding assay using [3H]Pyrilamine.
IC50 38 nMHalf-maximal inhibitory concentration, calculated from the pIC50 value. This represents the concentration of cyclizine required to inhibit 50% of the radioligand binding.
IC50 5.42 µMHalf-maximal inhibitory concentration for the inhibition of anti-IgE-induced histamine release from isolated human lung fragments. This is a measure of its functional potency in a physiological context.

Mechanism of Action: Inverse Agonism at the H1 Receptor

The histamine H1 receptor, a G-protein coupled receptor (GPCR), exhibits constitutive activity, meaning it can signal in the absence of an agonist like histamine.[3] This basal signaling is a key factor in the mechanism of action of many H1 antihistamines, including cyclizine.

Rather than being neutral antagonists that simply block histamine binding, most first-generation antihistamines are inverse agonists.[3] Inverse agonists bind preferentially to the inactive conformation of the H1 receptor, shifting the conformational equilibrium towards the inactive state. This not only prevents histamine from binding and activating the receptor but also reduces the basal, agonist-independent signaling.[3]

The Two-State Model of Receptor Activation

The action of agonists and inverse agonists at the H1 receptor can be understood through a two-state model, where the receptor exists in equilibrium between an inactive (R) and an active (R*) conformation.

  • Agonists (e.g., histamine) bind to and stabilize the active conformation (R), shifting the equilibrium towards R and increasing signaling.

  • Inverse agonists (e.g., cyclizine) bind to and stabilize the inactive conformation (R), shifting the equilibrium towards R and decreasing signaling below the basal level.

  • Neutral antagonists would bind with equal affinity to both R and R*, preventing agonist binding without affecting the conformational equilibrium. However, most H1 antihistamines demonstrate inverse agonist properties.[3]

H1 Receptor Signaling Pathways Modulated by Cyclizine

The primary signaling pathway for the H1 receptor is through its coupling to the Gq/11 family of G-proteins.[2] Activation of this pathway leads to a cascade of intracellular events that are inhibited by cyclizine.

The Gq/11-PLC-IP3-Ca2+ Pathway
  • Receptor Activation: In the absence of an inverse agonist, both histamine binding and constitutive activity can lead to the activation of the H1 receptor.

  • G-Protein Coupling: The activated H1 receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the heterotrimeric G-protein Gq/11, promoting the exchange of GDP for GTP on the α-subunit (Gαq).

  • G-Protein Dissociation: The Gαq-GTP and Gβγ subunits dissociate from each other and the receptor.

  • PLC Activation: The activated Gαq-GTP subunit binds to and activates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • Downstream Effects: The increase in intracellular Ca2+ and the presence of DAG activate various downstream effectors, including protein kinase C (PKC), leading to cellular responses such as smooth muscle contraction and inflammatory gene expression.

Cyclizine, by stabilizing the inactive state of the H1 receptor, prevents this entire cascade from being initiated by either histamine or constitutive receptor activity.

Modulation of the NF-κB Pathway

The H1 receptor has been shown to modulate the activity of the nuclear factor-kappa B (NF-κB) transcription factor, a key regulator of the inflammatory response. Both constitutive and histamine-induced H1 receptor activity can lead to the activation of NF-κB.[3] By acting as an inverse agonist, cyclizine can reduce the basal and histamine-stimulated activation of the NF-κB pathway, thereby contributing to its anti-inflammatory effects.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of ligands like cyclizine with the H1 receptor.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (like cyclizine) by measuring its ability to compete with a radiolabeled ligand for binding to the H1 receptor.

  • Materials:

    • Membrane preparations from cells expressing the human H1 receptor (e.g., HEK293 or CHO cells).

    • Radioligand: [3H]mepyramine (a potent H1 antagonist).

    • Unlabeled test compound: Cyclizine.

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Cold assay buffer.

    • Scintillation fluid.

    • Glass fiber filters.

  • Procedure:

    • Incubate the cell membrane preparation with a fixed concentration of [3H]mepyramine and varying concentrations of cyclizine in the assay buffer.

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).

    • Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the cyclizine concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of cyclizine that inhibits 50% of specific [3H]mepyramine binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for Inverse Agonism (Inositol Phosphate (B84403) Accumulation)

This assay measures the ability of a compound to inhibit the constitutive activity of the H1 receptor by quantifying the production of the second messenger inositol phosphate (IP).

  • Materials:

    • Cells overexpressing the human H1 receptor (e.g., COS-7 or HEK293 cells).

    • [3H]myo-inositol.

    • Assay medium (e.g., serum-free DMEM).

    • Stimulation buffer containing LiCl (to inhibit inositol monophosphatase).

    • Test compound: Cyclizine.

    • Quenching solution (e.g., perchloric acid).

    • Anion exchange chromatography columns.

  • Procedure:

    • Label the cells by incubating them with [3H]myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

    • Wash the cells to remove unincorporated [3H]myo-inositol.

    • Pre-incubate the cells with stimulation buffer containing LiCl.

    • Add varying concentrations of cyclizine to the cells and incubate for a specified time. A control group with no drug is used to measure basal IP accumulation.

    • Terminate the reaction by adding a quenching solution.

    • Neutralize the cell extracts.

    • Separate the total [3H]inositol phosphates from free [3H]inositol using anion exchange chromatography.

    • Quantify the amount of [3H]inositol phosphates by scintillation counting.

  • Data Analysis:

    • Plot the amount of [3H]inositol phosphate accumulation against the logarithm of the cyclizine concentration.

    • A dose-dependent decrease in basal IP accumulation indicates inverse agonist activity.

    • Determine the IC50 value for the inhibition of constitutive H1 receptor activity.

Visualizations

Signaling Pathway of H1 Receptor and the Action of Cyclizine

H1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus H1R_inactive H1 Receptor (Inactive, R) H1R_active H1 Receptor (Active, R*) H1R_inactive->H1R_active Constitutive Activity H1R_active->H1R_inactive Gq Gq/11 (GDP-bound) H1R_active->Gq Activates Gq_active Gαq-GTP Gq->Gq_active GTP/GDP Exchange PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Cleaves PIP2 DAG DAG PLC->DAG Cleaves PIP2 PIP2 PIP2 Gq_active->PLC Activates ER_Ca Ca²⁺ Store IP3->ER_Ca Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Ca2->PKC Activates NFkB_inactive IκB-NF-κB PKC->NFkB_inactive Phosphorylates IκB NFkB_active NF-κB NFkB_inactive->NFkB_active IκB Degradation & NF-κB Release Gene Inflammatory Gene Transcription NFkB_active->Gene Translocates to Nucleus ER_Ca->Ca2 Release Histamine Histamine Histamine->H1R_active Agonist Binding Cyclizine Cyclizine Cyclizine->H1R_inactive Inverse Agonist Binding

Caption: H1 Receptor Signaling and Cyclizine's Inverse Agonist Action.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow prep Prepare H1R-expressing cell membranes incubate Incubate membranes with [3H]mepyramine & Cyclizine prep->incubate filter Rapid filtration to separate bound and free radioligand incubate->filter wash Wash filters with ice-cold buffer filter->wash count Quantify radioactivity with scintillation counter wash->count analyze Analyze data to determine IC50 and Ki count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

Cyclizine's mechanism of action at the histamine H1 receptor is a multifaceted process centered around its role as an inverse agonist. By preferentially binding to and stabilizing the inactive state of the H1 receptor, cyclizine effectively reduces both histamine-induced and constitutive receptor signaling. This action primarily inhibits the Gq/11-PLC-IP3-Ca2+ pathway, leading to a reduction in downstream cellular responses, including those mediated by NF-κB. This comprehensive understanding of cyclizine's molecular pharmacology is essential for the rational design and development of future therapeutics targeting the H1 receptor.

References

An In-depth Technical Guide on the Physicochemical Properties of Cyclizine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of cyclizine (B1669395) dihydrochloride (B599025), an active pharmaceutical ingredient (API) widely used for its antiemetic properties. The following sections detail its fundamental characteristics, present quantitative data in a structured format, describe standard experimental methodologies for their determination, and visualize key pathways and workflows.

Core Physicochemical Properties

Cyclizine dihydrochloride is the hydrochloride salt of cyclizine, a piperazine (B1678402) derivative.[1][2] Its chemical and physical characteristics are crucial for formulation development, understanding its physiological behavior, and ensuring quality control.

Data Presentation: Summary of Quantitative Properties

The key physicochemical parameters for cyclizine and its dihydrochloride salt are summarized below.

PropertyValueReference
Chemical Formula C₁₈H₂₃ClN₂[3][4]
Molecular Weight 302.84 g/mol [3][4][5]
Appearance White to pale yellow crystalline powder.[3][4][3][4]
Melting Point 291-293 °C[3]295-297 °C[6]
pKa (Strongest Basic) 8.2[2][7]
Log P (Octanol/Water) 3.38[6]
Odor Odorless[6]

Data Presentation: Solubility Profile

SolventSolubilityReference
Water Slightly soluble (1:115)[8][9]Soluble[4]
Alcohol Slightly soluble (1:115)[8]
Chloroform Slightly soluble (1:75)[8]Soluble[6]
Methanol Soluble[3][6]
DMSO Soluble[3][6]
Ether Insoluble[4]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties cited above are outlined in this section. These protocols are based on standard pharmaceutical analysis techniques.

2.1 Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[10]

  • Principle: An excess amount of the solid API is added to a specific solvent in a flask. The mixture is agitated at a constant temperature until equilibrium is reached, meaning the concentration of the dissolved solute in the solvent becomes constant.

  • Apparatus:

    • Orbital shaker or mechanical agitator with temperature control.

    • Stoppered flasks or vials.

    • Centrifuge.

    • Validated analytical instrument for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer).

  • Methodology:

    • Add an excess of this compound to a series of flasks, each containing a known volume of the desired solvent (e.g., purified water, pH-adjusted buffers, organic solvents).[10]

    • Ensure that a solid excess is visible, which confirms that saturation has been reached.[10]

    • Place the sealed flasks in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C for physiological relevance).[11]

    • Agitate the flasks for a predetermined period (e.g., 24-48 hours) sufficient to reach equilibrium. A preliminary study should establish the time required to reach this state.[11][12]

    • After agitation, allow the samples to stand to permit sedimentation of the excess solid.[10]

    • Carefully withdraw a clear aliquot of the supernatant. Phase separation can be facilitated by centrifugation or filtration, ensuring the filter does not adsorb the solute.

    • Analyze the concentration of this compound in the supernatant using a validated analytical method, such as HPLC with UV detection.[10]

    • Perform a minimum of three replicate determinations for each solvent condition.[11]

2.2 Melting Point Determination (Capillary Method)

This method determines the temperature at which the crystalline solid transitions to a liquid state.

  • Principle: A small amount of the powdered substance is heated in a sealed capillary tube, and the temperature range over which it melts is observed.

  • Apparatus:

    • Melting point apparatus with a heating block and calibrated thermometer or digital temperature sensor.

    • Glass capillary tubes, sealed at one end.

  • Methodology:

    • Ensure the this compound sample is finely powdered and thoroughly dried.

    • Pack a small amount of the powder into the bottom of a capillary tube to a height of 2-3 mm.

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Heat the block at a controlled rate. A slower heating rate (e.g., 1-2 °C per minute) is used as the temperature approaches the expected melting point to ensure accuracy.

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.[13]

2.3 pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constant (pKa) of ionizable compounds.[14][15]

  • Principle: A solution of the API is titrated with a standardized acid or base. The pH of the solution is measured after each addition of titrant, and the resulting titration curve is used to determine the pKa, which corresponds to the pH at the half-equivalence point.[16]

  • Apparatus:

    • Calibrated pH meter with an electrode.

    • Magnetic stirrer and stir bar.

    • Burette for precise addition of titrant.

    • Reaction vessel.

  • Methodology:

    • Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[14]

    • Prepare a solution of this compound of a known concentration (e.g., 1 mM) in purified water or a suitable co-solvent if solubility is low.[14]

    • Place the solution in the reaction vessel with a magnetic stir bar and immerse the pH electrode.

    • To ensure a controlled environment, purge the solution with nitrogen to remove dissolved carbon dioxide.[14]

    • Titrate the solution by adding small, precise increments of a standardized basic solution (e.g., 0.1 M NaOH), as cyclizine is a base.[14]

    • Record the pH value after each addition, allowing the reading to stabilize.[14]

    • Continue the titration well past the equivalence point (the point of inflection on the curve).

    • Plot the recorded pH values against the volume of titrant added.

    • The pKa is determined from the pH value at the point where 50% of the substance has been neutralized (the half-equivalence point).[16] This is typically found at the midpoint of the steepest part of the titration curve.

    • Perform the titration in triplicate to ensure reproducibility.[14]

Mandatory Visualizations

3.1 Signaling Pathway: Mechanism of Antiemetic Action

Cyclizine primarily acts as a histamine (B1213489) H1 receptor antagonist and also exhibits anticholinergic (muscarinic receptor antagonist) properties.[7][17] Its antiemetic effect is achieved by blocking signaling pathways from the vestibular system and the chemoreceptor trigger zone (CTZ) to the vomiting center in the brainstem.[7][18]

G cluster_input Stimuli cluster_processing Signal Integration Centers cluster_output Emetic Response Motion Motion / Vertigo Vestibular Vestibular Nuclei (H1 & M1 Receptors) Motion->Vestibular Stimulates Emetics Emetogenic Substances CTZ Chemoreceptor Trigger Zone (CTZ) Emetics->CTZ Stimulates VC Vomiting Center (Medulla) Vestibular->VC Signals to CTZ->VC Signals to Vomiting Nausea & Vomiting VC->Vomiting Induces Cyclizine Cyclizine Cyclizine->Vestibular Blocks H1 & M1 Receptors Cyclizine->CTZ Inhibits Neurotransmission

Caption: Antiemetic mechanism of Cyclizine via receptor blockade.

3.2 Experimental Workflow: Solubility Determination

The following diagram illustrates the logical steps involved in determining the equilibrium solubility of this compound using the shake-flask method.

G arrow arrow Prep Prepare Solvent Media (e.g., Buffers pH 1.2-6.8) Add Add Excess API to Flasks Prep->Add Equilibrate Agitate at Constant Temp (37°C) Until Equilibrium is Reached Add->Equilibrate Decision Is Solid Excess Still Visible? Equilibrate->Decision Separate Separate Solid & Liquid Phases (Centrifugation / Filtration) Analyze Analyze Solute Concentration in Supernatant (e.g., HPLC) Separate->Analyze Result Calculate Solubility (mg/mL) Analyze->Result Decision->Add No (Add More API) Decision->Separate Yes

Caption: Workflow for the Shake-Flask Solubility Method.

3.3 Logical Relationship: pKa Determination Workflow

This diagram outlines the process for determining the pKa of this compound via potentiometric titration.

G cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis Calibrate Calibrate pH Meter PrepareSol Prepare API Solution (Known Concentration) Calibrate->PrepareSol Titrate Titrate with Standard Base (NaOH) in Increments PrepareSol->Titrate Record Record pH After Each Addition Titrate->Record Record->Titrate Repeat until past equivalence Plot Plot pH vs. Titrant Volume Record->Plot Identify Identify Equivalence Point (Inflection Point) Plot->Identify Calculate Determine pKa at Half-Equivalence Point Identify->Calculate

Caption: Workflow for pKa Determination by Potentiometric Titration.

References

Cyclizine: A Technical Guide on the Piperazine Derivative Antihistamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclizine (B1669395) is a first-generation antihistamine belonging to the piperazine (B1678402) derivative class.[1][2] It is primarily recognized for its potent antiemetic and antivertigo properties, making it a cornerstone in the treatment and prevention of nausea, vomiting, and dizziness associated with motion sickness, vertigo, and postoperative states.[3][4][5] Discovered in 1947, cyclizine exerts its therapeutic effects predominantly through the antagonism of histamine (B1213489) H1 receptors, supplemented by significant central anticholinergic (antimuscarinic) activity.[1][4] As a lipophilic molecule, it readily crosses the blood-brain barrier, enabling its pronounced effects on the central nervous system (CNS), which are crucial for its antiemetic action.[1][6] This guide provides an in-depth examination of cyclizine's chemical properties, mechanism of action, pharmacokinetics, and the experimental methodologies used in its evaluation.

Chemical Properties and Synthesis

Cyclizine, chemically known as 1-benzhydryl-4-methyl-piperazine, is a synthetic organic compound with a well-defined structure.[4][7]

  • Chemical Formula: C₁₈H₂₂N₂[4]

  • Molecular Weight: 266.388 g·mol⁻¹[4]

  • CAS Number: 82-92-8[4]

Synthesis: The synthesis of cyclizine can be achieved through established organic chemistry routes. The two primary methods reported are:

  • Eschweiler–Clarke Methylation: This process involves the methylation of diphenylmethylpiperazine to yield cyclizine.[4]

  • Reaction of Benzhydryl Bromide: This alternative synthesis involves the reaction of benzhydryl bromide with 1-methylpiperazine (B117243) in an acetonitrile (B52724) solvent, which forms the hydrobromide salt of the drug.[4] A more recent improved process describes reacting 1-(diphenylmethyl)piperazine with formaldehyde (B43269) in the presence of formic acid.[8]

Mechanism of Action

Cyclizine's therapeutic efficacy stems from its dual antagonism of central histamine H1 and muscarinic acetylcholine (B1216132) receptors.[3][9]

3.1 Histamine H1 Receptor Antagonism: As a potent H1 receptor antagonist, cyclizine competitively inhibits the binding of histamine to H1 receptors.[9][10] Its antiemetic effects are largely attributed to this action within key areas of the brain that control the vomiting reflex:

  • Chemoreceptor Trigger Zone (CTZ): Located in the medulla oblongata, the CTZ detects emetic substances in the bloodstream. Cyclizine's blockade of H1 receptors in this zone helps to suppress nausea and vomiting signals.[3][5][9][11]

  • Vestibular System: The vestibular apparatus in the inner ear is critical for balance and spatial orientation. Overstimulation of this system is a primary cause of motion sickness. Cyclizine depresses labyrinthine excitability and reduces the sensitivity of the vestibular system, thereby mitigating motion-induced nausea.[1][3][5][11]

By blocking the H1 receptor, cyclizine interferes with the Gq/11 protein-coupled signaling cascade. This prevents the activation of phospholipase C (PLC), which in turn inhibits the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The subsequent reduction in intracellular calcium mobilization and protein kinase C (PKC) activation leads to decreased neuronal excitability and attenuation of pro-inflammatory signaling pathways.[6]

3.2 Anticholinergic (Antimuscarinic) Action: Cyclizine also possesses significant anticholinergic properties, blocking muscarinic receptors in the brain.[3][4][11] This action complements its antihistaminic effects, as the vomiting center in the medulla is rich in both histaminergic and muscarinic synapses.[3][5] By inhibiting cholinergic transmission, cyclizine further reduces stimulation of the vomiting center.[3][9] This central anticholinergic activity is a key contributor to its overall antiemetic efficacy.[4][11]

G cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R Agonist (Activates) Cyclizine Cyclizine Cyclizine->H1R Antagonist (Blocks) IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Increased Intracellular Ca²⁺ IP3->Ca_Release Stimulates PKC PKC Activation DAG->PKC Activates Response Cellular Response (e.g., Neuronal Excitation) Ca_Release->Response PKC->Response

Caption: H1 Receptor Antagonism by Cyclizine.

Pharmacokinetics and Pharmacodynamics

The clinical efficacy of cyclizine is governed by its pharmacokinetic and pharmacodynamic profiles. It is well absorbed after oral administration and undergoes extensive metabolism.[10][12]

4.1 Pharmacokinetics: Cyclizine is metabolized in the liver via N-demethylation to its primary metabolite, norcyclizine, which possesses little antihistaminic activity.[3][7][10] Studies suggest that the cytochrome P450 enzyme CYP2D6 may be involved in this metabolic pathway.[12][13]

ParameterValueReference
Time to Peak Plasma Conc. (Tmax) ~2.0 hours (oral)[10]
Peak Plasma Conc. (Cmax) ~70 ng/mL (50 mg oral dose)[10]
Elimination Half-Life (t½) ~13-20 hours[4][10][12]
Volume of Distribution (Vd) 23 L/kg[12][13]
Clearance 15 mL/min/kg[12][13]
Metabolism N-demethylation to norcyclizine[3][10]
Excretion Less than 1% unchanged in urine[10][14]

Table 1: Pharmacokinetic Parameters of Cyclizine.

4.2 Pharmacodynamics: The effects of cyclizine are typically observed within 30 minutes of oral administration.[9][10]

  • Onset of Action: Within 30 minutes to 2 hours.[9][10][14]

  • Duration of Action: Approximately 4-6 hours.[10]

  • Primary Effects: Antiemesis, sedation, anticholinergic effects (e.g., dry mouth).[4][11]

Experimental Protocols

5.1 In Vitro: Histamine H1 Receptor Binding Assay This protocol outlines a representative competitive radioligand binding assay to determine the affinity of cyclizine for the human histamine H1 receptor (H1R).

Objective: To quantify the binding affinity (Ki) of cyclizine for the H1R expressed in a recombinant cell line.

Materials:

  • Cell Line: HEK293T cells transiently transfected with a plasmid encoding the human H1R.

  • Radioligand: [³H]-mepyramine (a potent H1R antagonist).

  • Test Compound: Cyclizine hydrochloride.

  • Non-specific Binding Control: Mepyramine (unlabeled) at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: Scintillation counter, 96-well filter plates.

Methodology:

  • Membrane Preparation: Culture and harvest transfected HEK293T cells. Homogenize cells in ice-cold assay buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of 20-40 µ g/well .

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, [³H]-mepyramine (at a concentration near its Kd, e.g., 1 nM), and varying concentrations of cyclizine (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Controls: Prepare wells for total binding (no competitor) and non-specific binding (with 10 µM unlabeled mepyramine).

  • Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding reaction to reach equilibrium.

  • Harvesting: Terminate the incubation by rapid filtration through glass fiber filter plates. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Allow filters to dry, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of cyclizine concentration. Determine the IC₅₀ value (concentration of cyclizine that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

G start Start prep Prepare H1R-expressing cell membranes start->prep setup Set up 96-well plate: Membranes + [³H]-mepyramine + Cyclizine dilutions prep->setup incubate Incubate at 25°C for 60 minutes setup->incubate filter Rapid filtration to separate bound/ unbound radioligand incubate->filter quantify Quantify radioactivity with scintillation counter filter->quantify analyze Data Analysis: Calculate IC₅₀ and Ki quantify->analyze end End analyze->end G Antihistamines First-Generation Antihistamines Piperazine Piperazine Derivatives Antihistamines->Piperazine OtherClasses Other Classes (e.g., Ethanolamines, Alkylamines) Antihistamines->OtherClasses Cyclizine Cyclizine Piperazine->Cyclizine Meclizine Meclizine Piperazine->Meclizine Hydroxyzine Hydroxyzine Piperazine->Hydroxyzine

References

A Technical Guide to the Pharmacology of First-Generation H1 Antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: First-generation H1 antihistamines represent a class of drugs foundational to the treatment of allergic conditions. Their clinical utility is derived from their inverse agonist activity at the histamine (B1213489) H1 receptor. However, their therapeutic applications are tempered by a lack of receptor selectivity and the ability to cross the blood-brain barrier, leading to a distinct profile of central nervous system and anticholinergic side effects. This document provides a detailed examination of the mechanism of action, signaling pathways, pharmacokinetics, and off-target activities of these compounds. Furthermore, it outlines key experimental protocols used in their pharmacological characterization, offering a technical resource for researchers and drug development professionals.

Introduction: The Role of Histamine and First-Generation Antihistamines

Histamine is an endogenous amine synthesized from L-histidine that functions as a critical chemical messenger in human physiology. It exerts its effects through four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4[1]. The histamine H1 receptor, in particular, is a key mediator of type I hypersensitivity reactions. In response to an allergen, mast cells and basophils degranulate, releasing histamine which then binds to H1 receptors on various cells[2][3]. This interaction triggers the characteristic symptoms of allergy, including vasodilation, increased vascular permeability, pruritus, and bronchial smooth muscle contraction[2][4].

First-generation H1 antihistamines were the first class of drugs developed to specifically counteract these effects[5]. Introduced in the 1940s, compounds such as diphenhydramine, chlorpheniramine, and promethazine (B1679618) act by targeting the H1 receptor[6][7]. A defining characteristic of this class is its lipophilic nature, which allows for penetration of the blood-brain barrier[5][8]. This property is responsible for the sedative effects associated with these drugs but also enables their use in treating conditions like motion sickness and nausea by acting on H1 receptors within the central nervous system (CNS)[1][6].

Mechanism of Action: H1 Receptor Inverse Agonism

Initially termed H1 receptor antagonists or blockers, first-generation antihistamines are now understood to function primarily as inverse agonists[2]. The H1 receptor exhibits a degree of constitutive activity, meaning it can signal downstream even in the absence of an agonist (histamine). While a neutral antagonist would block agonist binding without affecting this basal activity, an inverse agonist binds to the receptor and stabilizes it in an inactive conformation, thereby reducing its constitutive activity. This mechanism effectively prevents and reverses the downstream signaling initiated by histamine[2][4]. The duration of action for most first-generation antihistamines is typically 4 to 6 hours[7][8].

Signaling Pathways of the H1 Receptor

The histamine H1 receptor is a canonical GPCR that couples to the Gq/11 family of G-proteins[9][10]. Upon activation by histamine, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). Concurrently, DAG remains in the plasma membrane where it, along with the elevated Ca2+, activates Protein Kinase C (PKC). These events lead to the final physiological responses, such as smooth muscle contraction and increased vascular permeability[9][10]. First-generation antihistamines, acting as inverse agonists, prevent this cascade by maintaining the H1 receptor in its inactive state.

H1_Signaling_Pathway Histamine H1 Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R_inactive Inactive H1R-Gq Histamine->H1R_inactive Binds H1R_active Active H1R-Gq H1R_inactive->H1R_active Activates PLC Phospholipase C (PLC) H1R_active->PLC Activates DAG Diacylglycerol (DAG) PIP2 PIP2 PLC->PIP2 Hydrolyzes PIP2->DAG IP3 Inositol 1,4,5- trisphosphate (IP3) PKC Protein Kinase C (PKC) DAG->PKC Activates Antihistamine First-Gen Antihistamine (Inverse Agonist) Antihistamine->H1R_active Inactivates ER Endoplasmic Reticulum (ER) IP3->ER Binds Ca2 Intracellular Ca²⁺ Release ER->Ca2 Releases Ca2->PKC Activates Response Physiological Response (e.g., Contraction, Permeability) PKC->Response Phosphorylates Targets

Caption: Histamine H1 receptor signaling pathway and site of inverse agonist action.

Pharmacokinetics of First-Generation Antihistamines

The pharmacokinetic profiles of first-generation antihistamines have not been as extensively characterized as modern compounds[1]. However, available data reveal rapid absorption following oral administration, with effects typically observed within 30-60 minutes[7]. They are metabolized in the liver, primarily by the cytochrome P450 system[8]. Due to their lipophilicity, they have a large volume of distribution and readily penetrate the CNS. Their duration of action is relatively short, necessitating multiple daily doses[8].

Table 1: Pharmacokinetic Parameters of Select First-Generation Antihistamines

DrugBioavailability (%)Time to Max. Conc. (Tmax) (hr)Elimination Half-Life (t½) (hr)Protein Binding (%)
Chlorpheniramine 25 - 50[11]2.5 - 613.9 - 43.4[11]72[11]
Diphenhydramine 40 - 602 - 42.4 - 9.380 - 85
Hydroxyzine ~80~2~20~93
Promethazine ~252 - 49 - 1693
Note: Values are approximate and can vary significantly between individuals. Data compiled from various pharmacology reviews.

Off-Target Receptor Activity

A major distinguishing feature of first-generation antihistamines is their lack of receptor selectivity[12]. In addition to their high affinity for the H1 receptor, they also act as antagonists at muscarinic, alpha-adrenergic, and serotonin (B10506) receptors[2][12]. This polypharmacology is the source of many of their characteristic side effects. Anticholinergic (muscarinic blockade) effects include dry mouth, urinary retention, and blurred vision[3][13]. Blockade of alpha-adrenergic receptors can lead to dizziness and postural hypotension, while interaction with serotonin receptors may contribute to increased appetite[1][14].

Table 2: Receptor Binding Affinities (Kᵢ in nM) of Select First-Generation Antihistamines

DrugHistamine H1Muscarinic M1α1-AdrenergicSerotonin 5-HT2A
Chlorpheniramine 15 (Dexchlorpheniramine)[11]1,300 (Dexchlorpheniramine)[11]22047
Diphenhydramine 161202,4001,500
Hydroxyzine 25,0005030
Doxepin *0.0929121.2
Note: Doxepin is a tricyclic antidepressant with potent antihistamine activity, included for comparison. Lower Kᵢ values indicate higher binding affinity. Data are representative values compiled from literature.

Key Experimental Protocols

The characterization of antihistamine pharmacology relies on a suite of in vitro and in vivo assays.

In Vitro: Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Kᵢ) of a compound for a specific receptor. It measures the ability of an unlabeled test compound (e.g., an antihistamine) to displace a radiolabeled ligand from the receptor.

Detailed Methodology:

  • Receptor Preparation: Membranes are prepared from cells or tissues expressing the human histamine H1 receptor (e.g., recombinant HEK293 or CHO cells)[9][15]. Cells are homogenized in a cold buffer and subjected to centrifugation to isolate the membrane fraction, which is then resuspended to a known protein concentration[9][16].

  • Assay Components:

    • Radioligand: A high-affinity H1 antagonist, typically [³H]-mepyramine, is used at a concentration near its dissociation constant (Kd)[9][16].

    • Test Compound: The antihistamine of interest is prepared in a range of concentrations.

    • Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of an unlabeled H1 antagonist (e.g., mianserin) is used to define binding to non-receptor components[9][16].

  • Incubation: The receptor preparation, radioligand, and varying concentrations of the test compound (or buffer for total binding, or NSB control) are combined in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and incubated to reach equilibrium (e.g., 60-240 minutes at 25°C)[9][16].

  • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand[9]. The filters are washed with cold buffer to remove any remaining unbound ligand.

  • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: Specific binding is calculated by subtracting NSB from total binding. The data are plotted as specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant[9].

Binding_Assay_Workflow Workflow: Competitive Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis p1 1. Prepare H1R Membrane Homogenate p2 2. Prepare Serial Dilutions of Test Compound p3 3. Prepare Radioligand ([³H]-mepyramine) a1 4. Combine H1R Membranes, Radioligand & Test Compound p3->a1 a2 5. Incubate to Allow Binding Equilibrium a1->a2 s1 6. Rapid Vacuum Filtration to Separate Bound/Free Ligand a2->s1 s2 7. Wash Filters with Cold Buffer s1->s2 s3 8. Measure Radioactivity (Scintillation Counting) s2->s3 d1 9. Plot % Specific Binding vs. [Test Compound] s3->d1 d2 10. Non-linear Regression to Determine IC₅₀ d1->d2 d3 11. Calculate Kᵢ using Cheng-Prusoff Equation d2->d3 d4 Result: Binding Affinity (Kᵢ) d3->d4

Caption: Experimental workflow for determining H1 receptor binding affinity.
In Vivo: Histamine-Induced Bronchoconstriction Model

This classic in vivo model assesses the functional antagonism of H1 receptors by an antihistamine. Guinea pigs are commonly used as they are highly sensitive to histamine[17].

Detailed Methodology:

  • Animal Preparation: Healthy guinea pigs are selected for the study.

  • Drug Administration: Animals are divided into groups. The control group receives a vehicle, while test groups receive varying doses of the antihistamine, typically via oral or intraperitoneal administration[17]. A positive control group may receive a standard antihistamine like chlorpheniramine.

  • Histamine Challenge: After a set period to allow for drug absorption (e.g., 30-60 minutes), the animals are exposed to an aerosol of histamine solution (e.g., 0.1-0.2% histamine acid phosphate) in a closed chamber[17].

  • Endpoint Measurement: The primary endpoint is the time until the onset of pre-convulsive dyspnea (PCD), a sign of severe bronchoconstriction. The animal is immediately removed from the chamber upon observation of PCD.

  • Data Analysis: The percentage of protection offered by the antihistamine is calculated using the formula: % Protection = [(T2 - T1) / T1] x 100, where T1 is the mean PCD time for the control group and T2 is the PCD time for the treated animal. A significant increase in the time to PCD in the treated groups compared to the control group indicates antihistaminic activity[17].

Conclusion

First-generation H1 antihistamines are pharmacologically complex agents that act as inverse agonists at the H1 receptor. Their ability to readily cross the blood-brain barrier and interact with multiple receptor systems defines their therapeutic uses and their significant side-effect profile, including sedation and anticholinergic symptoms[1][3][6]. While newer, more selective second-generation agents are now preferred for treating allergic conditions, the first-generation drugs remain valuable for specific indications and serve as important tools for pharmacological research. A thorough understanding of their mechanism, pharmacokinetics, and off-target effects, verified through robust in vitro and in vivo protocols, is essential for their safe and effective use.

References

The Piperazine Scaffold: A Cornerstone in the Historical Development of H1 Antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The piperazine (B1678402) ring, a simple six-membered heterocycle, has proven to be a remarkably versatile and enduring scaffold in medicinal chemistry. Its journey from an anthelmintic agent to a core component of modern antihistamines is a testament to the power of systematic chemical modification and the evolving understanding of histamine (B1213489) pharmacology. This technical guide provides a comprehensive overview of the historical development of piperazine-containing H1 receptor antagonists, from the early, sedating first-generation agents to the highly selective, non-sedating second-generation drugs. We will delve into key molecular discoveries, structure-activity relationships, and the quantitative pharmacological data that guided this evolution. Detailed experimental methodologies and visualizations of key signaling pathways are provided to offer a complete resource for professionals in drug discovery and development.

Introduction: The Dawn of Antihistamine Research

The story of antihistamines begins with the identification of histamine itself in 1910, a molecule recognized for its central role in allergic and inflammatory responses. The quest to counteract its effects spurred intense research, leading to the discovery of the first clinically useful antihistamine, phenbenzamine (B1679789) (Antergan), in 1942 by researchers at the Pasteur Institute. This breakthrough triggered a wave of innovation in the 1940s and 1950s, giving rise to several classes of what are now known as first-generation antihistamines, including the ethanolamines (e.g., diphenhydramine) and ethylenediamines. It was within this fertile scientific landscape that the benzhydrylpiperazine scaffold emerged as a highly promising pharmacophore for H1 receptor antagonism in the late 1940s and early 1950s.[1]

The First Generation: Potency at a Price

Researchers at companies like Burroughs Wellcome systematically explored the structure-activity relationships of the benzhydrylpiperazine series, leading to the development of several foundational drugs.[1] These compounds are characterized by a diphenylmethyl (benzhydryl) group attached to one nitrogen of the piperazine ring.

Key first-generation piperazine antihistamines include:

  • Cyclizine: Developed in the late 1940s, it was found to be a potent and long-acting agent, particularly effective as an antiemetic for motion sickness.[1]

  • Chlorcyclizine: A chlorinated analog of cyclizine, which also demonstrated significant antihistaminic activity.[1]

  • Meclizine (B1204245): Patented in 1951, meclizine became a widely used treatment for motion sickness and vertigo.[1]

  • Hydroxyzine (B1673990): Developed in 1956, hydroxyzine was noted for its potent antihistaminic effects, but also for its significant tranquilizing and anxiolytic properties.[2]

While effective at blocking the H1 receptor, these first-generation agents shared a common and significant drawback: sedation. Their lipophilic nature allowed them to readily cross the blood-brain barrier, leading to high occupancy of central H1 receptors, which is associated with drowsiness, cognitive impairment, and fatigue.[2][3][4] Furthermore, they often exhibited poor receptor selectivity, leading to off-target effects such as dry mouth due to antagonism of muscarinic acetylcholine (B1216132) receptors.[5]

The Second Generation: The Drive for Selective, Non-Sedating Agents

The significant central nervous system side effects of the first-generation drugs created a strong clinical imperative for the development of new antihistamines that were selective for peripheral H1 receptors and did not cross the blood-brain barrier.[3] This led to the advent of the second-generation antihistamines.

A pivotal moment in the development of piperazine antihistamines was the discovery that Cetirizine (B192768) , a carboxylated metabolite of hydroxyzine, retained the potent H1-antagonist activity of its parent compound but caused significantly less sedation.[6]

  • Cetirizine: Developed from hydroxyzine, cetirizine is a more polar molecule (due to the carboxylic acid group) and a substrate for the P-glycoprotein efflux pump in the blood-brain barrier. These properties severely limit its central nervous system penetration.[6]

  • Levocetirizine (B1674955): Further investigation revealed that the antihistaminic activity of the racemic cetirizine resided primarily in its (R)-enantiomer, levocetirizine. Levocetirizine has approximately double the affinity for the H1 receptor as the parent racemate.

This evolution from hydroxyzine to cetirizine and finally to levocetirizine represents a classic example of metabolite-based drug discovery, resulting in a therapeutic agent with a vastly improved safety and tolerability profile. These second-generation agents are highly selective for the H1 receptor and are considered the first-line treatment for allergic conditions like urticaria and allergic rhinitis.[2]

Structure-Activity Relationship (SAR)

The antihistaminic activity of piperazine derivatives is dictated by their core structure. The general pharmacophore for an H1 antagonist consists of two aromatic (Aryl) groups linked via a connecting atom (X) to a flexible spacer (an ethylamine (B1201723) chain), which terminates in a basic tertiary amine.

In piperazine antihistamines:

  • The diarylmethyl (benzhydryl) group is essential for high-affinity H1 receptor binding.

  • The piperazine ring serves as the basic amine function, which is protonated at physiological pH and is crucial for receptor interaction. The six-membered ring structure also provides a degree of conformational rigidity.

  • Substitutions on the second nitrogen of the piperazine ring and on the aryl rings modulate potency, pharmacokinetics, and side-effect profiles. For example, the addition of a carboxylic acid-containing chain to hydroxyzine created cetirizine, drastically reducing its ability to cross the blood-brain barrier.

Quantitative Pharmacological Data

The evolution from first to second-generation piperazine antihistamines is clearly reflected in their receptor binding affinities and pharmacokinetic properties.

Compound Generation H1 Receptor Affinity (Ki / Kd, nM) Key Pharmacokinetic/Pharmacodynamic Notes
CyclizineFirst5Lipophilic, readily crosses the blood-brain barrier, causing sedation.
HydroxyzineFirst2Potent H1 antagonist; significant CNS penetration leads to sedation and anxiolytic effects.[6]
MeclizineFirst250Lower affinity than other first-generation agents; primarily used for motion sickness.
CetirizineSecond~6Carboxylated metabolite of hydroxyzine; limited CNS penetration reduces sedation.[7]
LevocetirizineSecond~3Active (R)-enantiomer of cetirizine with higher affinity for the H1 receptor.[7]

Mechanism of Action & Signaling Pathway

Piperazine antihistamines function as inverse agonists at the histamine H1 receptor. The H1 receptor, a G-protein coupled receptor (GPCR), exhibits constitutive activity even in the absence of histamine. While antagonists simply block agonist binding, inverse agonists bind to the receptor and stabilize it in an inactive conformation, reducing its basal activity.[3][8]

Upon activation by histamine, the H1 receptor couples to the Gq/11 family of G-proteins. This initiates the following signaling cascade:

  • Gq Activation: The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

  • PLC Activation: The activated Gαq-GTP monomer stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) ions.

  • PKC Activation: DAG and the increased intracellular Ca²⁺ concentration synergistically activate Protein Kinase C (PKC).

  • Cellular Response: These signaling events lead to the downstream effects of histamine, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory cytokines via pathways like NF-κB.[1][5][9]

Piperazine antihistamines, by binding to the H1 receptor, prevent this cascade from being initiated by histamine.

H1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm H1R Histamine H1 Receptor Gq Gq Protein (α,β,γ) H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R Binds Antihistamine Piperazine Antihistamine Antihistamine->H1R Blocks (Inverse Agonist) ER Endoplasmic Reticulum IP3->ER Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Response Cellular Response (Inflammation, Contraction) PKC->Response Leads to Experimental_Workflow cluster_invitro Preclinical In Vitro cluster_invivo Preclinical In Vivo synthesis Compound Synthesis (Piperazine Derivatives) binding_assay In Vitro H1 Receptor Binding Assay synthesis->binding_assay functional_assay In Vitro Functional Assays (e.g., Calcium Mobilization) binding_assay->functional_assay selectivity Receptor Selectivity Panel (Muscarinic, etc.) functional_assay->selectivity adme In Vitro ADME/Tox (CYP Inhibition, hERG) selectivity->adme lead_opt Lead Optimization adme->lead_opt in_vivo In Vivo Efficacy Models (e.g., Allergic Rhinitis Model) pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD) in_vivo->pk_pd pk_pd->lead_opt lead_opt->in_vivo Iterative Process clinical Clinical Trials lead_opt->clinical

References

Spectroscopic Analysis of Cyclizine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Cyclizine (B1669395) hydrochloride is a piperazine-derivative antihistamine used primarily for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo. As with any active pharmaceutical ingredient (API), rigorous analytical characterization is essential to ensure its identity, purity, potency, and stability. Spectroscopic techniques are central to this process, providing detailed information about the molecule's structure, functional groups, and quantitative presence. This guide provides an in-depth overview of the core spectroscopic methods used in the analysis of cyclizine hydrochloride, tailored for researchers, scientists, and drug development professionals.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Spectrofluorimetry

UV-Vis spectroscopy and spectrofluorimetry are valuable techniques for the quantitative analysis of cyclizine hydrochloride. The molecule's aromatic rings contain chromophores that absorb ultraviolet radiation, and it possesses native fluorescence, allowing for sensitive detection.

Data Presentation: UV-Vis and Fluorescence Properties

The spectrophotometric characteristics of cyclizine hydrochloride are key to its quantification in various matrices, including pure form, pharmaceutical formulations, and biological fluids.

ParameterWavelength (nm)Solvent/MethodReference
UV Absorption
λmax (for HPLC)254Acetonitrile (B52724) / Ammonium Acetate Buffer[1]
λmax (for HPLC)210Ethanol / Acidic Water[2]
Fluorescence
Excitation (λex)244Acetonitrile[2]
Emission (λem)350Acetonitrile[2]
Colorimetric
λmax (with Sudan I)480Chloroform (B151607) Extract[3]
λmax (with Sudan II)550Chloroform Extract[3]
λmax (with Sudan III)500Chloroform Extract[3]
λmax (with Sudan IV)530Chloroform Extract[3]
λmax (with Sudan Red 7B)570Chloroform Extract[3]
Experimental Protocols

Protocol 1: Quantitative Analysis by Spectrofluorimetry

This method is suitable for quantifying cyclizine in pure form or in human plasma.

  • Standard Solution Preparation: Prepare a stock solution of cyclizine hydrochloride in acetonitrile. Create a series of working standards by diluting the stock solution to achieve concentrations in the range of 10–1000 ng/mL.

  • Sample Preparation (Plasma): To 1 mL of plasma sample, add 1 mL of acetonitrile to precipitate proteins. Centrifuge the mixture at 4000 rpm for 20 minutes. Collect the clear supernatant for analysis.

  • Instrumental Analysis:

    • Set the spectrofluorometer excitation wavelength to 244 nm and the emission wavelength to 350 nm.

    • Measure the fluorescence intensity of the prepared standard and sample solutions.

    • Prepare a blank using acetonitrile and subtract its reading from all measurements.

  • Quantification: Construct a calibration curve by plotting fluorescence intensity versus the concentration of the standards. Determine the concentration of cyclizine in the sample by interpolating its fluorescence intensity on the calibration curve.[2]

Protocol 2: Quantitative Analysis by Extractive Spectrophotometry (Colorimetric Method)

This protocol describes the formation of a colored ion-associate complex for UV-Vis analysis.

  • Reagent Preparation: Prepare a 3 × 10⁻³ M solution of a suitable azo dye (e.g., Sudan I) in ethanol. Prepare a 0.5 N HCl solution.

  • Sample Preparation: Transfer a volume of sample solution containing a known amount of cyclizine (e.g., 2 mg) into a 50 mL separatory funnel.

  • Complex Formation and Extraction:

    • Add 2 mL of 0.5 N HCl and 1.5 mL of the Sudan I solution to the separatory funnel.

    • Add double-distilled water to a final aqueous volume of 10 mL.

    • Extract the formed ion-associate complex by shaking for 5 minutes with 5 mL of chloroform. Repeat the extraction twice more with fresh 5 mL aliquots of chloroform.

  • Instrumental Analysis:

    • Combine the chloroform extracts in a 25 mL volumetric flask and dilute to volume with chloroform.

    • Measure the absorbance of the solution at the λmax corresponding to the dye used (e.g., 480 nm for Sudan I) against a reagent blank.[3]

  • Quantification: Use a calibration curve prepared with standard cyclizine solutions to determine the sample concentration.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a definitive identification technique that probes the vibrational modes of a molecule's functional groups. The IR spectrum of cyclizine hydrochloride provides a unique "fingerprint" confirming its identity.

Data Presentation: Vibrational Band Assignments

The following table details the principal absorption bands in the Fourier-Transform Infrared (FTIR) spectrum of cyclizine hydrochloride, with assignments based on analysis of the NIST reference spectrum and computational studies.[4][5]

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3050 - 3020MediumAromatic C-H Stretching
~2970 - 2800Medium-StrongAliphatic C-H Stretching (CH, CH₂, CH₃)
~2600 - 2400Broad, StrongN⁺-H Stretching (from Hydrochloride Salt)
~1598MediumAromatic C=C Ring Stretching
~1494, 1452StrongCH₂ Scissoring / Aromatic C=C Stretching
~1130MediumC-N Stretching (Piperazine Ring)
~755, 705StrongC-H Out-of-Plane Bending (Monosubstituted Benzene)
Experimental Protocol

Protocol 3: Identification by ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

  • Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and collecting a background spectrum.

  • Sample Application: Place a small amount of the solid cyclizine hydrochloride powder directly onto the ATR crystal, ensuring complete coverage.

  • Spectrum Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over a standard range (e.g., 4000-600 cm⁻¹) with an appropriate number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • Data Analysis: The resulting spectrum should be compared against a reference spectrum of cyclizine hydrochloride for confirmation of identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data Presentation: Predicted NMR Chemical Shifts

The following tables outline the predicted chemical shift (δ) regions for the ¹H and ¹³C nuclei in the cyclizine structure.

Table: Predicted ¹H NMR Chemical Shifts Solvent: CDCl₃

Proton Environment Predicted δ (ppm) Multiplicity Integration
Aromatic (C₆H₅)₂ 7.20 - 7.40 Multiplet 10H
Methine (-CH-) ~4.25 Singlet 1H
Piperazine (-CH₂-N-CH-) ~2.50 Multiplet 4H
Piperazine (-CH₂-N-CH₃) ~2.40 Multiplet 4H
N-Methyl (-CH₃) ~2.30 Singlet 3H

| N⁺-H (Hydrochloride) | Variable, Broad | Singlet | 1H |

Table: Predicted ¹³C NMR Chemical Shifts Solvent: CDCl₃

Carbon Environment Predicted δ (ppm)
Aromatic Quaternary (C-ipso) 140 - 143
Aromatic (CH) 126 - 129
Methine (-CH-) ~75
Piperazine (-CH₂-N-CH-) ~55
Piperazine (-CH₂-N-CH₃) ~53

| N-Methyl (-CH₃) | ~46 |

Experimental Protocol

Protocol 4: Structural Analysis by ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of cyclizine hydrochloride in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to optimize homogeneity.

  • Spectrum Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is then integrated and the chemical shifts are referenced to TMS.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis. It is often coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC) for the analysis of complex mixtures.

Data Presentation: Mass Spectrometry Fragmentation

The molecular weight of cyclizine free base is 266.4 g/mol . Under electron ionization (EI) conditions, the molecular ion (M⁺˙) is observed at m/z 266. Tandem mass spectrometry (LC-MS/MS) typically monitors the transition of the protonated molecule [M+H]⁺.

m/z (Mass-to-Charge Ratio)Proposed Fragment StructureFragmentation Pathway
267 [M+H]⁺Protonated CyclizinePrecursor ion in LC-MS/MS
266 [M]⁺˙Cyclizine Radical CationMolecular ion in GC-MS
167[CH(C₆H₅)₂]⁺ (Benzhydryl cation)α-cleavage at C-N bond
99[C₅H₁₁N₂]⁺ (Methylpiperazine fragment)Piperazine ring fragmentation
56[C₃H₆N]⁺Piperazine ring fragmentation
Experimental Protocol

Protocol 5: Quantification by LC-MS/MS

This protocol is highly sensitive and selective for quantifying cyclizine in biological matrices like human plasma.[6]

  • Sample Preparation: To a plasma sample, add an internal standard (e.g., cinnarizine) and precipitate proteins using acetonitrile. Centrifuge and collect the supernatant.

  • Chromatography:

    • Column: C8, 50 mm × 2.0 mm analytical column.

    • Mobile Phase: A linear gradient of methanol (B129727) and 0.05% formic acid in water.

    • Flow Rate: As appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: Monitor the precursor-to-product ion transition of m/z 267.2 → 167.2 for cyclizine.

  • Quantification: Generate a calibration curve using standards prepared in the same matrix and quantify the sample based on the peak area ratio of the analyte to the internal standard.

Visualization: Mass Spectrometry Fragmentation Pathway

The diagram below illustrates the primary fragmentation pathway for cyclizine under mass spectrometry conditions.

G Proposed Fragmentation Pathway of Cyclizine cluster_main Cyclizine Molecular Ion cluster_frags Key Fragments C18H22N2_ion Cyclizine [M]+• m/z = 266 benzhydryl Benzhydryl Cation [C13H11]+ m/z = 167 C18H22N2_ion->benzhydryl α-cleavage piperazine_frag Methylpiperazine Fragment [C5H11N2]+ m/z = 99 C18H22N2_ion->piperazine_frag Ring Fragmentation

Caption: Proposed fragmentation pathway of cyclizine in mass spectrometry.

Stability-Indicating Studies using Spectroscopy

Forced degradation studies are critical for identifying potential degradation products and developing stability-indicating analytical methods, most often using HPLC with UV detection.

Experimental Protocol

Protocol 6: Forced Degradation of Cyclizine Hydrochloride

This protocol exposes the drug to various stress conditions to generate potential degradants.[5]

  • Sample Preparation: Prepare solutions of cyclizine hydrochloride in a suitable solvent (e.g., the mobile phase for subsequent HPLC analysis).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Add 1.0 N HCl to the sample solution and heat as required (e.g., reflux).

    • Base Hydrolysis: Add 1.0 N NaOH to the sample solution and heat as required.

    • Oxidative Degradation: Add 3.0% (w/v) hydrogen peroxide (H₂O₂) to the sample solution and store at room temperature.

    • Thermal Degradation: Store the solid drug substance and a solution of the drug at elevated temperatures (e.g., 60-80°C).

    • Photolytic Degradation: Expose the solid drug and a solution to UV and visible light as per ICH Q1B guidelines.

  • Analysis: Following exposure for a defined period, neutralize the acid and base-stressed samples. Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV method (e.g., detection at 254 nm). The method must be able to resolve the intact cyclizine peak from all generated degradation product peaks.[1][5]

Visualization: Forced Degradation Workflow

The following diagram outlines the logical workflow for a forced degradation study.

G Forced Degradation Study Workflow start Prepare API Solution and Solid Sample stress Apply Stress Conditions start->stress acid Acid (e.g., 1N HCl) stress->acid base Base (e.g., 1N NaOH) stress->base oxide Oxidation (e.g., 3% H2O2) stress->oxide thermal Thermal (e.g., 60°C) stress->thermal photo Photolytic (UV/Vis Light) stress->photo analysis Analyze via Stability-Indicating Method (e.g., HPLC-UV) acid->analysis base->analysis oxide->analysis thermal->analysis photo->analysis evaluation Evaluate Results analysis->evaluation pathway Identify Degradation Pathways evaluation->pathway method Validate Specificity of Analytical Method evaluation->method

Caption: Workflow for a forced degradation study of a drug substance.

Conclusion: Integrated Analytical Strategy

The comprehensive analysis of cyclizine hydrochloride relies on the synergistic use of multiple spectroscopic techniques. IR and NMR spectroscopy serve as primary tools for unequivocal structural identification. UV-Vis spectroscopy and spectrofluorimetry offer simple and sensitive methods for quantification. Mass spectrometry, particularly when coupled with chromatography, provides high-sensitivity quantification and crucial structural information from fragmentation patterns. Finally, these techniques are integrated into forced degradation studies to ensure the development of robust, stability-indicating methods that guarantee the quality and safety of the final drug product.

Visualization: Overall Analytical Workflow

This diagram illustrates how the different spectroscopic techniques are integrated into the overall analytical strategy for cyclizine hydrochloride.

G Integrated Spectroscopic Workflow for Cyclizine HCl Analysis cluster_id Identification & Structure cluster_quant Quantification cluster_stability Stability Assessment api Cyclizine HCl (API / Drug Product) ir IR Spectroscopy (Functional Groups) api->ir Identity nmr NMR Spectroscopy (C-H Framework) api->nmr Structure ms1 Mass Spectrometry (Molecular Weight) api->ms1 Identity uv UV-Vis / Fluorescence (Assay & Purity) api->uv Assay lcms LC-MS/MS (Trace Levels) api->lcms Bioanalysis fds Forced Degradation (Stress Studies) api->fds Degradation Profile hplc Stability-Indicating HPLC-UV Method fds->hplc Method Development

References

Unmasking Cyclizine: A Technical Deep Dive Beyond H1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the molecular targets of the antiemetic drug cyclizine (B1669395) beyond its well-established H1 receptor antagonism. This document outlines its interactions with muscarinic, dopamine (B1211576), and potassium channels, providing available quantitative data, experimental methodologies, and outlining key signaling pathways.

Cyclizine, a first-generation piperazine (B1678402) H1-antihistamine, is a widely used medication for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1][2][3] While its primary mechanism of action is the blockade of the histamine (B1213489) H1 receptor, a growing body of evidence indicates that the clinical efficacy and side-effect profile of cyclizine are significantly influenced by its interactions with other molecular targets.[4][5] This in-depth guide explores these non-histaminergic activities, providing a crucial resource for researchers in pharmacology and drug development.

Secondary Pharmacological Profile of Cyclizine

Beyond its high affinity for the H1 receptor, cyclizine exhibits a notable affinity for several other receptors and ion channels, contributing to its therapeutic effects and potential adverse reactions. These interactions are crucial for a complete understanding of its pharmacological profile.

Anticholinergic (Antimuscarinic) Activity

A key secondary action of cyclizine is its antagonism of muscarinic acetylcholine (B1216132) receptors.[3][5] This anticholinergic property is partially responsible for its antiemetic and antivertigo effects by modulating signaling in the vomiting center and vestibular system.[1][2] The side effects commonly associated with cyclizine, such as dry mouth, blurred vision, and urinary retention, are also direct consequences of this muscarinic receptor blockade.

Quantitative Data on Muscarinic Receptor Binding:

Receptor SubtypeBinding Affinity (Ki)
Muscarinic M1Data not available
Muscarinic M2Data not available
Muscarinic M3Data not available
Muscarinic M4Data not available
Muscarinic M5Data not available
Dopamine D2 Receptor Interaction

Several sources suggest that cyclizine may have some effect on dopamine D2 receptors, which are key components in the chemoreceptor trigger zone (CTZ), a critical area for inducing vomiting.[6] Antagonism of D2 receptors in the CTZ is a well-established mechanism for many antiemetic drugs.

Quantitative Data on Dopamine D2 Receptor Binding:

ReceptorBinding Affinity (IC50/Ki)
Dopamine D2Data not available

Specific quantitative data on cyclizine's binding affinity for the dopamine D2 receptor is currently lacking. Competition binding assays are needed to determine the IC50 or Ki value and ascertain the significance of this interaction.

hERG Potassium Channel Blockade

A significant concern with many first-generation antihistamines is their potential to block the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of this channel can lead to a prolongation of the QT interval in the electrocardiogram, which is a risk factor for potentially fatal cardiac arrhythmias.[1][7] The structural relationship of cyclizine to other compounds known to interact with the hERG channel warrants a thorough investigation of this potential liability.

Quantitative Data on hERG Channel Inhibition:

ChannelPotency (IC50)
hERG K+ ChannelData not available

A definitive IC50 value for cyclizine's blockade of the hERG channel is not currently published. This represents a critical data gap in the safety profile of the drug.

Experimental Protocols

The following sections detail the standard methodologies used to investigate the interactions of compounds like cyclizine with its off-target receptors.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a drug for a specific receptor. These assays involve incubating a radiolabeled ligand that is known to bind to the target receptor with a source of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound (cyclizine).

Protocol for Muscarinic Receptor Binding Assay:

  • Radioligand: [3H]-Quinuclidinyl benzilate ([3H]-QNB), a non-selective muscarinic antagonist.[8][9][10]

  • Receptor Source: Homogenates of rat brain tissue or cell lines expressing specific human muscarinic receptor subtypes (M1-M5).

  • Assay Buffer: Typically a Tris-HCl buffer at physiological pH.

  • Incubation: Samples are incubated to allow the binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Protocol for Dopamine D2 Receptor Competition Binding Assay:

  • Radioligand: [3H]-Spiperone, a potent D2 antagonist.[11][12][13]

  • Receptor Source: Membranes from cell lines (e.g., HEK293) stably expressing the human dopamine D2 receptor.[13]

  • Assay Buffer: Tris-based buffer containing various salts.

  • Incubation: A pre-incubation of membranes and the test compound is followed by the addition of the radioligand and a further incubation period.

  • Separation and Detection: Similar to the muscarinic receptor assay, separation is achieved by filtration, and radioactivity is measured by scintillation counting.

  • Data Analysis: IC50 and subsequent Ki values are calculated to determine the binding affinity.

Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is the definitive method for assessing the functional effect of a drug on ion channels like hERG.[6][14][15][16] This technique allows for the direct measurement of the ionic current flowing through the channels in the membrane of a single cell.

Protocol for hERG Channel Whole-Cell Patch-Clamp Assay:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are commonly used.[14]

  • Solutions: The cells are bathed in an extracellular solution and the recording pipette is filled with an intracellular solution, both with specific ionic compositions to isolate the hERG current.

  • Voltage Protocol: A specific voltage-clamp protocol is applied to the cell membrane to elicit the characteristic hERG current. This typically involves a depolarizing step to open and then inactivate the channels, followed by a repolarizing step to measure the resurgent "tail" current.[14]

  • Drug Application: The test compound (cyclizine) is applied to the cell at various concentrations.

  • Data Acquisition and Analysis: The hERG current is recorded before and after drug application. The percentage of current inhibition at each concentration is used to construct a concentration-response curve and determine the IC50 value.

Signaling Pathways and Logical Relationships

The interaction of cyclizine with its various molecular targets initiates distinct intracellular signaling cascades.

Anticholinergic Signaling

Muscarinic receptors are G-protein coupled receptors (GPCRs). The M1, M3, and M5 subtypes couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC). The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Cyclizine, as an antagonist, would block these downstream effects of acetylcholine.

cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling Acetylcholine_M1 Acetylcholine M1_receptor M1/M3/M5 Receptor Acetylcholine_M1->M1_receptor Gq_11 Gq/11 M1_receptor->Gq_11 activates Cyclizine_M1 Cyclizine Cyclizine_M1->M1_receptor blocks PLC Phospholipase C Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Acetylcholine_M2 Acetylcholine M2_receptor M2/M4 Receptor Acetylcholine_M2->M2_receptor Gi_o Gi/o M2_receptor->Gi_o activates Cyclizine_M2 Cyclizine Cyclizine_M2->M2_receptor blocks AC Adenylyl Cyclase Gi_o->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP

Cyclizine's Antagonism of Muscarinic Receptor Signaling Pathways
Dopaminergic Signaling in the Chemoreceptor Trigger Zone

Dopamine D2 receptors in the CTZ are Gi/o-coupled GPCRs. Activation by dopamine inhibits adenylyl cyclase, reducing cAMP levels. This signaling cascade ultimately contributes to the sensation of nausea and the initiation of vomiting. Cyclizine's potential antagonism at this receptor would counteract dopamine's effects.

cluster_CTZ Dopaminergic Signaling in the Chemoreceptor Trigger Zone (CTZ) Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Gi_o Gi/o D2_Receptor->Gi_o activates Cyclizine Cyclizine Cyclizine->D2_Receptor blocks AC Adenylyl Cyclase Gi_o->AC inhibits cAMP ↓ cAMP AC->cAMP Vomiting_Center Vomiting Center cAMP->Vomiting_Center modulates Emesis Emesis Vomiting_Center->Emesis

Putative Mechanism of Cyclizine at the Dopamine D2 Receptor in the CTZ
Experimental Workflow for Off-Target Characterization

A logical workflow for characterizing the off-target profile of a compound like cyclizine would involve initial screening followed by more detailed functional and safety assays.

Start Start: Characterize Off-Target Profile of Cyclizine Binding_Assays Radioligand Binding Assays (Muscarinic M1-M5, Dopamine D2) Start->Binding_Assays Determine_Ki Determine Ki values Binding_Assays->Determine_Ki Functional_Assays Functional Assays (e.g., Calcium flux, cAMP measurement) Determine_Ki->Functional_Assays Determine_Potency Determine functional potency (EC50/IC50) Functional_Assays->Determine_Potency hERG_Assay hERG Patch-Clamp Electrophysiology Determine_Potency->hERG_Assay Determine_hERG_IC50 Determine hERG IC50 hERG_Assay->Determine_hERG_IC50 Safety_Assessment In vitro Safety Assessment Determine_hERG_IC50->Safety_Assessment Conclusion Comprehensive Off-Target Profile Safety_Assessment->Conclusion

Experimental Workflow for Characterizing Cyclizine's Off-Target Profile

Conclusion and Future Directions

While primarily an H1 receptor antagonist, cyclizine's pharmacological profile is significantly broadened by its interactions with muscarinic and potentially dopamine receptors. These off-target activities are integral to its therapeutic efficacy and are also responsible for its characteristic side effects. A significant gap in the current knowledge is the lack of robust quantitative data for cyclizine's affinity for muscarinic receptor subtypes and the dopamine D2 receptor, as well as a definitive assessment of its hERG liability. Future research should prioritize filling these data gaps to enable a more complete understanding of cyclizine's mechanism of action and to better inform its clinical use and the development of next-generation antiemetics with improved selectivity and safety profiles. A recent study has also indicated that cyclizine can induce cytotoxicity and apoptosis in macrophages through both intrinsic and extrinsic pathways, suggesting further avenues of investigation into its molecular actions.[17][18]

References

Methodological & Application

Application Notes and Protocols for Animal Models of Motion Sickness in Drug Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established animal models for the study of motion sickness and the preclinical screening of anti-emetic drug candidates. The following sections offer comprehensive experimental protocols, quantitative data summaries, and visualizations of the underlying biological pathways and experimental workflows.

Introduction to Animal Models of Motion Sickness

Motion sickness is a common and debilitating condition triggered by conflicting sensory information from the visual, vestibular, and proprioceptive systems.[1] Animal models are crucial for investigating the neurobiological mechanisms of motion sickness and for the initial efficacy and safety testing of new pharmaceuticals.[2] The choice of animal model depends on the specific research question, with emetic species being ideal for studying the vomiting reflex and non-emetic species offering alternative behavioral and physiological endpoints.[3][4]

Emetic Animal Models

Species capable of vomiting provide a direct and translatable measure of emetic responses to motion.

Musk Shrew (Suncus murinus)

The musk shrew is a well-established and cost-effective emetic model for motion sickness research.[5] Unlike rodents, they possess a vomiting reflex, making them particularly valuable for studying the complete emetic response.[5][6]

Experimental Protocol: Motion-Induced Emesis in Musk Shrews

  • Animal Acclimation: House animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.[5] Allow for a minimum of one week of acclimation before experimentation.

  • Habituation: On the day of testing, place individual shrews in transparent experimental chambers (e.g., 28 x 17 x 12 cm) for a 15-minute habituation period.[5]

  • Motion Induction: Place the chambers on a reciprocating shaker. Induce motion using a horizontal displacement of 4 cm (2 cm left and 2 cm right) at a frequency of 1 Hz for 10-30 minutes.[5][6][7] These parameters have been shown to be optimal for inducing emesis.[6]

  • Drug Administration: For drug screening, administer the test compound or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal, oral) 30 minutes prior to motion induction.[6]

  • Data Collection: Observe the animals during and after motion exposure. Record the latency to the first emetic episode, the total number of emetic episodes (both retches and vomits), and the duration of emesis (time from the first to the last episode).[6] Video recording can facilitate accurate scoring.

Quantitative Data: Efficacy of Anti-Emetic Drugs in Musk Shrews

DrugDoseRouteMotion ParametersEfficacyReference
Scopolamine100 mg/kgSubcutaneousReciprocal shakingDecreased emetic effect[8]
Chlorpromazine8 mg/kgSubcutaneousReciprocal shakingDecreased emetic effect[8]
Promethazine50 mg/kgSubcutaneousReciprocal shakingDecreased emetic effect[8]
Diphenhydramine (B27)20 mg/kgSubcutaneousReciprocal shakingDecreased emetic effect[8]
CP-99,994 (NK1 Antagonist)10 mg/kgIntraperitonealNicotine-induced emesisSuppressed the number of emetic episodes[6]
HM01 (Ghrelin Agonist)10 mg/kgOral1 Hz, 4 cm displacement, 10 min77.7% reduction in emetic episodes[7]
Cat (Felis catus) and Dog (Canis lupus familiaris)

Cats and dogs have historically been used in motion sickness research due to their well-developed vestibular systems and emetic responses that are similar to humans.[9]

Experimental Protocol: Motion-Induced Emesis in Cats

  • Motion Induction: Place the cat in a restraining box on a motion platform. A variety of motion profiles can be used, including sinusoidal motion or a combination of vertical and horizontal movements.

  • Drug Administration: Administer test compounds prior to motion exposure.

  • Endpoint Measurement: Observe for signs of motion sickness, including salivation, restlessness, and vomiting. A standardized scoring system can be used to quantify the severity of motion sickness.[10]

Quantitative Data: Efficacy of Anti-Emetic Drugs in Cats and Dogs

AnimalDrugDoseRouteEfficacyReference
Catα-FluoromethylhistidineDose-dependent-Effective in preventing motion sickness[1]
CatDiphenhydramineVarious-Failed to prevent motion sickness in the tested doses[1]
DogDiphenhydramine-OralUsed to prevent motion sickness[11]

Non-Emetic Animal Models

Rodents, such as rats and mice, do not vomit but exhibit other quantifiable behaviors that serve as proxies for nausea and motion sickness.[3][4]

Rat (Rattus norvegicus)

1. Pica Model

Pica, the ingestion of non-nutritive substances like kaolin (B608303) (a type of clay), is a well-validated index of motion sickness in rats.[12][13]

Experimental Protocol: Rotation-Induced Pica in Rats

  • Acclimation and Baseline: House rats individually and provide them with pre-weighed food pellets and a dish of kaolin. Acclimate them to the presence of kaolin for several days.[13] Measure baseline daily food and kaolin intake.

  • Motion Induction: Place the rat in a restraining cage on a double-rotation apparatus. A common protocol involves rotation at 80 rpm with the animal's head 25 cm from the central axis for a duration of up to 2 hours.[13][14] This complex motion with changing centrifugal and angular accelerations is effective at inducing pica.[13]

  • Drug Administration: Administer the test compound or vehicle prior to rotation.

  • Data Collection: After the rotation period, return the rat to its home cage with pre-weighed food and kaolin. Measure the amount of kaolin and food consumed over the next 24 hours.[15] An increase in kaolin consumption relative to baseline is indicative of motion sickness.

Quantitative Data: Efficacy of Anti-Emetic Drugs on Pica in Rats

DrugDoseRouteEfficacyReference
Diphenhydramine20 mg/kgIntraperitonealSignificantly suppressed rotation-induced kaolin intake[16][17]
Methamphetamine5 mg/kgIntraperitonealSignificantly suppressed rotation-induced kaolin intake[16][17]
Scopolamine~0.9 µ g/hour TransdermalReduced rotation-induced kaolin intake[16]
Ondansetron0.5 mg/kgIntraperitonealAttenuated motion-induced hypothermia by ~30%[18]

2. Conditioned Taste Aversion (CTA) Model

CTA is a powerful learning paradigm where an animal learns to associate a novel taste with a negative experience, such as motion-induced nausea.[19][20]

Experimental Protocol: Motion-Induced CTA in Rodents

  • Water Deprivation: Water-deprive the animals for 24 hours prior to the conditioning day.[19][21]

  • Conditioning: On the conditioning day, present the animals with a novel tasting solution (e.g., 0.15% saccharin) for a limited period (e.g., 1 hour).[19][21] Immediately following this, expose the animals to motion (as described in the pica protocol).

  • Two-Bottle Choice Test: Following a recovery day with free access to water, present the animals with a choice between two bottles: one containing the novel saccharin (B28170) solution and the other containing plain water.

  • Data Collection: Measure the volume of liquid consumed from each bottle over a 24-hour period. A significant decrease in the preference for the saccharin solution in the motion-exposed group compared to a control group indicates a conditioned taste aversion.

Mouse (Mus musculus)

Motion Sickness Index (MSI)

Since mice do not reliably exhibit pica, a composite scoring system known as the Motion Sickness Index (MSI) is used to quantify the severity of motion sickness.[15][22]

Experimental Protocol: MSI in Mice

  • Motion Induction: Place the mouse in a centrifuge and subject it to biaxial rotation (e.g., 360°/s peak velocity, 20°/s² angular acceleration) for 40 minutes.[15]

  • Observation: Immediately after rotation, observe the mouse for 5 minutes.

  • Scoring: Assign scores based on the presence and severity of specific behaviors. The MSI is calculated based on a set of evaluation criteria that includes piloerection, tremor, and fecal and urinal incontinence.[22][23]

  • Drug Administration: Administer test compounds prior to motion exposure to assess their ability to reduce the MSI score.

Quantitative Data: Efficacy of Anti-Emetic Drugs on MSI in Mice

DrugEfficacyReference
Scopolamine56.7% decrease in MSI[22]
Methylphenidate49.8% decrease in MSI[22]
Diphenhydramine34.0% decrease in MSI[22]
Nimodipine40.8% decrease in MSI[22]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Motion Sickness

Motion sickness is initiated by a sensory mismatch between the vestibular, visual, and proprioceptive systems.[1] This conflict is processed in the brainstem, particularly in the vestibular nuclei and the area postrema, leading to the activation of downstream pathways that mediate the symptoms of nausea and vomiting.[24] Key neurotransmitters involved include histamine (B1213489) acting on H1 receptors and acetylcholine (B1216132) acting on muscarinic receptors.[25][26]

G cluster_sensory Sensory Input cluster_integration Central Processing cluster_output Emetic Response cluster_neurotransmitters Key Neurotransmitters Vestibular Vestibular System VN Vestibular Nuclei Vestibular->VN Visual Visual System Visual->VN Proprioceptive Proprioceptive System Proprioceptive->VN Cerebellum Cerebellum VN->Cerebellum AP Area Postrema (Chemoreceptor Trigger Zone) VN->AP NTS Nucleus Tractus Solitarius VN->NTS AP->NTS VC Vomiting Center NTS->VC Symptoms Nausea & Vomiting VC->Symptoms Histamine Histamine (H1) Histamine->VN Acetylcholine Acetylcholine (M1) Acetylcholine->VN

Caption: Core signaling pathway in motion sickness.

Experimental Workflow for Anti-Emetic Drug Screening

The general workflow for screening potential anti-motion sickness drugs involves several key steps, from animal selection and acclimation to data analysis.

G A Animal Selection & Acclimation B Baseline Endpoint Measurement (e.g., pica, emesis frequency) A->B C Randomization into Treatment Groups B->C D Drug/Vehicle Administration C->D E Motion Sickness Induction (Rotation, Shaking) D->E F Post-motion Endpoint Measurement E->F G Data Analysis & Comparison F->G

Caption: General experimental workflow for drug screening.

Logical Relationship of Rodent Behavioral Models

In non-emetic models, different behavioral endpoints are used as proxies for the nausea and vomiting seen in emetic species.

G Motion Motion Stimulus Nausea Nausea-like State Motion->Nausea Pica Pica (Kaolin Intake) Nausea->Pica CTA Conditioned Taste Aversion Nausea->CTA MSI Motion Sickness Index (Piloerection, etc.) Nausea->MSI

Caption: Relationship between motion stimulus and behavioral proxies in rodents.

References

Cyclizine Hydrochloride: Application Notes and Protocols for Vestibular System Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclizine (B1669395) hydrochloride, a piperazine-derivative antihistamine, is a well-established therapeutic agent for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and other vestibular disorders.[1][2][3][4] Its primary mechanism of action involves antagonism of histamine (B1213489) H1 receptors, with additional anticholinergic (antimuscarinic) properties.[1][2][4] These actions are thought to depress labyrinthine excitability and reduce vestibular stimulation, making cyclizine a valuable tool for research into the pathophysiology and pharmacology of the vestibular system.[1][2] This document provides detailed application notes and protocols for the use of cyclizine hydrochloride in preclinical vestibular system research.

Mechanism of Action in the Vestibular System

Cyclizine hydrochloride exerts its effects on the vestibular system through a multi-faceted mechanism:

  • Histamine H1 Receptor Antagonism: The vestibular nuclei, key processing centers for balance and spatial orientation, are rich in histamine-containing neurons.[1] By blocking H1 receptors in these nuclei, cyclizine is thought to reduce the transmission of vestibular signals that can lead to symptoms of vertigo and motion sickness.[1]

  • Anticholinergic Effects: Cyclizine also possesses anticholinergic properties, blocking muscarinic receptors that are also involved in the transmission of signals from the vestibular apparatus to the vomiting center in the brainstem.[1][2]

  • Central Nervous System Depression: The sedative effects of cyclizine can also contribute to the management of acute vertigo by reducing overall sensory input and anxiety.[2]

The precise contribution of each of these actions to the overall therapeutic effect of cyclizine in vestibular disorders is an ongoing area of research.

Data Presentation

Table 1: Clinical and Preclinical Dosage Information for Cyclizine Hydrochloride
SpeciesApplicationDosageRoute of AdministrationFrequencyReference(s)
Human (Adult)Motion Sickness, Vertigo50 mgOralUp to 3 times a day[5]
Human (Child, 6-12 years)Motion Sickness, Vertigo25 mgOralUp to 3 times a day[5]
Human (Adult)Post-operative Nausea and Vomiting50 mgIntravenous/IntramuscularUp to 3 times a day
Rat (Male & Female)Fertility Study15 and 25 mg/kg/dayOralContinuous for 90-100 days[5][6]
Table 2: Pharmacokinetic Parameters of Cyclizine Hydrochloride in Humans (50 mg oral dose)
ParameterMean ValueUnitReference(s)
Cmax (Peak Plasma Concentration)20.39 - 21.50ng/mL[7]
Tmax (Time to Peak Concentration)3.85 - 4.34hours[7]
AUC0-t (Area Under the Curve)410.56 - 423.71ng.h/mL[7]
Elimination Half-life~20hours[4]

Experimental Protocols

Protocol 1: Evaluation of Cyclizine Hydrochloride in a Rodent Model of Acute Vestibular Neuritis

This protocol describes the induction of unilateral vestibular neuritis in rats and the subsequent evaluation of cyclizine hydrochloride's efficacy in mitigating acute symptoms.

1. Animal Model: Unilateral Chemical Labyrinthectomy

  • Objective: To create a model of acute peripheral vestibular hypofunction.

  • Procedure:

    • Anesthetize adult male Wistar rats (250-300g) with an appropriate anesthetic (e.g., isoflurane).

    • Under microscopic guidance, perform a post-auricular incision to expose the tympanic bulla.

    • Create a small fenestration in the bulla to visualize the round window membrane.

    • Carefully apply a small piece of gelfoam soaked in a vestibulotoxic agent (e.g., gentamicin (B1671437) solution) to the round window membrane.

    • Suture the incision and allow the animal to recover.

    • Post-operative care should include analgesics and monitoring for signs of infection.

2. Drug Administration

  • Groups:

    • Vehicle control (e.g., saline)

    • Cyclizine hydrochloride (dissolved in saline) at various doses (e.g., 5, 10, 20 mg/kg)

  • Administration: Administer the assigned treatment via intraperitoneal (IP) injection 30 minutes prior to behavioral testing.

3. Behavioral Assessment

  • Objective: To quantify vestibular-motor deficits.

  • Tests:

    • Spontaneous Nystagmus: Observe and record eye movements for the presence, frequency, and direction of spontaneous nystagmus.

    • Postural Asymmetry (Head Tilt): Measure the angle of head tilt from the vertical axis.

    • Locomotor Function (Open Field Test): Place the animal in an open field arena and record parameters such as distance traveled, velocity, and circling behavior.

    • Motor Coordination (Rotarod Test):

      • Acclimatize animals to the rotarod apparatus for 3 consecutive days prior to surgery.

      • On the test day, place the animal on the rotating rod (accelerating from 4 to 40 rpm over 300 seconds).[8][9][10][11]

      • Record the latency to fall from the rod.[8][9][10][11]

      • Perform three trials with an inter-trial interval of at least 15 minutes.[8]

4. Data Analysis

  • Compare the behavioral scores between the vehicle and cyclizine-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Assessment of Cyclizine Hydrochloride on the Vestibulo-Ocular Reflex (VOR) in a Rabbit Model

This protocol outlines a method to evaluate the effect of cyclizine hydrochloride on the VOR, a key reflex for gaze stabilization.

1. Animal Preparation

  • Animals: Adult New Zealand white rabbits.

  • Surgical Preparation (for chronic studies):

    • Under general anesthesia, implant a head fixation post to the skull using dental acrylic and bone screws.

    • Implant search coils in one eye to record eye movements.

    • Allow for a full recovery period before commencing experiments.

2. VOR Testing

  • Apparatus: A computer-controlled turntable capable of delivering precise sinusoidal rotations.

  • Procedure:

    • Secure the rabbit's head to the turntable.

    • In complete darkness, rotate the animal sinusoidally at various frequencies (e.g., 0.1, 0.5, 1.0 Hz) and velocities.

    • Record eye movements using the search coil system or a video-based eye tracker.

    • Calculate the VOR gain (eye velocity / head velocity) and phase (timing difference between eye and head movement).

3. Drug Administration

  • Groups:

    • Baseline (no treatment)

    • Vehicle control (e.g., saline)

    • Cyclizine hydrochloride (e.g., 10, 20, 40 mg/kg, administered intravenously or intramuscularly)

  • Procedure:

    • Record baseline VOR.

    • Administer the assigned treatment.

    • Repeat VOR testing at various time points post-administration (e.g., 30, 60, 120 minutes) to determine the time course of the drug's effect.

4. Data Analysis

  • Compare VOR gain and phase across different treatment conditions and time points using repeated measures ANOVA.

Visualizations

G cluster_0 Vestibular System Signaling cluster_1 Site of Action of Cyclizine Hydrochloride Vestibular_Apparatus Vestibular Apparatus (Labyrinth) Vestibular_Nuclei Vestibular Nuclei Vestibular_Apparatus->Vestibular_Nuclei Vestibular Nerve Vomiting_Center Vomiting Center (Medulla) Vestibular_Nuclei->Vomiting_Center Cerebellum Cerebellum Vestibular_Nuclei->Cerebellum Motor Coordination Cortex Cortex (Perception of Dizziness) Vestibular_Nuclei->Cortex Thalamocortical Projections Cerebellum->Vestibular_Nuclei Cyclizine_H1 H1 Receptor Antagonism Cyclizine_H1->Vestibular_Nuclei Cyclizine_M Muscarinic Receptor Antagonism Cyclizine_M->Vomiting_Center

Caption: Signaling pathways in the vestibular system and the sites of action of cyclizine hydrochloride.

G cluster_testing Behavioral Assessment Battery start Start: Rodent Model of Vestibular Dysfunction acclimation Rotarod Acclimation (3 days) start->acclimation surgery Unilateral Chemical Labyrinthectomy acclimation->surgery recovery Post-operative Recovery (e.g., 48 hours) surgery->recovery treatment Drug Administration (Vehicle or Cyclizine HCl) recovery->treatment testing Behavioral Testing (30 mins post-injection) treatment->testing data_analysis Data Analysis and Comparison of Groups testing->data_analysis nystagmus Spontaneous Nystagmus head_tilt Head Tilt Measurement open_field Open Field Test rotarod Rotarod Test end End data_analysis->end

Caption: Experimental workflow for evaluating cyclizine hydrochloride in a rodent model of vestibular neuritis.

Conclusion

Cyclizine hydrochloride is a valuable pharmacological tool for investigating the mechanisms of vestibular function and dysfunction. The protocols outlined in this document provide a framework for preclinical studies aimed at elucidating its effects on vestibular-mediated behaviors and reflexes. Researchers should adapt these protocols to their specific experimental questions and adhere to all relevant animal care and use guidelines. Further research is warranted to fully characterize the dose-response relationships and the precise molecular targets of cyclizine hydrochloride within the vestibular system.

References

Application Notes and Protocols for HPLC Quantification of Cyclizine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of cyclizine (B1669395) hydrochloride using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are suitable for routine quality control, stability studies, and research applications.

Introduction

Cyclizine hydrochloride is a piperazine (B1678402) derivative with antihistaminic and antiemetic properties. It is commonly used to prevent and treat nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1] Accurate and precise quantification of cyclizine hydrochloride in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. HPLC is a powerful and widely used technique for this purpose, offering high specificity, sensitivity, and reproducibility.[2]

This document details several validated HPLC methods, providing a comparative summary of their chromatographic conditions and performance characteristics. A comprehensive, step-by-step protocol for a selected method is also presented, along with graphical representations of the experimental workflow and the fundamental components of an HPLC system.

Comparative Summary of HPLC Methods

A variety of HPLC methods have been developed and validated for the quantification of cyclizine hydrochloride. The table below summarizes the key parameters of several distinct methods, allowing for easy comparison and selection of the most appropriate method for a specific application.

ParameterMethod 1[2][3]Method 2Method 3[4][5]Method 4[6]
Column C18 (150 x 4.6 mm, 5 µm)µBondapak C18 (250 mm x 4.6 mm, 10 µm)Symmetry C8 (150 x 3.9 mm, 5 µm)UPLC Column
Mobile Phase 10mM Ammonium (B1175870) Acetate (B1210297): Acetonitrile: Triethylamine (B128534) (64:35:1 v/v/v), pH 3.7 with Acetic AcidAcetonitrile: 1.5% Diethylamine (pH 4.5 with Phosphoric Acid) (30:70 v/v)Water: Acetonitrile (65:35 v/v) with 7.4 mM Sodium 1-heptanesulfonateEthanol: Acidic Water (pH 5 with Phosphoric Acid) (60:40 v/v)
Flow Rate 1.0 mL/min1.5 mL/min1.0 mL/min0.2 mL/min
Detection (UV) 254 nm225 nm230 nm210 nm
Injection Volume 20 µL20 µL8 µLNot Specified
Retention Time ~2.1 minNot SpecifiedNot SpecifiedNot Specified
Linearity Range 0.4 - 1.2 mg/mL41.69 - 208.44 µg/mLNot SpecifiedNot Specified
Recovery 98.0 - 102.0%99.1%Not SpecifiedNot Specified

Experimental Protocol: Stability-Indicating HPLC Method (Based on Method 1)

This protocol provides a detailed procedure for the quantification of cyclizine hydrochloride in pharmaceutical preparations using a stability-indicating RP-HPLC method.[2][3]

1. Materials and Reagents

  • Cyclizine Hydrochloride Reference Standard

  • Acetonitrile (HPLC Grade)

  • Ammonium Acetate (AR Grade)

  • Triethylamine (AR Grade)

  • Glacial Acetic Acid (AR Grade)

  • Water (HPLC Grade)

  • 0.45 µm Membrane Filters

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, pump, autosampler, and column oven.

  • C18 analytical column (150 x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Preparation of Solutions

  • Mobile Phase: Prepare a 10mM ammonium acetate solution by dissolving 0.77 g of ammonium acetate in 1000 mL of water. The mobile phase consists of 10mM ammonium acetate, acetonitrile, and triethylamine in a ratio of 64:35:1 (v/v/v). Adjust the pH to 3.7 with glacial acetic acid. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[3]

  • Standard Stock Solution (0.8 mg/mL): Accurately weigh about 80 mg of Cyclizine Hydrochloride Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[3]

  • Sample Solution (for tablets): Weigh and finely powder 20 tablets. Accurately weigh a portion of the powder equivalent to 50 mg of cyclizine hydrochloride and transfer it to a 100 mL volumetric flask. Add about 70 mL of the mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm membrane filter, discarding the first few mL of the filtrate.

4. Chromatographic Conditions

  • Column: C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: 10mM Ammonium Acetate: Acetonitrile: Triethylamine (64:35:1 v/v/v), pH 3.7

  • Flow Rate: 1.0 mL/min[2][3]

  • Injection Volume: 20 µL[2][3]

  • Column Temperature: Ambient

  • Detection Wavelength: 254 nm[2][3]

  • Run Time: Approximately 10 minutes (a longer run time of up to 55 minutes may be required for stability studies to ensure elution of all degradants).[3]

5. System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters:

  • Tailing Factor: Should not be more than 2.0.[3]

  • Theoretical Plates: Should be not less than 2000.[3]

  • Relative Standard Deviation (RSD) of Peak Areas: Should be not more than 2.0%.[3]

6. Analysis Procedure

  • Inject the blank (mobile phase) once to ensure no interfering peaks are present.

  • Inject the standard solution in duplicate.

  • Inject the sample solutions in duplicate.

  • Calculate the amount of cyclizine hydrochloride in the sample by comparing the peak area of the sample with the peak area of the standard.

Visualizations

To aid in the understanding of the experimental process and the instrumentation, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing mobile_phase Mobile Phase Preparation hplc_setup HPLC System Setup mobile_phase->hplc_setup standard_prep Standard Solution Preparation system_suitability System Suitability Test standard_prep->system_suitability sample_prep Sample Preparation analysis Sample Analysis sample_prep->analysis hplc_setup->system_suitability system_suitability->analysis If Passed data_acquisition Data Acquisition analysis->data_acquisition quantification Quantification data_acquisition->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for HPLC analysis of cyclizine hydrochloride.

hplc_system solvent Solvent Reservoir (Mobile Phase) pump Pump solvent->pump injector Injector pump->injector column Column injector->column detector Detector (UV-Vis) column->detector data_system Data System detector->data_system

Caption: Key components of a High-Performance Liquid Chromatography (HPLC) system.

References

Preparing Cyclizine Dihydrochloride Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclizine (B1669395) dihydrochloride (B599025) is a histamine (B1213489) H1 receptor antagonist belonging to the piperazine (B1678402) class of compounds. It is widely recognized for its antiemetic and anticholinergic properties. In the context of cell culture and in vitro research, cyclizine serves as a valuable tool for investigating histamine-mediated signaling pathways and for studying cellular processes such as apoptosis and cytotoxicity. This document provides detailed protocols for the preparation of cyclizine dihydrochloride solutions for cell culture applications, along with relevant data on its effects on cells and its mechanism of action.

Physicochemical Properties and Solubility

This compound is a white to pale yellow crystalline powder. Its solubility is a critical factor in the preparation of stock solutions for cell culture experiments. The compound is soluble in Dimethyl Sulfoxide (DMSO) and methanol.[1][2] It is slightly soluble in water, and this solubility can be enhanced with sonication.[3]

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueReference(s)
Molecular Formula C₁₈H₂₂N₂·2HCl[4]
Molecular Weight 339.3 g/mol [4]
Appearance White to pale yellow crystalline powder[1]
Storage (Powder) 4°C, protected from light[1]
Stability (Powder) Stable for 6 months at 4°C[1]
Solubility - DMSO: 7 mg/mL (20.63 mM) - Methanol: Soluble - Water: Slightly soluble (enhanced by sonication)[1][3][4]

Mechanism of Action

Cyclizine primarily functions as a histamine H1 receptor antagonist.[5][6][7] By blocking the H1 receptor, it inhibits the downstream signaling cascade typically initiated by histamine. This pathway involves the activation of Gq-proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC), culminating in various cellular responses.[7]

Cyclizine also exhibits anticholinergic (antimuscarinic) properties, meaning it blocks the action of acetylcholine (B1216132) at muscarinic receptors.[5][7] This dual activity contributes to its diverse physiological effects.

Histamine H1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Histamine Histamine Histamine->H1R Cyclizine Cyclizine (Antagonist) Cyclizine->H1R

Caption: Simplified Histamine H1 Receptor Signaling Pathway.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is crucial to use high-quality, sterile reagents and aseptic techniques to prevent contamination of cell cultures.

Materials:

  • This compound powder (ensure purity ≥98%)

  • Anhydrous, sterile DMSO

  • Sterile, conical-bottom polypropylene (B1209903) or glass vial

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter (e.g., PVDF or PES, confirm compatibility with DMSO)

  • Sterile syringe

  • Laminar flow hood or biosafety cabinet

Procedure:

  • Weighing: In a laminar flow hood, accurately weigh out 3.393 mg of this compound powder and transfer it to a sterile vial.

  • Dissolution: Add 1 mL of sterile DMSO to the vial.

  • Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile vial. This step is critical to ensure the sterility of the stock solution.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the stock solution in sterile cell culture medium.

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: In a laminar flow hood, serially dilute the stock solution with sterile, pre-warmed cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.

  • Solvent Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in the experiment. Typically, the final DMSO concentration in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Experimental Workflow for Solution Preparation cluster_stock Stock Solution Preparation (Aseptic) cluster_working Working Solution Preparation weigh 1. Weigh this compound add_dmso 2. Add Sterile DMSO weigh->add_dmso dissolve 3. Vortex to Dissolve add_dmso->dissolve filter 4. Sterile Filter (0.22 µm) dissolve->filter aliquot 5. Aliquot and Store at -20°C filter->aliquot thaw 6. Thaw Stock Aliquot aliquot->thaw For Experiment dilute 7. Dilute in Cell Culture Medium thaw->dilute treat 8. Treat Cells dilute->treat

Caption: Workflow for preparing this compound solutions.

Effects on Cells in Culture

Recent studies have demonstrated that cyclizine can induce concentration-dependent cytotoxicity, apoptosis, and necrosis in RAW264.7 macrophage cells.[8] This effect is mediated through the activation of both the intrinsic and extrinsic apoptotic pathways.[8] The intrinsic pathway is activated via mitochondrial dysfunction, while the extrinsic pathway is triggered by the upregulation of death receptors.[8]

Table 2: In Vitro Effects of Cyclizine on RAW264.7 Macrophages

ConcentrationEffectReference(s)
100 µM Significantly inhibits nitrite (B80452) accumulation and iNOS protein levels in LPS-stimulated cells.[9]
100 - 500 µM Induces concentration-dependent cytotoxicity, apoptosis, and necrosis.[8]
5.42 µM (IC₅₀) Inhibits anti-IgE-induced histamine release from human lung fragments.[9]

Important Considerations

  • Solvent Cytotoxicity: Always include a vehicle control (medium with the same concentration of DMSO) to account for any effects of the solvent on the cells. The final concentration of DMSO should ideally be kept below 0.1%, although up to 0.5% is often tolerated by many cell lines.

  • Cell Line Variability: The sensitivity of different cell lines to this compound can vary. It is recommended to perform a dose-response experiment to determine the optimal working concentration for your specific cell line and experimental endpoint.

  • Light Sensitivity: Cyclizine solutions should be protected from light to prevent degradation.[9]

  • Sterility: Strict aseptic techniques are essential throughout the preparation process to avoid microbial contamination of your cell cultures.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the preparation and use of this compound in cell culture applications. By understanding its physicochemical properties, mechanism of action, and cellular effects, researchers can effectively utilize this compound to investigate a variety of biological processes. Careful attention to solvent choice, concentration, and sterile technique is paramount for obtaining reliable and reproducible results.

References

Application Notes and Protocols for In Vivo Administration of Cyclizine in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of cyclizine (B1669395) in rodent models. The information is intended to guide researchers in selecting appropriate routes of administration and designing experimental protocols for studying the pharmacokinetics, pharmacodynamics, and efficacy of cyclizine.

Introduction to Cyclizine

Cyclizine is a first-generation histamine (B1213489) H1 receptor antagonist belonging to the piperazine (B1678402) class of drugs. It is primarily used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo. Its mechanism of action involves blocking H1 receptors and exhibiting central anticholinergic (antimuscarinic) properties, which depress labyrinthine excitability and vestibular stimulation.[1][2] While its primary clinical applications are in humans, cyclizine is also utilized in preclinical rodent studies to investigate its antiemetic, sedative, and central nervous system effects.

In Vivo Administration Routes: A Comparative Overview

The choice of administration route in rodent studies is critical as it significantly influences the pharmacokinetic and pharmacodynamic profile of the drug. The most common routes for administering cyclizine in rodents include oral (PO), intraperitoneal (IP), subcutaneous (SC), and intravenous (IV).

Administration RouteOnset of ActionBioavailabilityCommon Applications in Rodent Models
Oral (PO) SlowerVariable, subject to first-pass metabolismChronic dosing studies, fertility studies, teratogenicity studies.[3]
Intraperitoneal (IP) RapidHigh, bypasses first-pass metabolismAcute efficacy studies, anti-inflammatory models.
Subcutaneous (SC) Slower than IP, sustained absorptionGenerally high and less variable than oralSustained release studies, continuous infusion models.
Intravenous (IV) Immediate100%Pharmacokinetic studies, acute CNS effect studies.

Detailed Application Notes and Protocols

Oral Administration (PO)

Oral administration is a convenient method for chronic dosing but can result in variable absorption.

Applications:

  • Long-term studies on fertility and teratogenicity.[3]

  • Evaluating the effects of chronic cyclizine exposure.

Protocol for Oral Gavage in Rats:

  • Dosage: Doses up to 65 mg/kg have been used in rats for teratogenicity studies.[3] For fertility studies, daily doses of 15 and 25 mg/kg have been administered.[3]

  • Vehicle: Cyclizine hydrochloride can be suspended in an aqueous vehicle such as 0.5% methylcellulose (B11928114) or water. A patent for an oral liquid composition suggests a vehicle of glycerin, propylene (B89431) glycol, water, or a combination thereof.

  • Preparation of Dosing Solution (Example):

    • Weigh the required amount of cyclizine hydrochloride powder.

    • Prepare a 0.5% methylcellulose solution in purified water.

    • Gradually add the cyclizine powder to the vehicle while stirring to create a uniform suspension. The concentration should be calculated based on the desired dose and a standard gavage volume (e.g., 5-10 mL/kg for rats).

  • Administration Procedure:

    • Gently restrain the rat.

    • Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).

    • Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.

    • Monitor the animal for any signs of distress during and after the procedure.

Intraperitoneal Administration (IP)

IP injection offers rapid absorption and high bioavailability, making it suitable for acute studies.

Applications:

  • Investigating acute anti-inflammatory effects.

  • Studying immediate behavioral responses.

Protocol for Intraperitoneal Injection in Rats:

  • Dosage: A dose of 17 mg/kg has been used in Wistar rats to study anti-inflammatory effects.

  • Vehicle: Normal saline (0.9% sodium chloride) is a suitable vehicle for cyclizine lactate (B86563).

  • Preparation of Dosing Solution (Example):

    • If using cyclizine lactate solution (50 mg/mL), dilute it with sterile normal saline to the desired concentration. For a 17 mg/kg dose in a 250g rat (4.25 mg), you would need to prepare a solution that allows for an appropriate injection volume (typically 1-2 mL for a rat).

  • Administration Procedure:

    • Restrain the rat, exposing the lower abdominal quadrants.

    • Insert a 23-25 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.

    • Aspirate to ensure the needle has not entered a blood vessel or organ.

    • Inject the solution into the peritoneal cavity.

    • Observe the animal for any adverse reactions.

Subcutaneous Administration (SC)

SC injection provides a slower and more sustained release compared to IP, which can be advantageous for maintaining steady drug levels.

Applications:

  • Pharmacokinetic studies requiring sustained absorption.

  • Continuous infusion models.

Protocol for Subcutaneous Injection in Mice:

  • Dosage: While specific single-dose SC data for cyclizine in rodents is limited, doses can be extrapolated from other routes and species, starting with a lower range and escalating as needed. Human studies have used continuous subcutaneous infusions.

  • Vehicle: Water for injection (WFI) is a suitable diluent for cyclizine lactate for subcutaneous infusion. For bolus injections, isotonic saline can be used.

  • Preparation of Dosing Solution (Example):

    • Dilute cyclizine lactate with sterile WFI or normal saline to the desired concentration. The volume should not exceed 5-10 mL/kg for mice.

  • Administration Procedure:

    • Grasp the loose skin on the back of the mouse, between the shoulder blades, to form a "tent".

    • Insert a 25-27 gauge needle into the base of the skin tent.

    • Aspirate to check for blood.

    • Inject the solution into the subcutaneous space.

    • Gently massage the area to aid dispersion.

Intravenous Administration (IV)

IV administration delivers the drug directly into the systemic circulation, providing immediate and complete bioavailability.

Applications:

  • Pharmacokinetic studies to determine parameters like clearance and volume of distribution.

  • Studies requiring a rapid onset of action to assess acute central nervous system effects.

Protocol for Intravenous Injection in Rats (Tail Vein):

  • Dosage: Dosing should be carefully determined based on the study's objective, starting with low doses due to the rapid and potent effects of IV administration.

  • Vehicle: Cyclizine lactate for injection can be diluted with glucose 5%, sodium chloride 0.9%, or water for injections.[4][5]

  • Preparation of Dosing Solution (Example):

    • Dilute the cyclizine lactate solution to the desired concentration with sterile normal saline. The final concentration should allow for a small injection volume (e.g., 1-2 mL/kg for rats).

  • Administration Procedure:

    • Warm the rat's tail using a heat lamp or warm water to dilate the lateral tail veins.

    • Place the rat in a restrainer.

    • Insert a 25-27 gauge needle into one of the lateral tail veins.

    • Inject the solution slowly.

    • Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of cyclizine and a general workflow for in vivo rodent experiments.

cyclizine_mechanism cluster_stimuli Emetic Stimuli cluster_receptors Receptor Blockade Motion Motion Vestibular_System Vestibular System Motion->Vestibular_System stimulates Chemotherapy Chemotherapy Chemoreceptor_Trigger_Zone Chemoreceptor Trigger Zone (CTZ) Chemotherapy->Chemoreceptor_Trigger_Zone stimulates H1_Receptor Histamine H1 Receptor Vomiting_Center Vomiting Center M1_Receptor Muscarinic M1 Receptor Cyclizine Cyclizine Cyclizine->H1_Receptor blocks Cyclizine->M1_Receptor blocks Vestibular_System->Vomiting_Center signals to Chemoreceptor_Trigger_Zone->Vomiting_Center signals to Nausea_Vomiting Nausea & Vomiting Vomiting_Center->Nausea_Vomiting induces

Caption: Mechanism of action of cyclizine in preventing nausea and vomiting.

experimental_workflow Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Group_Allocation Random Group Allocation Animal_Acclimation->Group_Allocation Dose_Preparation Cyclizine Dose Preparation Group_Allocation->Dose_Preparation Administration Administration (PO, IP, SC, or IV) Dose_Preparation->Administration Observation_Data_Collection Observation & Data Collection (e.g., Behavior, Blood Samples) Administration->Observation_Data_Collection Endpoint Experimental Endpoint Observation_Data_Collection->Endpoint Data_Analysis Data Analysis Endpoint->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vivo cyclizine studies in rodents.

Quantitative Data Summary

The following tables summarize available quantitative data for cyclizine administration. Note that rodent-specific pharmacokinetic data is limited in the public domain.

Table 1: Reported Dosages of Cyclizine in Rodents

SpeciesAdministration RouteDosageApplicationReference
RatOral15 and 25 mg/kg/dayFertility Study[3]
RatOralup to 65 mg/kgTeratogenicity Study[3]
RabbitOralup to 75 mg/kgTeratogenicity Study[3]
RatIntraperitoneal17 mg/kgAnti-inflammatory Study

Table 2: Human Pharmacokinetic Parameters of Cyclizine (for reference)

ParameterOral Administration (50 mg)Intravenous Administration
Cmax ~70 ng/mLNot applicable
Tmax ~2 hoursImmediate
Elimination Half-life ~20 hours~13-20 hours[6]
Bioavailability ~80%100%

Disclaimer: These protocols and application notes are intended for guidance only. Researchers should adapt these protocols based on their specific experimental design, institutional animal care and use committee (IACUC) guidelines, and relevant literature. It is crucial to start with lower doses and perform dose-ranging studies to determine the optimal dose for a specific model and endpoint.

References

Application Notes and Protocols for Studying Vestibular Nucleus Neuron Activity with Cyclizine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclizine (B1669395), a first-generation antihistamine of the piperazine (B1678402) class, is commonly used to treat nausea, vomiting, and dizziness associated with motion sickness and vertigo. Its therapeutic effects are primarily attributed to its potent antagonism of the histamine (B1213489) H1 receptor and its anticholinergic (muscarinic receptor antagonist) properties.[1][2][3] These actions make it a valuable tool for investigating the complex signaling pathways that modulate the activity of vestibular nucleus neurons. The vestibular nuclei, located in the brainstem, are central to processing sensory information from the inner ear about motion, head position, and spatial orientation, playing a critical role in balance and gaze stabilization.[4][5]

These application notes provide a comprehensive guide to using cyclizine as a pharmacological tool to study the activity of vestibular nucleus neurons. This document outlines its mechanism of action, provides detailed experimental protocols for in vitro electrophysiology, presents expected outcomes based on existing literature, and includes visual diagrams of the relevant signaling pathways.

Mechanism of Action

Cyclizine exerts its effects on vestibular nucleus neurons through two primary mechanisms:

  • Histamine H1 Receptor Antagonism: Histamine acts as a neurotransmitter in the central nervous system and has been shown to have a generally excitatory effect on neurons within the vestibular nuclei.[6][7] This excitation is mediated, in part, by postsynaptic H1 receptors.[3][8] By blocking these H1 receptors, cyclizine is expected to reduce the baseline firing rate of vestibular neurons or attenuate histamine-induced excitation. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, stimulates the phospholipase C (PLC) signaling cascade, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and activation of protein kinase C (PKC), contributing to neuronal depolarization.[1]

  • Anticholinergic (Muscarinic Receptor Antagonism): Acetylcholine (B1216132) is another key excitatory neurotransmitter in the vestibular nuclei, acting through muscarinic acetylcholine receptors (mAChRs).[4] Studies have shown that muscarinic agonists increase the spontaneous firing rate of vestibular nucleus neurons.[1] Cyclizine's anticholinergic properties allow it to block these receptors, thereby reducing cholinergic-mediated excitation.[2] Muscarinic receptors in the vestibular nuclei, such as the M3 subtype, are also GPCRs that couple to the PLC pathway, similar to H1 receptors.[9][10]

By antagonizing both histaminergic and cholinergic excitatory inputs, cyclizine effectively depresses the excitability of vestibular nucleus neurons, which is the basis for its therapeutic effects in motion sickness and vertigo.[2][3]

Data Presentation

Table 1: Expected Effects of Cyclizine on Vestibular Nucleus Neuron Firing Rate

CompoundMechanism of ActionTarget ReceptorExpected Effect on Firing Rate
Cyclizine AntagonistHistamine H1Decrease or inhibit histamine-induced increase
AntagonistMuscarinicDecrease or inhibit acetylcholine-induced increase
HistamineAgonistHistamine H1/H2Increase[6][7]
MepyramineAntagonistHistamine H1Blocks histamine-induced increase[6][7]
Acetylcholine/CarbacholAgonistMuscarinicIncrease[1]
Atropine/ScopolamineAntagonistMuscarinicBlocks acetylcholine-induced increase[4]

Experimental Protocols

The following protocols provide a framework for investigating the effects of cyclizine on the electrical activity of vestibular nucleus neurons using in vitro brain slice electrophysiology.

Protocol 1: Preparation of Acute Brainstem Slices Containing the Vestibular Nuclei

This protocol is adapted from standard procedures for obtaining viable brain slices for electrophysiological recordings.[11][12]

Materials:

  • Rodent (e.g., rat or mouse)

  • Anesthetic (e.g., isoflurane, pentobarbital)

  • Dissection tools (scissors, forceps, razor blades)

  • Vibratome

  • Chilled (0-4°C), oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

  • Chilled (0-4°C), oxygenated cutting solution (similar to aCSF but with sucrose (B13894) replacing NaCl to improve neuronal viability).

  • Recovery chamber with oxygenated aCSF at 32-34°C.

Procedure:

  • Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.

  • Perfuse the animal transcardially with chilled, oxygenated cutting solution.

  • Rapidly decapitate the animal and dissect the brain, placing it in ice-cold, oxygenated cutting solution.

  • Isolate the brainstem and mount it onto the vibratome stage.

  • Submerge the brainstem in the vibratome buffer tray filled with chilled, oxygenated cutting solution.

  • Cut coronal or horizontal slices (250-350 µm thick) containing the vestibular nuclei.

  • Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.

  • After recovery, maintain the slices at room temperature in oxygenated aCSF until needed for recording.

Protocol 2: Whole-Cell Patch-Clamp Recording from Vestibular Nucleus Neurons

This protocol describes how to record the electrical activity of individual vestibular nucleus neurons and apply cyclizine.[13]

Materials:

  • Prepared brainstem slices

  • Recording chamber on a microscope stage

  • Patch-clamp amplifier and data acquisition system

  • Glass micropipettes (3-6 MΩ resistance)

  • Micromanipulator

  • Perfusion system

  • Internal solution for micropipettes (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (B42189) (pH adjusted to 7.3 with KOH).

  • Cyclizine stock solution (e.g., in DMSO or water) and working solutions in aCSF.

Procedure:

  • Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

  • Identify the medial vestibular nucleus (MVN) or other vestibular nuclei under low-power magnification.

  • Switch to high-power magnification with differential interference contrast (DIC) optics to visualize individual neurons.

  • Fill a glass micropipette with the internal solution and mount it on the micromanipulator.

  • Approach a healthy-looking neuron and form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record the neuron's spontaneous firing activity in current-clamp mode.

  • Establish a stable baseline recording for at least 5-10 minutes.

  • Bath-apply cyclizine at various concentrations (e.g., 1 µM, 10 µM, 100 µM) through the perfusion system.

  • Record the changes in firing rate, resting membrane potential, and other electrophysiological properties for at least 10-15 minutes for each concentration.

  • To investigate the interaction with endogenous neurotransmitters, co-apply cyclizine with histamine or a muscarinic agonist.

  • Perform a washout by perfusing with drug-free aCSF to observe the reversibility of the effects.

  • Analyze the data to quantify the dose-dependent effects of cyclizine on neuronal firing rate.

Visualizations

Signaling Pathways

Cyclizine_Signaling_Pathways cluster_H1 Histamine H1 Receptor Pathway cluster_Muscarinic Muscarinic Receptor Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Gq_H1 Gq H1R->Gq_H1 Cyclizine_H1 Cyclizine Cyclizine_H1->H1R PLC_H1 PLC Gq_H1->PLC_H1 PIP2_H1 PIP2 PLC_H1->PIP2_H1 hydrolyzes IP3_H1 IP3 PIP2_H1->IP3_H1 DAG_H1 DAG PIP2_H1->DAG_H1 Ca_H1 Ca²⁺ Release IP3_H1->Ca_H1 PKC_H1 PKC Activation DAG_H1->PKC_H1 Excitation_H1 Neuronal Excitation Ca_H1->Excitation_H1 PKC_H1->Excitation_H1 ACh Acetylcholine MR Muscarinic Receptor (e.g., M3) ACh->MR Gq_M Gq MR->Gq_M Cyclizine_M Cyclizine Cyclizine_M->MR PLC_M PLC Gq_M->PLC_M PIP2_M PIP2 PLC_M->PIP2_M hydrolyzes IP3_M IP3 PIP2_M->IP3_M DAG_M DAG PIP2_M->DAG_M Ca_M Ca²⁺ Release IP3_M->Ca_M PKC_M PKC Activation DAG_M->PKC_M Excitation_M Neuronal Excitation Ca_M->Excitation_M PKC_M->Excitation_M

Caption: Cyclizine's dual inhibitory action on vestibular neurons.

Experimental Workflow

Experimental_Workflow A Acute Brainstem Slice Preparation B Whole-Cell Patch-Clamp Recording Setup A->B C Obtain Baseline Neuronal Activity B->C D Bath Application of Cyclizine (Dose-Response) C->D F Co-application with Histamine/Muscarinic Agonist C->F E Record Changes in Firing Rate D->E H Washout E->H G Record Modulatory Effects F->G G->H I Data Analysis H->I

Caption: Workflow for electrophysiological study of cyclizine.

Conclusion

Cyclizine serves as a powerful pharmacological tool for dissecting the roles of histaminergic and cholinergic signaling in the regulation of vestibular nucleus neuron activity. By employing the protocols outlined in these application notes, researchers can further elucidate the cellular mechanisms underlying vestibular processing and the therapeutic effects of anti-motion sickness drugs. While direct quantitative data for cyclizine's effects are still needed, the provided framework allows for the systematic investigation of its impact on neuronal excitability.

References

Cyclizine in Nausea and Vomiting Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the research applications of cyclizine (B1669395) in the study of nausea and vomiting. It includes detailed application notes, experimental protocols derived from published studies, and quantitative data summaries to facilitate further research and drug development.

Introduction to Cyclizine

Cyclizine is a piperazine-derivative antihistamine with antiemetic and antivertigo properties.[1] It is widely used for the prevention and treatment of nausea and vomiting associated with motion sickness, vertigo, postoperative states, and opioid use.[2] While its exact mechanism is not fully elucidated, its effects are attributed to its central anticholinergic and histamine (B1213489) H1-receptor antagonist activities.[1][2][3] Cyclizine acts on the chemoreceptor trigger zone (CTZ) and depresses labyrinthine excitability and vestibular stimulation.[1]

Areas of Application in Nausea and Vomiting Research

Cyclizine has been investigated in various contexts of nausea and vomiting, including:

  • Postoperative Nausea and Vomiting (PONV): Clinical trials have explored its efficacy in preventing and treating PONV, particularly after surgeries like bariatric procedures and cesarean sections.[4]

  • Chemotherapy-Induced Nausea and Vomiting (CINV): While some studies exist, its role in CINV is less established compared to other antiemetics.[5]

  • Motion Sickness: This is a primary and well-established indication for cyclizine.[2][6]

  • Nausea and Vomiting in Pregnancy: Cyclizine is commonly used to manage pregnancy-related nausea and vomiting, with no evidence of harm to the fetus.[7][8]

  • Palliative Care: Studies have examined its real-world use for nausea in palliative care settings.[9]

  • Radiotherapy-Induced Nausea and Vomiting: Clinical trials have assessed its effectiveness in controlling nausea and vomiting associated with radiation therapy.[10]

Quantitative Data Summary

The following tables summarize quantitative data from various clinical studies on cyclizine for nausea and vomiting.

Table 1: Efficacy of Cyclizine in Postoperative Nausea and Vomiting (PONV)

Study/ComparisonPatient PopulationCyclizine DosageComparator(s)Key Efficacy OutcomesReference
Cyclizine vs. Dexamethasone vs. Placebo99 women undergoing elective Caesarean section with spinal morphine50 mg i.v.Dexamethasone 8 mg i.v., PlaceboIncidence of nausea: Cyclizine (33%) vs. Dexamethasone (60%) and Placebo (67%) (P<0.05). Higher patient satisfaction with cyclizine.[11][12]
Cyclizine vs. Ondansetron (B39145) vs. PlaceboPatients undergoing day-case gynaecological laparoscopy50 mg i.v.Ondansetron 4 mg i.v., PlaceboReduced incidence of moderate/severe nausea: Cyclizine (23%) vs. Placebo (52%) (P=0.001). Reduced need for rescue antiemetic: Cyclizine (16%) vs. Placebo (47%) (P<0.001).[13]
Cyclizine + Ondansetron vs. Ondansetron vs. PlaceboPatients undergoing day-case gynaecological laparoscopic surgery50 mg i.v. (in combination)Ondansetron 4 mg i.v., PlaceboFewer patients vomited in the combination group (2/60) compared to the ondansetron group (11/59) (P=0.01).[14]
Cyclizine vs. MetoclopramidePatients undergoing bariatric surgery50 mgMetoclopramide 10 mgStudy ongoing to compare reduction in gastric residual volume.[4]

Table 2: Pharmacokinetic Properties of Cyclizine

ParameterValueConditionReference
Peak Plasma Concentration (Cmax)~70 ng/mLSingle 50 mg oral dose in healthy adults[6]
Time to Peak Plasma Concentration (Tmax)~2 hoursSingle 50 mg oral dose in healthy adults[6]
Onset of Antiemetic EffectWithin 2 hours-[6]
Duration of ActionApproximately 4 hours-[6]

Experimental Protocols

This section details methodologies for key experiments involving cyclizine in nausea and vomiting research.

Clinical Trial Protocol: Cyclizine for PONV Prophylaxis in Cesarean Section

Objective: To compare the efficacy of intravenous cyclizine, dexamethasone, and placebo for the prevention of nausea and vomiting following intrathecal morphine in patients undergoing elective Caesarean section.

Study Design: A randomized, double-blind, placebo-controlled clinical trial.[11][12]

Participant Selection:

  • Inclusion Criteria: Patients scheduled for elective Cesarean section under spinal anesthesia with intrathecal morphine.

  • Exclusion Criteria: Known allergy to study medications, history of motion sickness, or receipt of antiemetics within 24 hours of surgery.

Intervention:

  • Patients are randomly allocated to one of three groups.

  • Following completion of surgery, patients receive a single intravenous infusion of:

    • Group 1: Cyclizine 50 mg in 100 ml 0.9% saline.[12]

    • Group 2: Dexamethasone 8 mg in 100 ml 0.9% saline.[12]

    • Group 3: Placebo (100 ml 0.9% saline).[12]

Outcome Measures:

  • Primary Outcome: Incidence of nausea in the first 24 hours post-surgery.[11]

  • Secondary Outcomes:

    • Severity of nausea (using a Visual Analogue Scale - VAS).[11]

    • Number of vomiting episodes.[11]

    • Need for rescue antiemetic medication.

    • Patient satisfaction with postoperative care (using a 100 mm VAS).[11]

Assessment:

  • Nausea, vomiting, and pain are assessed at regular intervals (e.g., 3, 6, 12, and 24 hours) postoperatively.

  • Validated assessment tools for nausea and vomiting should be used.[15][16]

Preclinical Study Protocol: Evaluating Antiemetic Efficacy in an Animal Model

Objective: To assess the anti-emetic potential of cyclizine in a ferret model of chemotherapy-induced emesis. The ferret is considered a gold standard for this type of research.[17]

Animal Model: Male ferrets.

Induction of Emesis:

  • A single intraperitoneal injection of a chemotherapeutic agent known to induce emesis, such as cisplatin.

Experimental Groups:

  • Vehicle control (e.g., saline).

  • Cyclizine (various doses, administered prophylactically).

  • Positive control (a standard antiemetic, e.g., ondansetron).

Procedure:

  • Ferrets are fasted overnight with free access to water.

  • Cyclizine or vehicle is administered at a predetermined time before the emetic challenge.

  • Cisplatin is administered.

  • Animals are observed continuously for a set period (e.g., 4-6 hours) for the following endpoints:

    • Latency to the first emetic episode.

    • Number of retches.

    • Number of vomits.

    • Total number of emetic episodes.

Data Analysis:

  • Statistical comparison of the emetic responses between the different treatment groups.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Cyclizine's Antiemetic Action

cyclizine_pathway cluster_brain Central Nervous System cluster_receptors Receptors motion Motion Sickness vestibular Vestibular Apparatus (Labyrinth) motion->vestibular chemo Chemotherapy/Opioids ctz Chemoreceptor Trigger Zone (CTZ) chemo->ctz vc Vomiting Center (Medulla) vestibular->vc ctz->vc vomiting Nausea & Vomiting vc->vomiting h1 Histamine H1 Receptors m1 Muscarinic M1 Receptors cyclizine Cyclizine cyclizine->h1 Antagonist cyclizine->m1 Antagonist (Anticholinergic)

Caption: Cyclizine's antiemetic mechanism of action.

Experimental Workflow for a Clinical Trial on PONV

ponv_workflow start Patient Recruitment (Elective Surgery) screening Inclusion/Exclusion Criteria Screening start->screening consent Informed Consent screening->consent randomization Randomization consent->randomization groupA Group A: Cyclizine randomization->groupA 1 groupB Group B: Comparator randomization->groupB 2 groupC Group C: Placebo randomization->groupC 3 surgery Surgery with Standardized Anesthesia groupA->surgery groupB->surgery groupC->surgery intervention Post-operative Drug Administration surgery->intervention assessment Post-operative Assessment (Nausea, Vomiting, VAS) intervention->assessment data_analysis Data Analysis assessment->data_analysis results Results & Conclusion data_analysis->results

Caption: Workflow for a randomized controlled trial on PONV.

Logical Relationships of Cyclizine Applications

cyclizine_applications cluster_mechanism Primary Mechanisms cluster_applications Clinical Applications cyclizine Cyclizine h1_ant H1 Antagonism cyclizine->h1_ant ach_ant Anticholinergic cyclizine->ach_ant ponv PONV h1_ant->ponv motion_sickness Motion Sickness h1_ant->motion_sickness pregnancy Nausea in Pregnancy h1_ant->pregnancy cinv CINV (Less Common) h1_ant->cinv ach_ant->motion_sickness vertigo Vertigo ach_ant->vertigo

Caption: Relationship between cyclizine's mechanisms and applications.

References

Application Notes and Protocols for the Preclinical Evaluation of Antiemetic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established preclinical models for the assessment of antiemetic drug efficacy. The included protocols and data presentation guidelines are intended to facilitate the design and execution of robust in vivo studies for chemotherapy-induced emesis (CIE), motion sickness, and the assessment of nausea-like behavior.

Introduction

Nausea and vomiting are distressing side effects associated with various medical treatments and conditions, significantly impacting patient quality of life. The development of effective antiemetic therapies relies on predictive preclinical models that can accurately mimic the physiological and neurobiological mechanisms of emesis. This document outlines key in vivo models and standardized protocols for evaluating the therapeutic potential of novel antiemetic drug candidates.

Key Preclinical Models for Antiemetic Drug Testing

The selection of an appropriate animal model is critical for the successful preclinical evaluation of antiemetic drugs. The most commonly used models include the ferret and the house musk shrew (Suncus murinus) for emesis studies, and the rat for assessing nausea-like behaviors.

  • Ferrets (Mustela putorius furo) : Considered a gold-standard model for emesis research due to their well-developed emetic reflex, which is neurochemically similar to that in humans. They are particularly valuable for studying both acute and delayed phases of chemotherapy-induced emesis.

  • House Musk Shrew (Suncus murinus) : A small mammal increasingly used in emesis research. They are particularly sensitive to motion-induced emesis, making them an excellent model for studying motion sickness. They are also used for modeling chemotherapy-induced emesis.[1]

  • Rats (Rattus norvegicus) : Rats lack a vomiting reflex but exhibit a behavior known as "pica," the consumption of non-nutritive substances like kaolin (B608303) clay, in response to emetic stimuli.[2][3][4][5] Pica is considered a surrogate measure of nausea or gastrointestinal malaise.[2][3][4][5]

Signaling Pathways in Emesis

The emetic reflex is a complex process coordinated by the central nervous system, primarily within the brainstem. Key areas involved are the Chemoreceptor Trigger Zone (CTZ) in the area postrema and the Nucleus of the Solitary Tract (NTS) . These areas integrate signals from the gastrointestinal tract (via the vagus nerve), the vestibular system, and higher brain centers. Several neurotransmitters and their receptors play crucial roles in mediating emetic signals, including serotonin (B10506) (5-HT₃), dopamine (B1211576) (D₂), substance P (NK₁), acetylcholine (B1216132) (muscarinic), and histamine (B1213489) (H₁).[6][7][8][9][10]

Emesis_Signaling_Pathway cluster_periphery Periphery (GI Tract) cluster_brainstem Brainstem cluster_higher_centers Higher Brain Centers cluster_vestibular Vestibular System EC Enterochromaffin Cells Vagal Vagal Afferents EC->Vagal 5-HT₃ Receptors NTS Nucleus of the Solitary Tract (NTS) Vagal->NTS CTZ Chemoreceptor Trigger Zone (CTZ) (Area Postrema) CTZ->NTS VC Vomiting Center (Central Pattern Generator) NTS->VC Emesis Emesis (Retching & Vomiting) VC->Emesis Somatic & Visceral Efferents Cortex Cerebral Cortex (Anticipatory Nausea) Cortex->NTS Vestibular Labyrinth Vestibular->NTS H₁, Muscarinic Receptors EmeticStimuli Emetic Stimuli (Chemotherapy, Toxins) EmeticStimuli->EC 5-HT release EmeticStimuli->CTZ D₂, 5-HT₃, NK₁ Receptors Motion Motion Motion->Vestibular Antiemetic_Screening_Workflow cluster_discovery Phase 1: Discovery & In Vitro Screening cluster_invivo Phase 2: In Vivo Efficacy Testing cluster_pkpd Phase 3: Pharmacokinetics & Safety cluster_decision Phase 4: Lead Optimization & Candidate Selection Compound Test Compound ReceptorBinding Receptor Binding Assays (5-HT₃, D₂, NK₁) Compound->ReceptorBinding CellBased Cell-Based Functional Assays ReceptorBinding->CellBased ModelSelection Animal Model Selection (Ferret, Suncus, Rat) CellBased->ModelSelection EmesisInduction Induction of Emesis/Nausea (Cisplatin, Motion, etc.) ModelSelection->EmesisInduction DrugAdmin Test Compound Administration EmesisInduction->DrugAdmin DataCollection Data Collection & Analysis (Emetic Events, Pica, etc.) DrugAdmin->DataCollection PK Pharmacokinetic (PK) Studies DataCollection->PK Tox Preliminary Toxicology PK->Tox Decision Go/No-Go Decision Tox->Decision

References

Stability-Indicating HPLC Assay for Cyclizine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Cyclizine (B1669395) Hydrochloride. This method is designed to separate and quantify Cyclizine Hydrochloride from its potential degradation products, making it suitable for stability studies and routine quality control of pharmaceutical formulations.

Introduction

Cyclizine Hydrochloride is a piperazine (B1678402) derivative with antihistaminic and antiemetic properties. It is crucial to monitor its stability in pharmaceutical products to ensure safety and efficacy. A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the quality of a drug substance or product over time. This HPLC method has been developed to provide specificity for the determination of cyclizine hydrochloride in the presence of its degradation products formed under various stress conditions.

Chromatographic Conditions

A robust isocratic HPLC method has been established for the determination of Cyclizine Hydrochloride.

ParameterSpecification
Instrument High-Performance Liquid Chromatography (HPLC) system with UV detector
Column C18, 150 x 4.6 mm, 5 µm particle size
Mobile Phase 10mM Ammonium Acetate: Acetonitrile: Triethylamine (64:35:1 v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 20.0 µL
Detector Wavelength 254 nm
Column Temperature Ambient
Run Time 30 minutes for sample, 55 minutes for diluted standard
Retention Time of Cyclizine HCl Approximately 2.1 minutes[1][2]

Experimental Protocols

Standard and Sample Preparation

3.1.1. Standard Solution Preparation

  • Accurately weigh and transfer about 25 mg of Cyclizine Hydrochloride Reference Standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of the mobile phase and sonicate to dissolve.

  • Dilute to volume with the mobile phase and mix well.

  • Further dilute 5.0 mL of this solution to 50.0 mL with the mobile phase to obtain a final concentration of 100 µg/mL.

3.1.2. Sample Solution Preparation (for Tablets)

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 25 mg of Cyclizine Hydrochloride and transfer it to a 25 mL volumetric flask.

  • Add approximately 15 mL of the mobile phase and sonicate for 15 minutes with intermittent shaking to ensure complete dissolution of the drug.

  • Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm nylon filter.

  • Further dilute 5.0 mL of the filtrate to 50.0 mL with the mobile phase.

Forced Degradation Studies Protocol

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method. The following stress conditions are applied to a solution of Cyclizine Hydrochloride (typically 1 mg/mL).

3.2.1. Acid Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M Hydrochloric Acid.

  • Keep the solution at 60°C for 2 hours.

  • Cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M Sodium Hydroxide.

  • Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.

3.2.2. Base Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M Sodium Hydroxide.

  • Keep the solution at 60°C for 2 hours.

  • Cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M Hydrochloric Acid.

  • Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.

3.2.3. Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours.

  • Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.

3.2.4. Thermal Degradation

  • Keep the solid drug substance in a hot air oven at 80°C for 48 hours.

  • After the specified time, allow the sample to cool to room temperature.

  • Prepare a solution of the heat-stressed drug substance in the mobile phase at a suitable concentration for HPLC analysis.

3.2.5. Photolytic Degradation

  • Expose the solid drug substance to UV light (254 nm) and fluorescent light for 7 days.

  • After the exposure period, prepare a solution of the photo-stressed drug substance in the mobile phase at a suitable concentration for HPLC analysis.

Data Presentation

The results of the forced degradation studies should be summarized to demonstrate the specificity of the method.

Stress ConditionNumber of Degradation PeaksRetention Time of Major Degradant(s) (min)% Degradation of Cyclizine HCl
Acid Hydrolysis (0.1 M HCl, 60°C, 2h) Data not availableData not availableData not available
Base Hydrolysis (0.1 M NaOH, 60°C, 2h) Data not availableData not availableData not available
Oxidative (3% H₂O₂, RT, 24h) Data not availableData not availableData not available
Thermal (Solid, 80°C, 48h) Data not availableData not availableData not available
Photolytic (Solid, UV & Fluorescent, 7 days) Data not availableData not availableData not available

Note: Specific quantitative data from forced degradation studies on cyclizine hydrochloride using this exact method is not available in the provided search results. The table is a template for presenting such data once obtained.

Visualization

Experimental Workflow

Experimental Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh Cyclizine HCl RS Dissolve_Std Dissolve in Mobile Phase Standard->Dissolve_Std Sample Weigh Tablet Powder Dissolve_Sample Dissolve & Sonicate in Mobile Phase Sample->Dissolve_Sample Dilute_Std Dilute to Final Concentration Dissolve_Std->Dilute_Std Filter_Sample Filter Sample Solution Dissolve_Sample->Filter_Sample Inject Inject into HPLC System Dilute_Std->Inject Dilute_Sample Dilute to Final Concentration Filter_Sample->Dilute_Sample Dilute_Sample->Inject Separate Isocratic Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Cyclizine HCl & Degradants Integrate->Quantify Report Generate Report Quantify->Report Forced Degradation Logic cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation Drug Cyclizine Hydrochloride Solution/Solid Acid Acid Hydrolysis (0.1 M HCl, 60°C) Drug->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Drug->Base Oxidation Oxidative (3% H₂O₂) Drug->Oxidation Thermal Thermal (80°C, Solid) Drug->Thermal Photo Photolytic (UV/Vis Light) Drug->Photo Neutralize Neutralize (for Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilute to Working Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Analyze Analyze by HPLC Dilute->Analyze Evaluate Evaluate Peak Purity & Mass Balance Analyze->Evaluate

References

Troubleshooting & Optimization

Cyclizine Dihydrochloride in Aqueous Buffers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of cyclizine (B1669395) dihydrochloride (B599025) in aqueous buffers. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental insights to facilitate seamless experimentation.

Solubility Data

The solubility of cyclizine is significantly influenced by the pH of the aqueous medium. As a dibasic compound, its ionization state changes with pH, directly impacting its solubility. Cyclizine dihydrochloride, the salt form, is more water-soluble than the free base.

Form Solvent Solubility Temperature Notes
Cyclizine HydrochlorideWater1 in 115 (approx. 8.7 mg/mL)20°CSlightly soluble.[1]
Cyclizine LactateWater8 mg/mLNot Specified
Cyclizine (Free Base)WaterInsoluble20°C[1]
Cyclizine (Free Base)Water1000 mg/L25°C[2]
This compoundWater68 mg/mLNot Specified[3]
This compoundDMSO7 mg/mLNot Specified[3]
Cyclizine HydrochlorideEthanol1 in 115 (approx. 8.7 mg/mL)20°C[1]
Cyclizine HydrochlorideChloroform1 in 75 (approx. 13.3 mg/mL)20°CInsoluble as the free base.[1]
Cyclizine (Free Base)Alcohol1 in 6 (approx. 167 mg/mL)20°C[1]
Cyclizine (Free Base)Ether1 in 6 (approx. 167 mg/mL)20°C[1]

Physicochemical Properties

Property Value Source
pKa12.16[4]
pKa28.05[4]

The pKa values indicate that cyclizine has two ionizable centers. At pH values below pKa1, the molecule will be fully protonated and exist as the dicationic species. Between pKa1 and pKa2, it will exist predominantly as the monocationic species. Above pKa2, the neutral (free base) form will dominate. The charged species exhibit significantly higher aqueous solubility than the neutral form.

pH-Dependent Ionization and Solubility of Cyclizine

G pH-Dependent Ionization and Solubility of Cyclizine cluster_pH pH Scale cluster_species Predominant Species cluster_solubility Aqueous Solubility pH_low Low pH (< pKa1) dication Dicationic (Fully Protonated) pH_low->dication pH_mid Intermediate pH (pKa1 to pKa2) monocation Monocationic pH_mid->monocation pH_high High pH (> pKa2) neutral Neutral (Free Base) pH_high->neutral sol_high High dication->sol_high sol_moderate Moderate monocation->sol_moderate sol_low Low / Insoluble neutral->sol_low

Caption: Relationship between pH, ionization state, and aqueous solubility of cyclizine.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in a neutral buffer (pH 7.0)?

A1: While this compound is the water-soluble salt form, its solubility is still pH-dependent. At a neutral pH, a significant portion of the cyclizine may convert to the less soluble free base form, leading to precipitation or incomplete dissolution. For optimal solubility, a buffer with a pH below the higher pKa of 8.05 is recommended. Acidic buffers are generally preferred.

Q2: What is the recommended pH range for dissolving this compound?

A2: To ensure complete dissolution and prevent precipitation, it is best to use an aqueous buffer with a pH in the acidic range. A pH range of 3 to 6 is often suitable. A patent for an oral solution of cyclizine hydrochloride suggests a buffer system to maintain the pH in the range of 3 to 7.[5]

Q3: Can I use a phosphate (B84403) buffer to dissolve this compound?

A3: Yes, phosphate buffers can be used. A study on the analysis of cyclizine hydrochloride utilized a 0.05M phosphate buffer at pH 3.[1] Another study prepared a calibration curve for cyclizine HCl in a phosphate buffer at pH 6.8.[5] However, always ensure the final pH of the solution is in a range where the cyclizine salt is soluble.

Q4: I observed a precipitate forming after dissolving this compound and adjusting the pH upwards. Why did this happen?

A4: Increasing the pH of a solution containing dissolved this compound will shift the equilibrium towards the formation of the neutral free base. Since the free base is poorly soluble in water, it will precipitate out of the solution as the pH approaches and surpasses its pKa of 8.05.

Q5: Is it necessary to heat the solution to dissolve this compound?

A5: Gentle warming can aid in the dissolution process. However, it is crucial to be aware that prolonged exposure to high temperatures may degrade the compound. It is generally recommended to first attempt dissolution at room temperature in an appropriate acidic buffer. If heating is necessary, use a water bath with controlled temperature and monitor for any signs of degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation of aqueous solutions of this compound.

G Troubleshooting this compound Dissolution start Start: Prepare this compound Solution check_dissolution Does it fully dissolve? start->check_dissolution issue_precipitate Issue: Precipitate forms or incomplete dissolution check_dissolution->issue_precipitate No success Success: Clear Solution check_dissolution->success Yes check_ph Check Buffer pH issue_precipitate->check_ph ph_too_high pH is too high (approaching or > 8.05) check_ph->ph_too_high High check_concentration Check Concentration check_ph->check_concentration Optimal adjust_ph Action: Lower pH with dilute acid (e.g., HCl) ph_too_high->adjust_ph adjust_ph->check_dissolution conc_too_high Concentration exceeds solubility limit check_concentration->conc_too_high High gentle_warming Action: Gentle warming and sonication check_concentration->gentle_warming Within Limit dilute Action: Dilute the solution conc_too_high->dilute dilute->check_dissolution gentle_warming->check_dissolution end End success->end

Caption: A workflow for troubleshooting common dissolution issues with this compound.

Problem: The compound is not dissolving completely in my aqueous buffer.

  • Is the pH of your buffer appropriate?

    • Rationale: Cyclizine solubility is highly dependent on pH. The dihydrochloride salt is more soluble in acidic conditions.

    • Solution: Measure the pH of your final solution. If it is neutral or alkaline, consider using a buffer with a lower pH (e.g., pH 3-6). You can also try adding a small amount of dilute acid (e.g., 0.1 M HCl) dropwise to lower the pH.

  • Is the concentration too high?

    • Rationale: Even in an optimal pH buffer, the concentration may exceed the solubility limit of this compound.

    • Solution: Review the solubility data provided. If your target concentration is higher than the reported solubility, you will need to dilute your solution.

  • Have you allowed sufficient time and agitation for dissolution?

    • Rationale: Dissolution can sometimes be a slow process.

    • Solution: Ensure the solution is being adequately stirred or agitated. Gentle warming or sonication can also help to expedite dissolution.

Problem: A precipitate formed after the initial clear solution was prepared.

  • Was the pH of the solution changed after dissolution?

    • Rationale: If a basic solution was added to your clear acidic solution of this compound, the pH would increase, causing the precipitation of the less soluble free base.

    • Solution: Re-acidify the solution by adding a dilute acid to redissolve the precipitate. Be mindful of how pH adjustments may affect your downstream experiments.

  • Did the temperature of the solution decrease significantly?

    • Rationale: Solubility generally decreases with temperature. If the solution was heated to aid dissolution and then cooled, the compound may precipitate out.

    • Solution: If your experimental conditions allow, maintain a slightly elevated temperature. Otherwise, you may need to work with a more dilute solution.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound in an Acidic Buffer

  • Buffer Preparation: Prepare a 0.1 M citrate (B86180) buffer with a pH of 4.0.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Dissolution: Add a portion of the citrate buffer to the powder and vortex or stir.

  • Volume Adjustment: Gradually add more buffer until the final desired concentration is reached, ensuring complete dissolution at each step.

  • Filtration (Optional): If any particulate matter remains, filter the solution through a 0.22 µm syringe filter.

  • Storage: Store the stock solution as per stability guidelines, typically protected from light.

References

Technical Support Center: Improving the Stability of Cyclizine in Experimental Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclizine (B1669395). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

1. What are the common signs of cyclizine instability in my solution?

Common indicators of cyclizine instability include:

  • Precipitation or Crystallization: The formation of solid particles in the solution.

  • Color Change: The solution may develop a yellowish tint or become cloudy.

  • Loss of Potency: Reduced therapeutic or biological effect in your experiments.

  • Appearance of New Peaks in HPLC Analysis: Chromatograms may show additional peaks corresponding to degradation products.

2. My cyclizine solution has formed a precipitate. What could be the cause?

Precipitation is a frequent issue, often caused by:

  • Use of Saline (0.9% NaCl): Cyclizine lactate (B86563) is known to crystallize when diluted with 0.9% sodium chloride.[1] It is recommended to use Water for Injection (WFI) or 5% dextrose for dilutions.

  • High Concentration: Cyclizine lactate may precipitate at concentrations above 10 mg/mL, especially after 24 hours.[2]

  • pH Changes: The solubility of cyclizine is pH-dependent. The lactate salt is formulated at an acidic pH (3.3-3.7) to maintain solubility.[1][3] An increase in pH can cause the free base to precipitate.

  • Incompatibility with Other Drugs: Co-administration with certain drugs, such as oxycodone in normal saline or higher concentrations of diamorphine, can lead to precipitation.[1][2]

3. What are the main degradation pathways for cyclizine?

Cyclizine is susceptible to degradation through several pathways:

  • Oxidation: The tertiary amine group in the piperazine (B1678402) ring is prone to oxidation.

  • Hydrolysis/Dealkylation: Cleavage of the N-methyl group (N-demethylation) to form its major metabolite, norcyclizine, or other dealkylated derivatives can occur.[4]

  • Photodegradation: Cyclizine and its salts are light-sensitive and can degrade upon exposure to light.[5][6]

  • Thermal Degradation: Elevated temperatures can accelerate the degradation process.

4. How should I prepare and store my cyclizine stock solutions to ensure stability?

To maximize the stability of your cyclizine solutions, follow these guidelines:

  • Solvent Selection: For cyclizine lactate injections, use Water for Injection (WFI) or 5% Dextrose for dilutions.[1] Avoid 0.9% sodium chloride.

  • Protection from Light: Store cyclizine solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[5][6]

  • Temperature Control:

    • For short-term storage (up to 5 days), a standard stock solution (1 mg/mL) in water can be stored at 4°C.

    • For long-term storage, aliquot stock solutions and store them at -20°C for up to one month or at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.[2]

  • Fresh Preparation: For critical in vivo experiments, it is always best to prepare the working solution fresh on the day of use.[2]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Problem: Your HPLC analysis of a cyclizine solution shows unexpected peaks, indicating the presence of impurities or degradation products.

Troubleshooting Workflow:

G start Unexpected peaks in HPLC chromatogram check_retention Compare retention times to known impurities (e.g., 1-methylpiperazine (B117243), diphenylmethanol) start->check_retention match Peaks match known impurities? check_retention->match process_impurity Impurity is likely from synthesis process. match->process_impurity Yes no_match Peaks do not match known impurities match->no_match No degradation_pathway Consider potential degradation pathways (hydrolysis, oxidation, photodegradation) no_match->degradation_pathway identify_product Use LC-MS/MS or NMR to identify the structure of the degradation product degradation_pathway->identify_product troubleshoot_storage Review solution preparation and storage conditions (light, temp, pH, solvent) identify_product->troubleshoot_storage modify_protocol Modify protocol to prevent degradation troubleshoot_storage->modify_protocol

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Possible Causes and Solutions:

Potential Cause Explanation Recommended Action
Process-Related Impurities Impurities from the synthesis of cyclizine, such as 1-methylpiperazine and diphenylmethanol (B121723) (benzhydrol), may be present.Obtain a new, higher-purity batch of cyclizine. Request a certificate of analysis from the supplier.
Oxidative Degradation The tertiary amine of the piperazine ring can oxidize, leading to the formation of N-oxide derivatives.Prepare solutions using deoxygenated solvents. Consider adding an antioxidant if compatible with your experimental system.
Hydrolytic Degradation Cleavage of chemical bonds due to reaction with water. This can be pH-dependent. N-demethylation to norcyclizine is a known metabolic pathway and can also occur in vitro.Control the pH of your solution. Prepare solutions fresh and avoid long-term storage in aqueous buffers unless stability has been verified.
Photodegradation Exposure to UV or ambient light can cause degradation.Always prepare and store cyclizine solutions in light-protected containers (e.g., amber vials or wrapped in foil).[5][6]
Issue 2: Solution Precipitation or Cloudiness

Problem: Your cyclizine solution, which was initially clear, has become cloudy or contains visible precipitate.

Troubleshooting Workflow:

G start Precipitation or cloudiness in cyclizine solution check_diluent Check the diluent used start->check_diluent is_saline Was 0.9% NaCl used? check_diluent->is_saline use_wfi Precipitation is likely due to chloride ions. Use Water for Injection (WFI) or 5% Dextrose. is_saline->use_wfi Yes not_saline Diluent is not saline is_saline->not_saline No check_conc Check the concentration of the cyclizine solution not_saline->check_conc is_high_conc Is concentration >10 mg/mL? check_conc->is_high_conc dilute_solution High concentrations can lead to precipitation. Prepare a more dilute solution. is_high_conc->dilute_solution Yes not_high_conc Concentration is not high is_high_conc->not_high_conc No check_ph Check the pH of the solution not_high_conc->check_ph is_ph_high Has the pH increased? check_ph->is_ph_high adjust_ph Increased pH reduces solubility. Maintain an acidic pH (3.3-3.7) for cyclizine lactate. is_ph_high->adjust_ph Yes

Caption: Troubleshooting workflow for cyclizine solution precipitation.

Quantitative Stability Data

The stability of cyclizine is highly dependent on the formulation, solvent, concentration, and storage conditions. The following tables summarize key quantitative data.

Table 1: Solubility of Cyclizine and its Salts

Compound Solvent Solubility Temperature
Cyclizine (free base)Water1000 mg/L (1 mg/mL)[5]25 °C[5]
Cyclizine LactateAqueous8 mg/mL[1]Not specified
Cyclizine HydrochlorideWaterSoluble[6]Not specified
Cyclizine HydrochlorideEtherInsoluble[6]Not specified

Table 2: Stability of Cyclizine Lactate in Different Diluents

Concentration Diluent Observation at 23°C Reference
7.5 mg/mLWaterRemained in solution for at least 24 hours[1]
3.75 mg/mLWaterRemained in solution for at least 24 hours[1]
7.5 mg/mL5% DextroseRemained in solution for at least 24 hours[1]
3.75 mg/mL5% DextroseRemained in solution for at least 24 hours[1]
7.5 mg/mL0.9% Sodium ChlorideCrystals formed within 24 hours[1]
3.75 mg/mL0.9% Sodium ChlorideCrystals formed within 24 hours[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of Cyclizine

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.

Workflow for Forced Degradation Study:

G start Prepare Cyclizine Stock Solution (e.g., 1 mg/mL in methanol (B129727) or water) stress_conditions Expose aliquots to various stress conditions start->stress_conditions acid Acid Hydrolysis (e.g., 0.1 M HCl at 60°C) stress_conditions->acid base Base Hydrolysis (e.g., 0.1 M NaOH at 60°C) stress_conditions->base oxidation Oxidation (e.g., 3% H2O2 at RT) stress_conditions->oxidation thermal Thermal Degradation (e.g., 60°C in oven) stress_conditions->thermal photo Photodegradation (ICH Q1B conditions) stress_conditions->photo sampling Collect samples at defined time points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze samples by a stability-indicating HPLC method sampling->analysis characterization Characterize degradation products using LC-MS/MS, NMR if necessary analysis->characterization

Caption: Workflow for a cyclizine forced degradation study.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of cyclizine hydrochloride or lactate at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature.

    • Thermal Degradation: Keep the stock solution (in a sealed vial) in an oven at 60°C.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.

  • Sampling: Withdraw aliquots from each stressed solution at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation: Calculate the percentage of degradation and identify the retention times of the degradation products. If significant degradation is observed, further characterization of the degradants using LC-MS/MS or NMR may be necessary.

Protocol 2: Stability-Indicating HPLC Method for Cyclizine

This method is adapted from a validated procedure for the determination of cyclizine hydrochloride.

Table 3: HPLC Method Parameters

Parameter Condition
Column C18, 5 µm, 150 x 4.6 mm
Mobile Phase 10mM Ammonium Acetate : Acetonitrile : Triethylamine (64:35:1 v/v/v). The pH is adjusted to 3.7 with glacial acetic acid.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV at 254 nm
Run Time 30 minutes for samples

Methodology:

  • Standard Preparation: Prepare a standard solution of cyclizine hydrochloride at a known concentration (e.g., 0.8 mg/mL) in the mobile phase.

  • Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to a suitable concentration.

  • Chromatography: Inject the standard and sample solutions into the HPLC system.

  • Analysis: Identify the cyclizine peak based on the retention time of the standard. Any other peaks are potential degradation products or impurities. Quantify the amount of cyclizine remaining and the amount of each degradation product formed.

Signaling Pathways and Logical Relationships

Cyclizine Degradation Pathways

The following diagram illustrates the primary degradation pathways of cyclizine.

G Cyclizine Cyclizine Oxidation Oxidation Cyclizine->Oxidation Hydrolysis Hydrolysis / Dealkylation Cyclizine->Hydrolysis Photodegradation Photodegradation Cyclizine->Photodegradation N_Oxide N-Oxide Products Oxidation->N_Oxide e.g., H2O2 Norcyclizine Norcyclizine (N-demethylation) Hydrolysis->Norcyclizine e.g., Acid/Base Photolytic_Products Various Photolytic Degradants Photodegradation->Photolytic_Products e.g., UV Light

Caption: Primary degradation pathways of cyclizine.

This technical support center provides a foundational guide to understanding and improving the stability of cyclizine in experimental settings. For further, specific inquiries, consulting detailed analytical and pharmaceutical literature is recommended.

References

potential side effects of cyclizine in animal research models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cyclizine (B1669395) in animal research models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action of cyclizine that may contribute to its side effects?

A1: Cyclizine primarily functions as a histamine (B1213489) H1-receptor antagonist and also exhibits central anticholinergic (muscarinic receptor antagonist) properties.[1][2] These actions, which are responsible for its antiemetic effects, are also the main drivers of its potential side effects. The blockade of H1 receptors can lead to sedation and drowsiness, while the anticholinergic action can cause a range of effects including dry mouth, blurred vision, urinary retention, and tachycardia.[1][3]

Q2: What are the reported lethal doses (LD50) of cyclizine in common animal models?

A2: Acute toxicity studies have established the median lethal dose (LD50) for cyclizine in rodents. These values can vary based on the route of administration.

SpeciesRoute of AdministrationLD50 Value
MouseOral (PO)165 mg/kg[4]
MouseIntraperitoneal (IP)69-82 mg/kg[4]
RatOral (PO)> 2000 mg/kg[5]

Q3: What are the potential teratogenic effects of cyclizine in animal models?

A3: Some animal studies have suggested that cyclizine may have teratogenic effects, particularly at high doses.[3][6] Observed malformations in rats, mice, and rabbits include cleft palate and various cephalic abnormalities.[7] However, other studies have reported no teratogenic effects at oral doses of up to 65 mg/kg in rats and 75 mg/kg in rabbits.[3][6] The relevance of these findings to human exposure is not fully established.[3][6]

Troubleshooting Guides

Cardiovascular Side Effects

Issue: Unexplained changes in cardiovascular parameters such as increased heart rate and blood pressure are observed in test animals.

Potential Cause: Cyclizine has been shown to cause increases in heart rate, mean arterial pressure, and pulmonary wedge pressure, which may lead to a decrease in cardiac output, particularly in models of heart failure.[3] These effects are likely linked to its anticholinergic properties.

Troubleshooting Steps:

  • Baseline Monitoring: Establish a stable cardiovascular baseline for each animal before cyclizine administration.

  • Dose-Response Assessment: If cardiovascular changes are noted, consider performing a dose-response study to identify a no-observable-adverse-effect level (NOAEL) for these parameters.

  • Continuous Monitoring: For in-depth studies, utilize telemetry to continuously monitor ECG, blood pressure, and heart rate in conscious, unrestrained animals to avoid confounding effects of anesthesia and restraint.

  • Consider Animal Model: Be aware that pre-existing cardiovascular conditions in an animal model (e.g., heart failure) may exacerbate the adverse hemodynamic effects of cyclizine.[8]

Central Nervous System (CNS) Side Effects

Issue: Animals exhibit signs of sedation, decreased motor coordination, or unusual behaviors after cyclizine administration.

Potential Cause: As a first-generation antihistamine that crosses the blood-brain barrier, cyclizine can cause CNS depression, leading to drowsiness, somnolence, and incoordination.[3][9] At higher doses, it can also lead to hyperexcitability, disorientation, and extrapyramidal motor disturbances.[3]

Troubleshooting Steps:

  • Behavioral Assessments: Quantify CNS effects using standardized behavioral tests such as the open field test for locomotor activity and the elevated plus-maze for anxiety-like behavior.

  • Dose Selection: Carefully select doses to minimize sedative effects if they are not the intended outcome of the study. Start with lower doses and titrate up as needed.

  • Control for Circadian Rhythms: Conduct behavioral testing at the same time of day to minimize variability due to the animals' natural sleep-wake cycles.

Teratogenicity and Reproductive Toxicity Studies

Issue: Inconsistent results or high rates of fetal resorption are observed in teratogenicity studies.

Potential Cause: The teratogenic potential of cyclizine can be dose-dependent.[3] Additionally, co-administration with other agents, such as calcium chelating agents, has been shown to enhance the teratogenicity of structurally related drugs in rats.[10]

Troubleshooting Steps:

  • Dose Range Finding: Conduct a preliminary dose-range finding study in pregnant animals to identify a maximum tolerated dose that does not cause excessive maternal toxicity, which can independently lead to adverse fetal outcomes.

  • Standardized Protocols: Adhere to established protocols for teratogenicity testing, such as those outlined by regulatory bodies, to ensure consistency and comparability of results.

  • Vehicle Controls: Always include a vehicle control group to ensure that the observed effects are due to cyclizine and not the administration vehicle.

  • Detailed Fetal Examination: Conduct thorough external, visceral, and skeletal examinations of fetuses to identify a wide range of potential malformations.

Experimental Protocols

Cardiovascular Safety Pharmacology Assessment in Rats

Objective: To evaluate the effects of cyclizine on cardiovascular parameters in conscious rats using telemetry.

Methodology:

  • Animal Model: Male Sprague-Dawley rats surgically implanted with telemetry transmitters for the measurement of ECG, blood pressure, and heart rate.

  • Acclimation: Allow animals to recover from surgery and acclimate to the housing and experimental conditions for at least one week.

  • Baseline Recording: Record baseline cardiovascular data for at least 24 hours prior to dosing.

  • Cyclizine Administration: Administer cyclizine or vehicle via the intended clinical route (e.g., oral gavage or intravenous injection). A range of doses should be tested.

  • Data Collection: Continuously record cardiovascular parameters for at least 24 hours post-administration.

  • Data Analysis: Analyze changes in heart rate, blood pressure (systolic, diastolic, mean), and ECG intervals (e.g., PR, QRS, QT) from baseline.

Teratogenicity Study in Rats

Objective: To assess the potential for cyclizine to cause developmental toxicity in rats.

Methodology:

  • Animal Model: Time-mated female Sprague-Dawley rats.

  • Dosing Period: Administer cyclizine or vehicle daily by oral gavage from gestation day 6 to 17.

  • Dose Groups: Include a vehicle control group and at least three dose levels of cyclizine. The highest dose should induce some maternal toxicity but not more than 10% mortality.

  • Maternal Observations: Monitor dams daily for clinical signs of toxicity, body weight, and food consumption.

  • Terminal Cesarean Section: On gestation day 20, euthanize the dams and perform a cesarean section.

  • Uterine and Fetal Examination: Examine the uterine contents for the number of corpora lutea, implantations, resorptions, and live/dead fetuses. Individual fetuses should be weighed and examined for external, visceral, and skeletal malformations.

Visualizations

Cyclizine_Signaling_Pathway cluster_cyclizine Cyclizine cluster_receptors Receptor Targets cluster_effects Physiological Effects Cyclizine Cyclizine H1_Receptor Histamine H1 Receptor Cyclizine->H1_Receptor Antagonist Muscarinic_Receptor Muscarinic Receptor Cyclizine->Muscarinic_Receptor Antagonist Antiemetic Antiemetic Effect H1_Receptor->Antiemetic Inhibition Sedation Sedation H1_Receptor->Sedation Inhibition Muscarinic_Receptor->Antiemetic Inhibition Anticholinergic Anticholinergic Effects (Dry Mouth, Tachycardia, etc.) Muscarinic_Receptor->Anticholinergic Inhibition

Caption: Simplified signaling pathway of cyclizine's primary mechanism of action.

Experimental_Workflow_Teratogenicity start Time-Mated Female Rats dosing Daily Dosing (GD 6-17) Cyclizine or Vehicle start->dosing monitoring Maternal Monitoring (Body Weight, Clinical Signs) dosing->monitoring c_section Cesarean Section (GD 20) monitoring->c_section fetal_exam Fetal Examination (External, Visceral, Skeletal) c_section->fetal_exam data_analysis Data Analysis fetal_exam->data_analysis

References

Technical Support Center: Optimizing Cyclizine Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of cyclizine (B1669395) in preclinical in vivo research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for cyclizine's antiemetic effect?

A1: Cyclizine is a piperazine-derivative H1-receptor antagonist.[1] Its antiemetic effects are attributed to a dual mechanism:

  • Antihistaminic Action: It acts as an inverse agonist on histamine (B1213489) H1 receptors, particularly in the vestibular nuclei of the brainstem, which are involved in processing motion and spatial orientation.[2][3] By blocking these receptors, it reduces the stimulation of the vomiting center in the medulla.[1][2]

  • Anticholinergic (Antimuscarinic) Action: Cyclizine also possesses anticholinergic properties, meaning it blocks muscarinic acetylcholine (B1216132) receptors.[4][5][6] This activity contributes to its antiemetic effect by further depressing labyrinthine excitability and acting on the chemoreceptor trigger zone (CTZ).[7][8]

Q2: What are the primary pharmacokinetic properties of cyclizine?

A2: While most detailed pharmacokinetic data comes from human studies, it provides a useful baseline for experimental design. Cyclizine is well-absorbed orally, with effects appearing within 30 minutes and peaking at 1-2 hours.[1] The plasma elimination half-life is approximately 13-20 hours in humans.[9][10] It is metabolized in the liver, primarily by the CYP2D6 enzyme, into its less active derivative, norcyclizine.[10]

Q3: What formulations of cyclizine are available for research?

A3: Cyclizine is typically available as cyclizine hydrochloride for oral administration (tablets) and cyclizine lactate (B86563) for parenteral (injectable) use.[1][11] For in vivo experiments, the injectable form (cyclizine lactate, 50 mg/mL solution) is often the most convenient.[12]

Experimental Design & Dosing Guide

Q4: How do I determine a starting dose for my animal model?

A4: Specific, optimized dosages of cyclizine for common rodent models are not well-documented in publicly available literature. Therefore, the most common approach is to estimate a starting dose by converting the typical human dose to an Animal Equivalent Dose (AED) based on Body Surface Area (BSA). This should be the starting point for a dose-range finding study.

A typical human oral dose is 50 mg.[1] For a 60 kg human, this is approximately 0.83 mg/kg. The table below provides conversion factors to estimate starting doses for various species.

Data Presentation: Dose Conversion & Pharmacokinetics

Table 1: Human Equivalent Dose (HED) to Animal Equivalent Dose (AED) Conversion Calculations are based on a standard human dose of 0.83 mg/kg and FDA guidance on interspecies dose conversion.

SpeciesBody Weight (kg)Km Factor*HED to AED Conversion Factor (Multiply Human Dose by)Estimated Starting Dose (mg/kg)
Human 60 37 1 0.83
Mouse0.02312.310.21
Rat0.1566.25.15
Rabbit1.8123.12.57
Dog10201.81.49
Guinea Pig0.484.63.82

*Km is a factor used to relate body weight to body surface area. Disclaimer: These are estimated starting doses. The optimal dose must be determined empirically through a dose-response study for your specific model and endpoint.

Table 2: Summary of Human Pharmacokinetic Parameters

ParameterValueSource(s)
Time to Peak (Tmax)~2 hours (oral)[1][9]
Elimination Half-life (t1/2)13 - 20 hours[9][10]
Onset of Action~30 minutes (oral)[1]
Duration of Action4 - 6 hours[1]
MetabolismHepatic (primarily CYP2D6)[10]

Q5: How should I prepare cyclizine for injection?

A5: For parenteral administration (IV, IP, SC), cyclizine lactate (50 mg/mL) is the appropriate form. Based on clinical guidelines for intravenous use, it can be diluted with the following vehicles:

  • 5% Dextrose in Water (D5W) [4]

  • Water for Injection (WFI) [11][13]

It is recommended to avoid dilution with Normal Saline (0.9% Sodium Chloride) if possible, as this has been reported to increase the risk of crystallization.[4][13] Always visually inspect the solution for any cloudiness or precipitate before administration.[13][14]

Experimental Protocols & Methodologies

Protocol: Generic Dose-Finding Study for Antiemetic Efficacy

This protocol provides a template for determining the effective dose of cyclizine in a rat model of motion-sickness-induced pica (a surrogate for nausea).

  • Animal Model: Male Sprague-Dawley or Wistar rats (250-300g).

  • Acclimation: Acclimate animals to the housing facility for at least 7 days and handle them daily to reduce stress. Acclimate them to the rotation device for 3-5 days prior to the experiment.

  • Drug Preparation:

    • Prepare a stock solution of cyclizine lactate.

    • On the day of the experiment, dilute the stock solution with 5% Dextrose to achieve the desired final concentrations for injection (e.g., for doses of 2.5, 5, and 10 mg/kg). The injection volume should be consistent across groups (e.g., 1 mL/kg).

  • Experimental Groups:

    • Group 1: Vehicle control (e.g., D5W) + No Rotation

    • Group 2: Vehicle control (e.g., D5W) + Rotation

    • Group 3: Cyclizine (Low Dose, e.g., 2.5 mg/kg) + Rotation

    • Group 4: Cyclizine (Mid Dose, e.g., 5.15 mg/kg) + Rotation

    • Group 5: Cyclizine (High Dose, e.g., 10 mg/kg) + Rotation

  • Procedure:

    • Fast animals overnight with free access to water.

    • Administer cyclizine or vehicle via intraperitoneal (IP) injection 30-60 minutes before the motion challenge.

    • Place rats in the rotation device and rotate them (e.g., at 80-100 rpm) for a set duration (e.g., 30 minutes) to induce nausea.

    • Immediately after rotation, return rats to individual cages containing a pre-weighed amount of kaolin (B608303) clay (a non-nutritive substance).

    • Measure the amount of kaolin consumed over a defined period (e.g., 2 hours). Pica is indicated by the consumption of kaolin.

  • Endpoint Analysis: Compare the amount of kaolin consumed between the groups. A significant reduction in kaolin consumption in the cyclizine-treated groups compared to the vehicle + rotation group indicates an antiemetic effect.

Troubleshooting Guide

Q6: My animals are heavily sedated after cyclizine administration. What should I do?

A6: Sedation is a well-known side effect of first-generation H1-antihistamines due to their action on the central nervous system.[4][15]

  • Solution: Reduce the dose. The therapeutic window for antiemesis may be below the dose that causes significant sedation. Perform a dose-response study to find the minimal effective dose with an acceptable side-effect profile.

Q7: I am not observing a significant antiemetic effect. Why might this be?

A7: Lack of efficacy can stem from several factors.

  • Possible Cause 1: Insufficient Dose. The estimated starting dose may be too low for your specific animal model or emetic challenge.

    • Solution: Cautiously increase the dose in subsequent experiments.

  • Possible Cause 2: Timing of Administration. The drug may not have reached peak plasma concentration when the emetic challenge was introduced.

    • Solution: Adjust the pretreatment time. For IP injection, a 30-60 minute pretreatment window is standard, but this can be optimized.

  • Possible Cause 3: Emetic Stimulus. The emetic stimulus you are using (e.g., a specific chemotherapy agent) may operate through pathways that are not strongly antagonized by cyclizine (e.g., serotonin (B10506) 5-HT3 pathways).

    • Solution: Consider the mechanism of your emetic challenge. Cyclizine is most effective against motion sickness and stimuli involving H1 and muscarinic pathways.[8] For other stimuli, a different class of antiemetic or a combination therapy may be more effective.[15]

Table 3: Troubleshooting Common Experimental Issues

IssuePotential CauseRecommended Solution(s)
Excessive Sedation/Ataxia Dose is too high; CNS side effects.Reduce the dose. Establish a dose-response curve to separate sedative vs. antiemetic effects.
Lack of Efficacy Dose is too low; Improper timing; Inappropriate emetic model.Increase the dose systematically. Adjust pretreatment time (e.g., 30, 60, 90 min). Ensure the emetic stimulus is mediated by H1/muscarinic pathways.
Precipitation in Injection Solution Incorrect vehicle used (e.g., Normal Saline).Use 5% Dextrose or Water for Injection as the vehicle.[4] Prepare solutions fresh and inspect visually before use.
Injection Site Reaction/Irritation Cyclizine lactate solution can be an irritant.Ensure proper dilution. Consider subcutaneous (SC) over intraperitoneal (IP) injection for less irritation, but be aware of potential changes in absorption kinetics.
High Variability in Results Animal stress; Inconsistent procedure.Ensure proper animal acclimation and handling. Standardize all procedures, including injection volume, timing, and the emetic challenge.

Mandatory Visualizations

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Refinement DoseCalc Calculate Starting Dose Range (e.g., via HED Conversion) PrepSol Prepare Cyclizine Solutions & Vehicle Control DoseCalc->PrepSol AnimalGroups Randomize Animals into Dose Groups PrepSol->AnimalGroups Admin Administer Cyclizine or Vehicle AnimalGroups->Admin PreTreat Pretreatment Period (e.g., 30-60 min) Admin->PreTreat Challenge Apply Emetic Challenge PreTreat->Challenge Observe Observe & Collect Data (e.g., Pica, Vomiting Events) Challenge->Observe Analyze Analyze Data (e.g., ANOVA) Observe->Analyze Eval Evaluate Efficacy & Side Effects Analyze->Eval Decision Decision Point Eval->Decision Decision->DoseCalc Optimize Dose Refine Refine Dose for Definitive Study Decision->Refine Dose Effective

Caption: Experimental workflow for in vivo dose optimization of cyclizine.

G cluster_stimuli Emetic Stimuli cluster_brainstem Brainstem Centers cluster_receptors Receptor Targets Motion Motion / Vestibular Signals VN Vestibular Nuclei (Pons) Motion->VN CTZ Chemoreceptor Trigger Zone (CTZ) (Medulla - Outside BBB) VN->CTZ Neurotransmission H1R Histamine H1 Receptors VN->H1R MR Muscarinic Receptors VN->MR VC Vomiting Center (Medulla) CTZ->VC Stimulation CTZ->MR Vomiting Vomiting VC->Vomiting Emetic Reflex Cyclizine Cyclizine Cyclizine->H1R Blocks (Inverse Agonist) Cyclizine->MR Blocks (Antagonist)

Caption: Cyclizine's dual antihistaminic and anticholinergic mechanism.

G cluster_membrane Cell Membrane cluster_cell Intracellular Signaling Histamine Histamine H1R_active H1 Receptor (Active State) Histamine->H1R_active Binds & Activates Cyclizine Cyclizine (Inverse Agonist) H1R_inactive H1 Receptor (Inactive State) Cyclizine->H1R_inactive Binds & Stabilizes H1R_active->H1R_inactive Equilibrium Gq11 Gq/11 Protein H1R_active->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Activate PKC DAG->PKC

References

Technical Support Center: Overcoming Cyclizine Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of cyclizine (B1669395) precipitation in cell culture media. Our goal is to provide practical solutions to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my cyclizine solution precipitating when I add it to my cell culture medium?

A1: Cyclizine precipitation in aqueous solutions like cell culture media is a common issue that can be attributed to several factors:

  • Low Aqueous Solubility: Cyclizine, particularly in its free base form, has limited solubility in water.[1][2] Cell culture media are primarily aqueous, creating an environment where a hydrophobic compound like cyclizine can easily fall out of solution.

  • pH Shift: The solubility of ionizable compounds like cyclizine is highly dependent on the pH of the solution. Cyclizine is a weak base with a pKa of 8.5.[3] When a cyclizine solution prepared in a specific pH (e.g., an acidic solution for the hydrochloride salt) is added to the buffered cell culture medium (typically at a physiological pH of 7.2-7.4), the pH shift can cause the less soluble free base to precipitate.

  • Solvent Shock: If you are using a stock solution of cyclizine dissolved in an organic solvent like DMSO, adding it directly to the aqueous medium can cause a rapid change in the solvent environment, leading to "solvent shock" and precipitation of the compound.[4][5]

  • High Concentration: Exceeding the solubility limit of cyclizine in the final culture medium will inevitably lead to precipitation. Cyclizine has been noted to precipitate at concentrations above 10mg/mL in saline after 24 hours.[6]

  • Interaction with Media Components: Components in the cell culture medium, such as salts and proteins, can interact with cyclizine and reduce its solubility. For instance, dilution with sodium chloride 0.9% has been shown to cause crystallization of cyclizine lactate.[7]

Q2: I've observed precipitation immediately after adding my cyclizine stock to the media. What are the likely causes and how can I prevent this?

A2: Immediate precipitation is often a result of "solvent shock" or exceeding the solubility limit at the point of addition. Here are some strategies to prevent this:

  • Optimize Stock Solution Concentration: Prepare a more dilute stock solution in your chosen solvent (e.g., DMSO). This will require adding a larger volume to your media, but it reduces the localized high concentration of cyclizine upon addition.[8]

  • Stepwise Dilution: Instead of adding the stock solution directly to the final volume of media, perform an intermediate dilution. A recommended method is to first dilute the stock solution in a small volume of serum-containing medium. The proteins in the serum can help to solubilize the compound.[4] Then, add this intermediate dilution to the rest of your culture medium.

  • Slow Addition and Mixing: Add the cyclizine stock solution dropwise to the culture medium while gently swirling or vortexing.[4] This facilitates rapid dispersion and prevents the formation of localized areas of high concentration that are prone to precipitation.

  • Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the cyclizine stock can sometimes improve solubility. However, avoid prolonged heating, as it can degrade sensitive media components.[4]

Q3: My cyclizine solution appears fine initially, but I see precipitation after incubating for some time. What could be the reason?

A3: Delayed precipitation can be caused by several factors related to the stability of the solution over time and changes in the culture environment:

  • Temperature Fluctuations: Removing culture plates from the incubator for extended periods for analysis can lead to a drop in temperature, which can decrease the solubility of some compounds and cause them to precipitate.[4]

  • pH Changes during Cell Growth: Cellular metabolism can cause the pH of the culture medium to change over time. A shift in pH can affect the solubility of cyclizine, leading to its precipitation.[9]

  • Drug Degradation: While less common for cyclizine, some compounds can degrade over time in culture conditions, and the degradation products may be less soluble.

  • Evaporation: Evaporation of media from culture plates can increase the concentration of all components, including cyclizine, potentially exceeding its solubility limit.

Troubleshooting Guide

If you are experiencing cyclizine precipitation, work through the following troubleshooting steps to identify and resolve the issue.

IssuePossible Cause(s)Recommended Solution(s)
Precipitate forms immediately upon adding cyclizine stock to media. 1. Solvent Shock: Rapid change from organic solvent to aqueous media.[4][5] 2. High Local Concentration: Exceeding solubility limit at the point of addition.1. Use a lower concentration stock solution. 2. Perform a stepwise dilution (e.g., in serum-containing media first). [4] 3. Add the stock solution dropwise while gently mixing. [4] 4. Pre-warm the media to 37°C. [4]
Precipitate forms after a period of incubation. 1. Temperature fluctuations: Cooling of media during observation.[4] 2. pH shift in media: Due to cell metabolism.[9] 3. Evaporation: Increased drug concentration.1. Use a heated stage on the microscope. 2. Minimize time outside the incubator. 3. Use a well-buffered medium (e.g., with HEPES). [4] 4. Ensure proper humidification in the incubator and consider sealing plates.
Precipitation is observed in the stock solution itself. 1. Incorrect Solvent: The chosen solvent is not appropriate for cyclizine. 2. Low Temperature Storage: Precipitation upon refrigeration or freezing. 3. Hygroscopic Solvent: Absorption of water by solvents like DMSO can reduce solubility.[10]1. Consult the manufacturer's data sheet for recommended solvents. For cyclizine hydrochloride, DMSO and Methanol are suitable.[11] 2. Gently warm and vortex the stock solution before use. 3. Use fresh, anhydrous DMSO. [10]
Precipitation occurs only in serum-free media. 1. Lack of Solubilizing Proteins: Serum proteins can aid in keeping hydrophobic compounds in solution.[4]1. Consider adding a carrier protein like bovine serum albumin (BSA). 2. Use a formulation with solubilizing agents (see Experimental Protocols).

Experimental Protocols

Protocol 1: Basic Solubilization and Dilution of Cyclizine Hydrochloride

This protocol is a starting point for dissolving and diluting cyclizine hydrochloride for cell culture experiments.

  • Prepare Stock Solution:

    • Dissolve cyclizine hydrochloride in sterile, anhydrous DMSO to create a 10 mM stock solution.[10][11] If solubility is an issue, gentle warming (up to 37°C) and vortexing can be applied.

  • Intermediate Dilution (Recommended):

    • Aseptically transfer a small volume of your complete cell culture medium (containing serum, if used) to a sterile microcentrifuge tube.

    • Add the required volume of the 10 mM cyclizine stock solution to this small volume of media to make an intermediate dilution (e.g., 1 mM). Mix gently by pipetting.

  • Final Dilution:

    • Add the intermediate dilution to the final volume of your pre-warmed (37°C) cell culture medium to achieve the desired final concentration.

    • Add the solution dropwise while gently swirling the flask or plate.

  • Vehicle Control:

    • Prepare a vehicle control with the same final concentration of DMSO used for the cyclizine treatment.

Protocol 2: Formulation with Solubilizing Excipients

For particularly challenging situations, especially in serum-free media, using solubilizing agents can be effective. This protocol is adapted from formulations used for in vivo studies and may require optimization and toxicity testing for your specific cell line.

  • Prepare Co-solvent/Surfactant Mixture:

    • Prepare a sterile mixture of:

      • 40% PEG300 (Polyethylene glycol 300)

      • 5% Tween-80

      • 45% Saline (or serum-free media)

  • Prepare Cyclizine Stock:

    • Dissolve cyclizine in 10% DMSO.[12]

  • Final Formulation:

    • Add the cyclizine/DMSO stock to the co-solvent/surfactant mixture.[12] This creates a concentrated, solubilized form of cyclizine.

  • Cell Treatment:

    • Add this final formulation to your cell culture medium to achieve the desired working concentration.

    • Crucially, you must create a vehicle control containing the same final concentration of DMSO, PEG300, and Tween-80.

    • It is highly recommended to perform a toxicity test with the vehicle control alone to ensure the excipients are not affecting your cells.

Data Presentation

Table 1: Physicochemical Properties of Cyclizine and its Salts

PropertyCyclizine (Base)Cyclizine HydrochlorideCyclizine Lactate
Molecular Formula C18H22N2[1]C18H23ClN2[11]C21H28N2O3
Molecular Weight 266.4 g/mol [1]302.84 g/mol [11]368.5 g/mol
Appearance Crystalline solid[1]White crystalline powder[11]Colorless solution[7]
Aqueous Solubility 1000 mg/L (at 25 °C)[1]Slightly soluble in water[2]8 mg/mL[7]
pKa 8.5[3]--
pH of Solution 7.6 - 8.6 (saturated solution)[1]-3.3 - 3.7[7]

Table 2: Recommended Solvents and Storage for Cyclizine Hydrochloride

SolventConcentrationStorage of Stock Solution
DMSO Up to 100 mg/mL (may require sonication)[12]-80°C for 6 months, -20°C for 1 month[12]
Methanol Soluble[11]As per manufacturer's recommendation

Visualizations

experimental_workflow Experimental Workflow for Preparing Cyclizine Working Solution cluster_stock Stock Solution Preparation cluster_dilution Dilution Strategy cluster_application Application to Cells stock Dissolve Cyclizine HCl in Anhydrous DMSO intermediate Intermediate Dilution (in serum-containing media) stock->intermediate Step 1 final Final Dilution (in pre-warmed media) intermediate->final Step 2 add_to_cells Add dropwise to cells while gently mixing final->add_to_cells Step 3 precipitation_troubleshooting Troubleshooting Cyclizine Precipitation cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation precip Precipitation Observed cause_immediate Causes: - Solvent Shock - High Local Concentration precip->cause_immediate cause_delayed Causes: - Temperature Fluctuation - pH Shift - Evaporation precip->cause_delayed solution_immediate Solutions: - Stepwise Dilution - Slow Addition - Pre-warm Media cause_immediate->solution_immediate solution_delayed Solutions: - Use Heated Stage - Use Buffered Media - Ensure Humidification cause_delayed->solution_delayed

References

Cyclizine Studies: A Technical Support Center for Troubleshooting Inconsistent Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies encountered in studies involving cyclizine (B1669395). By offering detailed methodologies and clear data presentations, this resource aims to help researchers achieve more reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the antiemetic effect of cyclizine in our animal model. What are the potential causes?

A1: Inconsistent antiemetic efficacy in animal studies can stem from several factors:

  • Metabolic Differences: Cyclizine is metabolized to its less active metabolite, norcyclizine, primarily by the cytochrome P450 enzyme CYP2D6.[1][2] Different animal species, and even strains within a species, can exhibit significant variations in CYP2D6 activity, leading to altered pharmacokinetic profiles and variable efficacy. Genetic polymorphisms in CYP2D6 can also contribute to inter-individual differences in metabolism.[3][4][5]

  • Route of Administration: The bioavailability and onset of action of cyclizine can differ depending on the administration route (e.g., oral, intravenous, subcutaneous).[6] Oral administration is subject to first-pass metabolism, which can be variable.[6] Ensure the chosen route is consistent and appropriate for the experimental goals.

  • Formulation: The salt form of cyclizine used (e.g., hydrochloride vs. lactate) and the excipients in the formulation can influence its solubility, dissolution, and absorption, thereby affecting its bioavailability and efficacy.[6][7]

  • Disease Model: The specific mechanism inducing emesis in your animal model can influence cyclizine's effectiveness. Cyclizine's primary action is as a histamine (B1213489) H1 receptor antagonist with additional anticholinergic effects.[8][9] Its efficacy may vary in models where these pathways are not the primary drivers of nausea and vomiting.

Q2: Our in vitro histamine H1 receptor binding assays with cyclizine are showing poor reproducibility. What should we check?

A2: Reproducibility issues in H1 receptor binding assays can often be traced to several key experimental variables:

  • Reagent Quality and Stability: Ensure the purity and stability of your cyclizine stock solutions. Cyclizine solutions should be protected from light and stored at 4°C.[10] Prepare fresh dilutions for each experiment. The quality and specific activity of the radioligand (e.g., [3H]pyrilamine) are also critical.[11]

  • Assay Buffer Composition: The pH and ionic strength of the assay buffer can impact ligand binding. Optimize the buffer composition and ensure consistency across experiments.

  • Incubation Time and Temperature: Inadequate incubation time can prevent the binding reaction from reaching equilibrium, leading to variable results. Conversely, excessively long incubation times can lead to degradation of the receptor or ligand. Determine the optimal incubation time and temperature for your specific assay conditions.[12]

  • Non-Specific Binding: High non-specific binding can mask the specific signal. This can be caused by the radioligand binding to filters, lipids, or other proteins. Strategies to reduce non-specific binding include using a lower concentration of the radioligand, adding bovine serum albumin (BSA) to the buffer, and pre-treating filters.[12]

  • Receptor Preparation: The quality and concentration of the receptor preparation (e.g., cell membrane homogenates) are crucial. Ensure consistent preparation methods and quantify the protein concentration for each batch.[12]

Q3: We are having trouble with the analytical quantification of cyclizine in plasma samples. What are some common pitfalls?

A3: Accurate quantification of cyclizine in biological matrices can be challenging. Common issues include:

  • Sample Preparation: Inefficient extraction of cyclizine from the plasma matrix can lead to low recovery and underestimation of its concentration. Both liquid-liquid extraction and solid-phase extraction (SPE) methods have been used.[12][13] For SPE, issues like sorbent choice, eluent strength, and cartridge drying can significantly impact recovery.[14] Protein precipitation is another method, but it may result in less clean samples and potential matrix effects.[13]

  • Matrix Effects: Co-eluting endogenous components from the plasma can interfere with the ionization of cyclizine in mass spectrometry-based methods (LC-MS/MS), leading to ion suppression or enhancement and inaccurate quantification.[13] Proper sample cleanup and the use of a suitable internal standard are crucial to mitigate matrix effects.

  • Stability: Cyclizine may be susceptible to degradation in biological samples. It is important to assess its stability under the conditions of sample collection, processing, and storage.[10]

  • Low Concentrations: After administration, cyclizine concentrations in plasma can be low, requiring a highly sensitive analytical method for accurate measurement.[15]

Troubleshooting Guides

Inconsistent Receptor Binding Affinity

If you are observing variable Ki or IC50 values for cyclizine in your receptor binding assays, consider the following troubleshooting steps.

Potential Cause Troubleshooting Steps
Ligand Instability Prepare fresh cyclizine stock solutions and dilutions for each experiment. Protect solutions from light and store at 4°C.[10]
Radioligand Issues Verify the specific activity and purity of the radioligand. Use a concentration at or below the Kd value to minimize non-specific binding.[12]
Assay Conditions Optimize incubation time and temperature to ensure equilibrium is reached without degradation. Ensure the pH of the assay buffer is stable and optimal for binding.[12]
High Non-Specific Binding Reduce the concentration of the radioligand. Add BSA to the assay buffer. Pre-soak filters in a polymer solution.[12][16]
Variable Receptor Concentration Quantify the protein concentration of your receptor preparation for each experiment and normalize your results.
Improper Curve Fitting Ensure you are using an appropriate non-linear regression model to fit your data and that the model converges properly.
Variability in In Vivo Efficacy Studies

For inconsistent results in animal efficacy studies, refer to the following guide.

Potential Cause Troubleshooting Steps
Pharmacokinetic Variability Consider the potential for inter-individual and inter-strain differences in drug metabolism (CYP2D6 activity).[1][3][4] If possible, measure plasma concentrations of cyclizine and its metabolite, norcyclizine.
Formulation Issues Use a consistent and well-characterized formulation. Be aware that different salt forms (e.g., hydrochloride, lactate) may have different physicochemical properties.[7]
Route of Administration Maintain a consistent route of administration. If using oral administration, be mindful of potential variability in absorption and first-pass metabolism.[6]
Animal Model and Endpoint Ensure the chosen animal model is appropriate for studying the antiemetic effects of a histamine H1 antagonist. Use standardized and objective endpoints for measuring efficacy.
Drug-Drug Interactions Be aware of potential interactions with other administered compounds that may also be metabolized by CYP2D6 or have sedative effects.[8]

Experimental Protocols

Histamine H1 Receptor Competitive Binding Assay

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Receptor Preparation: Prepare membrane homogenates from cells or tissues expressing the histamine H1 receptor. Resuspend the final membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) to a specific protein concentration.[11]

  • Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of a suitable radioligand (e.g., [3H]pyrilamine, typically at its Kd concentration), and varying concentrations of unlabeled cyclizine.[11]

  • Total and Non-Specific Binding: For total binding, omit the unlabeled cyclizine. For non-specific binding, add a high concentration of a known H1 antagonist (e.g., 10 µM Mepyramine).[11]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.[11]

  • Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.[11]

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.[11]

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[11]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of the cyclizine concentration and fit the data using a non-linear regression model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.[11]

Cyclizine Quantification in Plasma by LC-MS/MS

This is a representative protocol; specific parameters will need to be optimized for your instrument and matrix.

  • Sample Preparation (Protein Precipitation): To 100 µL of plasma, add an internal standard (e.g., cinnarizine) and 300 µL of acetonitrile (B52724) to precipitate proteins.[13]

  • Centrifugation: Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Extraction: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase.

  • LC Separation: Inject the reconstituted sample onto a C8 or C18 analytical column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.05% formic acid in water) and an organic component (e.g., methanol (B129727) or acetonitrile).[13]

  • MS/MS Detection: Use a mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode. Monitor the precursor-to-product ion transitions for cyclizine (e.g., m/z 267.2 → 167.2) and its metabolite norcyclizine (e.g., m/z 253.2 → 167.2), as well as the internal standard.[13]

  • Quantification: Construct a calibration curve using standards of known concentrations and quantify the cyclizine and norcyclizine in the samples by comparing their peak area ratios to the internal standard against the calibration curve.

Visualizations

Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Activates Gq_protein Gq Protein H1R->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Nausea Signal) Ca_release->Cellular_Response PKC_activation->Cellular_Response Cyclizine Cyclizine Cyclizine->H1R Antagonizes Experimental_Workflow cluster_invitro In Vitro Studies cluster_analytical Analytical Quantification cluster_invivo In Vivo Studies Receptor_Binding Receptor Binding Assay Functional_Assay Functional Assay Receptor_Binding->Functional_Assay Confirm Activity Animal_Model Animal Model Selection Receptor_Binding->Animal_Model Inform Model Selection Sample_Collection Sample Collection (Plasma, Urine, etc.) Sample_Prep Sample Preparation (SPE, LLE, PP) Sample_Collection->Sample_Prep LC_MS_MS LC-MS/MS Analysis Sample_Prep->LC_MS_MS Dosing Cyclizine Administration Animal_Model->Dosing Behavioral_Testing Efficacy Assessment Dosing->Behavioral_Testing PK_Sampling Pharmacokinetic Sampling Dosing->PK_Sampling Behavioral_Testing->LC_MS_MS Correlate with Exposure PK_Sampling->LC_MS_MS Quantify Exposure Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Inconsistent_Results Inconsistent Results Metabolism Metabolic Variability (CYP2D6) Inconsistent_Results->Metabolism Formulation Formulation Issues Inconsistent_Results->Formulation Assay_Conditions Assay Conditions Inconsistent_Results->Assay_Conditions Sample_Handling Sample Handling Inconsistent_Results->Sample_Handling Check_Metabolism Genotyping/ Pharmacokinetics Metabolism->Check_Metabolism Standardize_Formulation Standardize Formulation Formulation->Standardize_Formulation Optimize_Assay Optimize Assay Parameters Assay_Conditions->Optimize_Assay Validate_Handling Validate Sample Handling Sample_Handling->Validate_Handling

References

Technical Support Center: Managing Sedation Effects of Cyclizine in Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the sedative effects of cyclizine (B1669395) in behavioral studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind cyclizine's sedative effects?

A1: Cyclizine, a first-generation antihistamine, exerts its sedative effects primarily through two mechanisms:

  • Histamine (B1213489) H1 Receptor Antagonism: Cyclizine readily crosses the blood-brain barrier and acts as an inverse agonist at histamine H1 receptors in the central nervous system (CNS).[1][2] Histamine in the brain is a key neurotransmitter for promoting wakefulness and arousal.[3][4] By blocking H1 receptors, cyclizine inhibits the activity of histaminergic neurons, leading to drowsiness and sedation.[3][5] This is thought to occur by preventing histamine from reducing a background "leakage" potassium current, which would normally depolarize neurons and increase their excitability.[3][6]

  • Muscarinic M1 Receptor Antagonism: Cyclizine also has anticholinergic properties, acting as an antagonist at muscarinic M1 receptors in the CNS.[7][8] M1 receptors are involved in cognitive functions and arousal.[7][9] Blockade of these receptors contributes to the sedative and cognitive-impairing effects of cyclizine.[7]

Q2: How does cyclizine-induced sedation affect common behavioral assays?

A2: Sedation is a significant confounding factor in many behavioral tests. It can manifest as:

  • Reduced Locomotor Activity: In tests like the Open Field Test, sedation can decrease total distance traveled, mimicking anxiolytic-like or depressive-like phenotypes.

  • Impaired Motor Coordination: In assays such as the Rotarod Test, sedative effects can reduce the latency to fall, which could be misinterpreted as a motor deficit.

  • Cognitive Impairment: In learning and memory tasks like the Morris Water Maze, sedation can increase escape latency and reduce time spent in the target quadrant, potentially masking or exaggerating cognitive deficits.

Q3: What is a typical dose range for cyclizine in rodent studies, and how does it relate to sedation?

A3: The dose of cyclizine is critical, as it can have biphasic effects on locomotor activity. One study in mice demonstrated that lower doses (1 mg/kg, s.c.) can enhance locomotor activity, while higher doses (10 mg/kg, s.c.) also show an enhancement, which may seem counterintuitive for a sedative. This hyperactivity might be related to opioid mechanisms. It is crucial to conduct a dose-response study to determine the optimal dose for your specific behavioral paradigm, as doses causing sedation in one test might be stimulatory in another. Human therapeutic doses are typically 25-50 mg.[10] An oral dose of 5 mg/kg in humans is likely to be associated with central nervous system effects such as drowsiness, dizziness, and incoordination.[11] Dose conversion from human to animal models should be done carefully, considering the body surface area.

Q4: Are there alternatives to cyclizine with less sedative potential?

A4: Yes, second-generation antihistamines (e.g., cetirizine, loratadine, fexofenadine) are designed to be more selective for peripheral H1 receptors and have a lower propensity to cross the blood-brain barrier.[12][13][14] This is partly because they are substrates for P-glycoprotein, an efflux pump in the blood-brain barrier that actively removes them from the CNS.[15] If the primary goal of the research is not related to the central effects of H1 receptor antagonism, using a second-generation antihistamine can be a viable strategy to avoid sedation.

Troubleshooting Guide

This guide addresses common issues encountered when working with cyclizine in behavioral studies.

Problem Potential Cause(s) Recommended Solution(s)
High variability in behavioral data across animals in the cyclizine group. Individual differences in drug metabolism and sensitivity. Inconsistent drug administration (e.g., time of day, route).Ensure consistent timing of drug administration relative to behavioral testing. Use a sufficient number of animals to account for individual variability. Consider using a within-subjects design if the experimental question allows.
Animals appear overly sedated, leading to non-participation in tasks (e.g., immobility in the Morris Water Maze). The dose of cyclizine is too high for the specific strain, sex, or age of the animal. The timing of the behavioral test coincides with the peak sedative effect of the drug.Conduct a pilot dose-response study to identify a dose with the desired central activity but minimal overt sedation. Perform a time-course study to determine the optimal window for behavioral testing after cyclizine administration.
Difficulty distinguishing between cognitive impairment and sedation in learning and memory tasks. Sedative effects are masking the true cognitive performance of the animals.Include control tasks to assess for sedation and motor impairment. For example, in a Morris Water Maze study, include a visible platform trial to ensure animals are not visually or motorically impaired. Measure swim speed to assess for general activity levels.
Unexpected hyperactivity observed at lower doses of cyclizine. Biphasic dose-response effects of cyclizine, potentially involving interactions with other neurotransmitter systems.Acknowledge this potential effect in your experimental design. If the goal is to study sedative effects, higher doses may be necessary (determined through dose-response studies). If studying the stimulatory effects, a different set of behavioral assays may be more appropriate.

Quantitative Data Summary

The following table summarizes the known quantitative effects of cyclizine on behavioral parameters in mice. Data for cyclizine in a broad range of behavioral assays is limited in publicly available literature, highlighting the need for researchers to perform their own dose-response characterizations.

Behavioral Assay Species Dose(s) Route Observed Effect Citation
Locomotor ActivityMice1 and 10 mg/kgs.c.Dose-dependent enhancement of locomotor activity.

Experimental Protocols

Protocol 1: Assessing Sedative Effects of Cyclizine using the Rotarod Test

This protocol is designed to evaluate the impact of cyclizine on motor coordination and balance, which are often impaired by sedation.

Materials:

  • Rotarod apparatus for mice or rats

  • Cyclizine solution

  • Vehicle control solution (e.g., saline)

  • Syringes and needles for administration

Procedure:

  • Habituation and Training:

    • For 2-3 days prior to the experiment, train the animals on the rotarod at a constant, low speed (e.g., 4 RPM) for 5 minutes each day. This reduces stress and ensures a stable baseline performance.

  • Drug Administration:

    • On the test day, administer cyclizine or vehicle at the desired dose(s) and route (e.g., intraperitoneal, subcutaneous). A typical pre-treatment time is 30 minutes.

  • Testing:

    • Place the animal on the accelerating rotarod (e.g., accelerating from 4 to 40 RPM over 5 minutes).

    • Record the latency to fall from the rod. If the animal clings to the rod and makes a full rotation, this is also considered a fall.

    • Conduct 3 trials per animal with a 15-20 minute inter-trial interval.

  • Data Analysis:

    • Calculate the average latency to fall for each animal across the three trials.

    • Compare the average latency to fall between the cyclizine-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA). A significant decrease in latency to fall in the cyclizine group is indicative of motor impairment and sedation.

Protocol 2: Mitigating Sedation in the Morris Water Maze

This protocol provides a strategy to differentiate between cognitive deficits and sedation when using cyclizine in a spatial memory task.

Materials:

  • Morris water maze pool

  • Hidden and visible platforms

  • Cyclizine solution

  • Vehicle control solution

  • Video tracking software

Procedure:

  • Acquisition Phase (4-5 days):

    • Administer cyclizine or vehicle 30-60 minutes before each daily session.

    • Conduct 4 trials per day, releasing the animal from a different quadrant for each trial.

    • Record the escape latency (time to find the hidden platform) and path length for each trial. If an animal fails to find the platform within a set time (e.g., 60-90 seconds), guide it to the platform.

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the platform from the pool.

    • Administer cyclizine or vehicle as in the acquisition phase.

    • Allow the animal to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

  • Visible Platform Test (Cued Version):

    • On a separate day, conduct a visible platform test. The platform should be marked with a conspicuous cue and raised above the water level.

    • Administer cyclizine or vehicle.

    • Record the escape latency. This test assesses for any visual or motor impairments that could confound the interpretation of the hidden platform task.

  • Data Analysis:

    • Acquisition: Compare the learning curves (escape latency over days) between groups.

    • Probe Trial: Compare the time spent in the target quadrant between groups.

    • Visible Platform: Ensure there is no significant difference in escape latency between groups. If the cyclizine group shows a longer latency, it suggests motor or visual impairment.

    • Swim Speed: Analyze swim speed throughout all trials. A significantly lower swim speed in the cyclizine group is a strong indicator of sedation.

Visualizations

Signaling Pathways

Cyclizine_Sedation_Pathway cluster_H1 H1 Receptor Antagonism cluster_M1 M1 Receptor Antagonism Cyclizine_H1 Cyclizine H1R H1 Receptor (CNS) Cyclizine_H1->H1R blocks Gq11_H1 Gq/11 H1R->Gq11_H1 activates K_Channel_H1 K+ Channel H1R->K_Channel_H1 inhibits closure PLC_H1 PLC Gq11_H1->PLC_H1 activates Neuronal_Hyperpolarization Neuronal Hyperpolarization K_Channel_H1->Neuronal_Hyperpolarization leads to Reduced_Arousal_H1 Reduced Neuronal Excitability (Reduced Arousal) Neuronal_Hyperpolarization->Reduced_Arousal_H1 Sedation_H1 Sedation Reduced_Arousal_H1->Sedation_H1 Cyclizine_M1 Cyclizine M1R M1 Receptor (CNS) Cyclizine_M1->M1R blocks Gq11_M1 Gq/11 M1R->Gq11_M1 activates Reduced_Cholinergic_Signaling Reduced Cholinergic Signaling M1R->Reduced_Cholinergic_Signaling inhibition leads to PLC_M1 PLC Gq11_M1->PLC_M1 activates IP3_DAG IP3 & DAG PLC_M1->IP3_DAG Ca_PKC ↑ Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Sedation_M1 Sedation & Cognitive Impairment Reduced_Cholinergic_Signaling->Sedation_M1

Caption: Signaling pathways of cyclizine-induced sedation.

Experimental Workflow

Behavioral_Workflow cluster_pre Pre-Experiment cluster_main Main Experiment cluster_controls Control Measures cluster_analysis Data Analysis Dose_Selection Dose-Response Pilot Study Time_Course Time-Course Analysis Dose_Selection->Time_Course Habituation Habituation & Training Time_Course->Habituation Randomization Randomization (Vehicle vs. Cyclizine) Habituation->Randomization Drug_Admin Drug Administration Randomization->Drug_Admin Behavioral_Test Primary Behavioral Assay Drug_Admin->Behavioral_Test Locomotor_Test Locomotor Activity Test (e.g., Open Field) Drug_Admin->Locomotor_Test Motor_Coord_Test Motor Coordination Test (e.g., Rotarod) Drug_Admin->Motor_Coord_Test Analysis Statistical Analysis (Compare all groups) Behavioral_Test->Analysis Locomotor_Test->Analysis Motor_Coord_Test->Analysis Interpretation Interpretation of Results Analysis->Interpretation

Caption: Workflow for a behavioral study with a sedative compound.

References

Technical Support Center: Cyclizine Hydrochloride In Vitro Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding in vitro drug interaction studies of cyclizine (B1669395) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for cyclizine hydrochloride and which cytochrome P450 (CYP) enzymes are involved?

A1: Cyclizine is metabolized to its less active metabolite, norcyclizine. In vitro studies have indicated that the cytochrome P450 enzyme CYP2D6 may be involved in this metabolic pathway.[1]

Q2: What is the known in vitro inhibitory potential of cyclizine hydrochloride on major CYP enzymes?

A2: In vitro studies using human liver microsomes have shown that cyclizine hydrochloride has a concentration-dependent inhibitory effect on CYP2D6.[2][3] Additionally, some inhibitory effect on CYP2C9 has been observed, although at higher concentrations.[2][3]

Troubleshooting Guide

Issue: Inconsistent or unexpected results in our in vitro CYP inhibition assay with cyclizine.

Possible Cause 1: Substrate Selection

The choice of probe substrate for a specific CYP enzyme can influence the inhibition results. For CYP2D6, bufuralol (B1668043) 1'-hydroxylation is a commonly used index reaction.[2][3] Ensure the substrate concentration is appropriate, ideally at or near the Michaelis-Menten constant (Km), to accurately determine the half-maximal inhibitory concentration (IC50).

Possible Cause 2: Incubation Conditions

Variations in incubation time, temperature, and the concentration of human liver microsomes can affect enzyme kinetics. It is crucial to maintain consistent and optimized conditions throughout the experiment. Pre-incubation of the inhibitor with the microsomes before adding the substrate is also a critical step, especially when assessing time-dependent inhibition.

Possible Cause 3: Solvent Effects

The solvent used to dissolve cyclizine hydrochloride and its final concentration in the incubation mixture should be carefully controlled. High concentrations of organic solvents like DMSO can inhibit CYP enzyme activity, leading to inaccurate IC50 values.

Quantitative Data Summary

The following table summarizes the available quantitative data from in vitro inhibition studies of cyclizine hydrochloride on cytochrome P450 enzymes.

CYP IsoformTest SystemProbe SubstrateInhibitory ValueReference
CYP2D6Human Liver MicrosomesBufuralolIC50: 32-109 µM[2][3]
CYP2C9Human Liver MicrosomesTolbutamide (B1681337)IC20: 85 µM[2][3]

IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor where the response (or binding) is reduced by half. IC20 (20% inhibitory concentration): The concentration of an inhibitor that causes a 20% inhibition of the enzyme activity.

Experimental Protocols

Below is a detailed methodology for a key experiment cited in the literature for determining CYP inhibition.

CYP Inhibition Assay in Human Liver Microsomes (Based on He et al., 2002)

This protocol outlines the general steps for assessing the inhibitory potential of cyclizine hydrochloride on CYP2D6 and CYP2C9 activities using human liver microsomes.

1. Materials:

  • Cyclizine hydrochloride

  • Human liver microsomes (pooled)

  • CYP2D6 probe substrate: Bufuralol

  • CYP2C9 probe substrate: Tolbutamide

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • High-performance liquid chromatography (HPLC) system

2. Incubation Procedure:

  • Prepare a stock solution of cyclizine hydrochloride in an appropriate solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine human liver microsomes, potassium phosphate buffer, and the probe substrate (bufuralol for CYP2D6 or tolbutamide for CYP2C9).

  • Add varying concentrations of cyclizine hydrochloride to the incubation mixtures. A vehicle control (solvent without cyclizine) should also be included.

  • Pre-incubate the mixtures at 37°C for a specified time (e.g., 10 minutes).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a predetermined period (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.

  • Terminate the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

  • Centrifuge the samples to pellet the precipitated protein.

3. Analytical Method:

4. Data Analysis:

  • Calculate the percentage of inhibition for each cyclizine concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the cyclizine concentration.

  • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Visualizations

CYP_Inhibition_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Cyclizine Stock Solution C Add Cyclizine to Mixture A->C B Prepare Incubation Mixture (Microsomes, Buffer, Substrate) B->C D Pre-incubate at 37°C C->D E Initiate Reaction with NADPH D->E F Incubate at 37°C E->F G Terminate Reaction (Acetonitrile) F->G H Centrifuge and Collect Supernatant G->H I HPLC Analysis H->I J Calculate IC50 Value I->J

Caption: Experimental workflow for a CYP inhibition assay.

Cyclizine_Metabolism Cyclizine Cyclizine Norcyclizine Norcyclizine (less active metabolite) Cyclizine->Norcyclizine Metabolism CYP2D6 CYP2D6 CYP2D6->Cyclizine Acts on

Caption: Metabolic pathway of cyclizine.

References

Technical Support Center: Mitigating Off-Target Effects of Cyclizine in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of cyclizine (B1669395) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of cyclizine and what are its principal off-target effects?

A1: Cyclizine is a first-generation antihistamine that primarily acts as a potent and selective antagonist of the histamine (B1213489) H1 receptor.[1] Its therapeutic effect in treating nausea and vomiting is attributed to its action on H1 receptors in the brain's vomiting center.[2] The most significant off-target effect of cyclizine is its anticholinergic activity, stemming from its ability to block muscarinic acetylcholine (B1216132) receptors.[3][4] This dual activity is common among first-generation antihistamines and is responsible for many of its side effects. Additionally, cyclizine has been noted to possess central nervous system depressant and local anesthetic properties.[2]

Q2: How significant is cyclizine's anticholinergic (muscarinic) activity compared to its H1 receptor antagonism?

A2: Cyclizine exhibits significant binding to muscarinic receptors, which can confound experimental results. Quantitative data shows that its affinity for muscarinic receptors is within a range that can cause functional effects at concentrations used to target the H1 receptor. For instance, its binding affinity (Ki) for muscarinic M2 and M5 receptors is in the nanomolar range, comparable to its activity at other off-target receptors.[5] Careful experimental design is crucial to dissect these effects.

Q3: Can cyclizine interact with other receptors besides histamine and muscarinic receptors?

A3: Yes, screening data indicates that cyclizine has the potential to interact with other receptors, albeit generally with lower affinity than for H1 and muscarinic receptors. These include adrenergic and dopamine (B1211576) receptors.[5] For example, cyclizine shows micromolar to high nanomolar affinity for α1B, α1D, α2A adrenergic, and D3 dopamine receptors.[5] These interactions are less likely to be a factor at low experimental concentrations but should be considered when higher doses are used or if unexpected results are observed.

Q4: What are the common observable off-target effects of cyclizine in a cell-based assay?

A4: In cell-based assays, off-target anticholinergic effects of cyclizine can manifest in various ways, depending on the cell type and the signaling pathways under investigation. Common manifestations include changes in intracellular calcium levels, inhibition of acetylcholine-stimulated pathways, and alterations in cell proliferation or morphology that are independent of H1 receptor signaling. For example, cyclizine has been shown to induce cytotoxicity and apoptosis in macrophage cell lines at certain concentrations.[6]

Data Presentation: Cyclizine Receptor Binding Profile

The following tables summarize the quantitative data on cyclizine's binding affinity for its primary target and key off-targets. This information is critical for designing experiments and interpreting results.

Table 1: Cyclizine Binding Affinities for Muscarinic and Other Receptors

Receptor Subtype Species Assay Type Parameter Value (nM)
Muscarinic M1 Human Radioligand Binding IC50 675
Muscarinic M2 Human Radioligand Binding Ki 412
Muscarinic M5 Human Radioligand Binding Ki 455
Muscarinic M5 Human Radioligand Binding IC50 633
Adrenergic α1B Rat Radioligand Binding Ki 1379
Adrenergic α1D Human Radioligand Binding Ki 597
Adrenergic α2A Human Radioligand Binding Ki 582
Dopamine D3 Human Radioligand Binding Ki 1016

Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY.[5]

Table 2: Cyclizine Functional Activity

Target/System Species Assay Type Parameter Value (µM)
Histamine Release Human In vitro lung fragment assay IC50 5.42

This value reflects the concentration of cyclizine required to inhibit anti-IgE-induced histamine release by 50%, providing a functional measure of its antihistaminic effect.[1]

Troubleshooting Guides

This section provides practical guidance for addressing specific issues that may arise during experiments with cyclizine due to its off-target effects.

Issue 1: Unexpected Phenotype or Cellular Response

  • Question: I am studying a cellular process that I believe is mediated by the H1 receptor. However, after treating my cells with cyclizine, I am observing a phenotype that is inconsistent with H1 receptor blockade. Could this be an off-target effect?

  • Answer: Yes, it is highly likely that the unexpected phenotype is due to cyclizine's off-target anticholinergic activity. Here’s a troubleshooting workflow to dissect the underlying mechanism:

    G A Unexpected Phenotype Observed with Cyclizine Treatment B Step 1: Confirm H1 and Muscarinic Receptor Expression in Your Cell Line (e.g., RT-qPCR, Western Blot) A->B E Step 4: Perform a Dose-Response Curve with Cyclizine to Determine if the Unexpected Effect is Dose-Dependent A->E C Step 2: Use a More Selective H1 Antagonist (e.g., a second-generation antihistamine like Cetirizine) as a Control B->C D Step 3: Use a Muscarinic Receptor Antagonist (e.g., Atropine) to See if it Replicates the Phenotype B->D F Conclusion: Phenotype is likely H1-mediated if replicated by selective H1 antagonist. C->F G Conclusion: Phenotype is likely muscarinic-mediated if replicated by Atropine and not by selective H1 antagonist. D->G

    Fig. 1: Troubleshooting unexpected phenotypes.

Issue 2: High Cell Death or Cytotoxicity

  • Question: I am observing significant cell death in my cultures after treating with cyclizine, even at concentrations where I expect to see a specific biological effect. What could be the cause?

  • Answer: Cyclizine can induce cytotoxicity at higher concentrations, potentially through off-target mechanisms leading to apoptosis.[6] It's crucial to differentiate between targeted effects and general toxicity.

    G A High Cell Death Observed B Step 1: Perform a Cytotoxicity Assay (e.g., MTT, LDH) with a wide concentration range of Cyclizine A->B C Step 2: Determine the IC50 for Cytotoxicity B->C D Step 3: Compare the Cytotoxic IC50 with the Effective Concentration (EC50) for your H1-mediated effect of interest C->D E Therapeutic Window is Adequate: EC50 << IC50. Proceed with experiments in the non-toxic concentration range. D->E F Therapeutic Window is Narrow or Non-existent: EC50 ≈ IC50. Consider alternative, more selective H1 antagonists. Investigate if the desired phenotype is linked to the cytotoxic pathway. D->F

    Fig. 2: Deconvoluting cytotoxicity.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Histamine H1 Receptor

  • Objective: To determine the binding affinity (Ki) of cyclizine for the histamine H1 receptor.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

    • Radioligand: Use a radiolabeled H1 receptor antagonist, such as [³H]-mepyramine.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Procedure:

      • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-mepyramine (typically at its Kd value), and a range of concentrations of cyclizine.

      • For total binding, omit cyclizine. For non-specific binding, add a high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).

      • Incubate at room temperature for 60-120 minutes to reach equilibrium.

      • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with cold assay buffer.

      • Quantify the radioactivity on the filters using a scintillation counter.

    • Data Analysis:

      • Calculate specific binding by subtracting non-specific binding from total binding.

      • Plot the percentage of specific binding against the logarithm of the cyclizine concentration and fit the data to a one-site competition model to determine the IC50 value.

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Competitive Radioligand Binding Assay for Muscarinic Receptors

  • Objective: To determine the binding affinity (Ki) of cyclizine for the five human muscarinic receptor subtypes (M1-M5).

  • Methodology:

    • Membrane Preparation: Use membranes from cell lines individually expressing each of the human M1-M5 receptor subtypes.

    • Radioligand: A common choice is [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

    • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

    • Procedure: The procedure is analogous to the H1 receptor binding assay, with the substitution of muscarinic receptor-expressing membranes and [³H]-NMS as the radioligand. Atropine (e.g., 1 µM) is typically used to determine non-specific binding.

    • Data Analysis: The data analysis follows the same principles as the H1 receptor binding assay to determine the IC50 and subsequently the Ki value for each muscarinic receptor subtype.

Protocol 3: Functional Assay for Anticholinergic Activity - Calcium Mobilization

  • Objective: To functionally assess the anticholinergic activity of cyclizine by measuring its ability to inhibit muscarinic receptor-mediated calcium mobilization.

  • Methodology:

    • Cell Line: Use a cell line expressing a Gq-coupled muscarinic receptor (e.g., M1, M3, or M5), such as CHO-K1 or HEK293 cells.

    • Calcium Indicator Dye: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Procedure:

      • Plate the cells in a 96-well black, clear-bottom plate.

      • Load the cells with the calcium indicator dye according to the manufacturer's protocol.

      • Pre-incubate the cells with varying concentrations of cyclizine or a vehicle control.

      • Stimulate the cells with a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine) at a concentration that elicits a submaximal response (EC80).

      • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

    • Data Analysis:

      • The inhibitory effect of cyclizine is determined by the reduction in the agonist-induced calcium signal.

      • Calculate the percentage of inhibition for each cyclizine concentration and plot a dose-response curve to determine the IC50 value for its functional anticholinergic activity.

    G A Cells expressing Gq-coupled muscarinic receptors B Load with Calcium Indicator Dye (e.g., Fluo-4 AM) A->B C Pre-incubate with varying concentrations of Cyclizine B->C D Stimulate with a Muscarinic Agonist (e.g., Carbachol) C->D E Measure Fluorescence (Calcium Mobilization) D->E F Analyze Data: Determine IC50 for inhibition of the agonist response E->F

    Fig. 3: Calcium mobilization assay workflow.

References

Technical Support Center: Analytical Method Validation for Cyclizine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analytical method validation for cyclizine (B1669395) hydrochloride.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the HPLC analysis of cyclizine hydrochloride.

Question: Why am I observing peak tailing for the cyclizine hydrochloride peak?

Answer:

Peak tailing for cyclizine hydrochloride, a basic compound, is a common issue in reverse-phase HPLC. Several factors could be contributing to this problem:

  • Silanol (B1196071) Interactions: Residual silanol groups on the C18 column packing can interact with the basic cyclizine molecule, leading to tailing.

    • Solution: Ensure the mobile phase has an appropriate pH to suppress silanol activity. The use of a buffer, such as the recommended 10mM ammonium (B1175870) acetate, is crucial. Adding a tailing-suppressing agent like triethylamine (B128534) to the mobile phase can also be effective.[1]

  • Column Overload: Injecting too concentrated a sample can lead to peak asymmetry.

    • Solution: Try diluting your sample and reinjecting.

  • Column Degradation: The column may be contaminated or have lost its efficiency.

    • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column.

Question: My system suitability results are failing. The %RSD for the peak area is greater than 2%, and the theoretical plates are below 2000. What should I do?

Answer:

Failure to meet system suitability criteria indicates a problem with the analytical system's performance. Here are some potential causes and solutions:

  • Inadequate System Equilibration: The HPLC system may not have been sufficiently equilibrated with the mobile phase.

    • Solution: Allow the mobile phase to pump through the system for an extended period (e.g., 30-60 minutes) until a stable baseline is achieved.

  • Pump Issues: Inconsistent flow from the pump can lead to variations in peak area.

    • Solution: Check for leaks in the pump and fittings. Degas the mobile phase to remove any air bubbles that could affect pump performance.

  • Injector Problems: A faulty injector can lead to inconsistent injection volumes.

    • Solution: Inspect the injector for any blockages or leaks.

  • Column Performance: A deteriorating column can result in poor peak shape and efficiency.

    • Solution: As mentioned previously, try cleaning or replacing the column.

Question: I am not getting good resolution between the cyclizine peak and potential impurity peaks. How can I improve the separation?

Answer:

Poor resolution can compromise the accuracy of your analysis, especially for impurity profiling. Consider the following adjustments:

  • Mobile Phase Composition: The ratio of the organic solvent (acetonitrile) to the aqueous buffer (ammonium acetate) is critical for resolution.

    • Solution: You can try slightly decreasing the percentage of acetonitrile (B52724) in the mobile phase. This will increase the retention time and may improve the separation between closely eluting peaks.

  • Flow Rate: A lower flow rate can sometimes improve resolution.

    • Solution: Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min and observe the effect on the separation.[1]

  • Column Chemistry: If adjusting the mobile phase and flow rate does not provide the desired resolution, you may need to consider a different column with a different selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the typical acceptance criteria for the validation of an analytical method for cyclizine hydrochloride?

A1: Based on ICH guidelines and common practices, the following acceptance criteria are generally applied:

  • System Suitability:

    • %RSD of peak areas for replicate injections: ≤ 2.0%[1]

    • Tailing factor: ≤ 2.0[1]

    • Theoretical plates: ≥ 2000[1]

  • Linearity:

    • Correlation coefficient (r²): ≥ 0.995[1]

  • Accuracy:

    • Percent recovery: 98.0% to 102.0% of the actual amount.[1]

  • Precision (Repeatability and Intermediate Precision):

    • %RSD for assay results: ≤ 2.0%[1]

Q2: What are the common impurities of cyclizine hydrochloride that I should be aware of during method validation?

A2: The manufacturing process and degradation can lead to the formation of impurities. Some known impurities of cyclizine include 1-methylpiperazine (B117243) and diphenylmethanol. Your stability-indicating method should be able to separate these and other potential degradation products from the main cyclizine hydrochloride peak.

Q3: How do I perform a forced degradation study for cyclizine hydrochloride?

A3: A forced degradation study is essential to demonstrate the stability-indicating nature of your analytical method. The study involves subjecting the drug substance to various stress conditions to generate potential degradation products. Here is a general protocol:

  • Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a specified period.

  • Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a specified period.

  • Oxidative Degradation: Treat the drug substance with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.[2]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the drug substance to UV and visible light.

After exposure to these stress conditions, the samples are analyzed using your HPLC method to assess for degradation and to ensure that any degradation products are well-separated from the parent drug.

Data Presentation

The following tables summarize typical quantitative data obtained during the validation of an HPLC method for cyclizine hydrochloride.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
% RSD of Peak Area≤ 2.0%0.6%
Tailing Factor≤ 2.01.13
Theoretical Plates≥ 200027839

Table 2: Linearity

Concentration Range (mg/mL)Correlation Coefficient (r²)
0.40 - 1.20≥ 0.995

Table 3: Accuracy (% Recovery)

Spiked Concentration Level% Recovery
50%98.0% - 102.0%
100%98.0% - 102.0%
150%98.0% - 102.0%

Table 4: Precision (% RSD)

Precision Type% RSD
Repeatability≤ 2.0%
Intermediate Precision≤ 2.0%

Experimental Protocols

1. HPLC Method for Assay of Cyclizine Hydrochloride

This protocol describes a validated isocratic RP-HPLC method for the quantification of cyclizine hydrochloride.

  • Chromatographic System:

    • Column: C18, 5 µm, 150 x 4.6 mm (or equivalent)[1]

    • Mobile Phase: 10mM Ammonium Acetate: Acetonitrile: Triethylamine (64:35:1 v/v/v)[1]

    • Flow Rate: 1.0 mL/min[1]

    • Injection Volume: 20.0 µL[1]

    • Detector: UV at 254 nm[1]

    • Column Temperature: Ambient

  • Preparation of Solutions:

    • Mobile Phase: Prepare a 10mM solution of ammonium acetate. Mix 640 mL of this solution with 350 mL of acetonitrile and 10 mL of triethylamine. Degas the solution before use.

    • Standard Solution: Accurately weigh and dissolve an appropriate amount of cyclizine hydrochloride reference standard in the mobile phase to obtain a known concentration (e.g., 0.8 mg/mL).

    • Sample Solution: Prepare the sample solution from the pharmaceutical formulation to obtain a theoretical concentration of cyclizine hydrochloride similar to the standard solution. This may involve dissolving tablets or diluting injections with the mobile phase. Filter the sample solution through a 0.45 µm filter before injection.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution in replicate (e.g., six times) to check for system suitability.

    • Inject the sample solutions.

    • Calculate the amount of cyclizine hydrochloride in the sample by comparing the peak area of the sample with the peak area of the standard.

2. Forced Degradation Study Protocol

This protocol provides a framework for conducting forced degradation studies on cyclizine hydrochloride. The duration of exposure and concentration of stressing agents may need to be adjusted to achieve a target degradation of 5-20%.

  • Acid Hydrolysis:

    • Dissolve a known amount of cyclizine hydrochloride in 0.1 M HCl.

    • Heat the solution at 60°C for a predetermined time.

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.

    • Dilute the solution with the mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve a known amount of cyclizine hydrochloride in 0.1 M NaOH.

    • Heat the solution at 60°C for a predetermined time.

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M HCl.

    • Dilute the solution with the mobile phase to the target concentration for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve a known amount of cyclizine hydrochloride in a 3% solution of hydrogen peroxide.

    • Keep the solution at room temperature for a predetermined time.

    • Dilute the solution with the mobile phase to the target concentration for HPLC analysis.

  • Thermal Degradation:

    • Place the solid cyclizine hydrochloride powder in an oven at 80°C for a predetermined time.

    • After exposure, allow the sample to cool to room temperature.

    • Dissolve the sample in the mobile phase to the target concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid cyclizine hydrochloride powder to a combination of UV and visible light in a photostability chamber for a predetermined duration.

    • After exposure, dissolve the sample in the mobile phase to the target concentration for HPLC analysis.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Standard Dissolve Dissolve in Mobile Phase Standard->Dissolve Sample Prepare Sample Sample->Dissolve Filter Filter Dissolve->Filter Equilibrate System Equilibration Inject Inject into HPLC Equilibrate->Inject Detect UV Detection at 254 nm Inject->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Results Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC analysis of cyclizine hydrochloride.

Forced_Degradation_Pathway cluster_stress Stress Conditions Cyclizine Cyclizine Hydrochloride Acid Acid Hydrolysis Cyclizine->Acid Base Base Hydrolysis Cyclizine->Base Oxidation Oxidation Cyclizine->Oxidation Thermal Thermal Cyclizine->Thermal Photo Photolytic Cyclizine->Photo Degradation_Products Degradation Products Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Thermal->Degradation_Products Photo->Degradation_Products Analysis HPLC Analysis for Specificity Degradation_Products->Analysis

Caption: Logical flow of a forced degradation study.

References

Validation & Comparative

A Comparative Guide for Researchers: First vs. Second-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of first and second-generation antihistamines for researchers, scientists, and drug development professionals. It delves into their mechanisms of action, receptor selectivity, and clinical effects, supported by quantitative data from experimental studies.

Core Differences: A Mechanistic Overview

First and second-generation antihistamines primarily function as inverse agonists at the H1 histamine (B1213489) receptor. When histamine binds to the H1 receptor, it triggers a signaling cascade that leads to allergic symptoms. Antihistamines bind to the receptor to prevent or reduce this activity.

The key distinction between the two generations lies in their molecular properties, which significantly impact their clinical profiles. First-generation antihistamines are lipophilic molecules that readily cross the blood-brain barrier, leading to significant central nervous system (CNS) effects, most notably sedation.[1][2] In contrast, second-generation antihistamines are generally more lipophobic and are substrates for P-glycoprotein, an efflux transporter in the blood-brain barrier, which actively removes them from the CNS. This results in a much lower incidence of sedative and cognitive side effects.[3]

Furthermore, first-generation antihistamines are less selective, often exhibiting affinity for other receptors such as muscarinic, alpha-adrenergic, and serotonin (B10506) receptors.[1][3] This lack of selectivity contributes to a broader range of side effects, including dry mouth, blurred vision, and dizziness. Second-generation antihistamines are more selective for the peripheral H1 receptor, leading to a more favorable side effect profile.[3]

Quantitative Comparison of Performance

The following tables summarize key quantitative data from various experimental studies, providing a direct comparison between first and second-generation antihistamines.

Table 1: Receptor Binding Affinity (Ki in nM)

Lower Ki values indicate higher binding affinity.

DrugGenerationH1 ReceptorMuscarinic Receptors
DiphenhydramineFirst16130 (M1), 220 (M2), 190 (M3)
ChlorpheniramineFirst3.21,600
HydroxyzineFirst21,000
CetirizineSecond2.5>10,000
LevocetirizineSecond3>10,000
LoratadineSecond27>10,000
DesloratadineSecond0.4>10,000
FexofenadineSecond10>10,000

Note: Data is compiled from various sources and experimental conditions may vary.

Table 2: Central Nervous System (CNS) Effects
ParameterFirst-Generation AntihistaminesSecond-Generation Antihistamines
Sedation High incidence of drowsiness and fatigue.[1]Low to no sedative effects at recommended doses.[3]
Psychomotor Performance Significant impairment of reaction time, vigilance, and coordination.[4]Minimal to no impairment at recommended doses.[5]
Cognitive Function Can impair memory and learning.[1]Generally do not impair cognitive function.
P300 Latency Can be prolonged, indicating delayed cognitive processing.Typically no significant effect on P300 latency.[6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of antihistamines for various receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., H1, muscarinic) are prepared from cell lines or animal tissues.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-pyrilamine for H1 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antihistamine.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the antihistamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Histamine-Induced Wheal and Flare Test

Objective: To assess the in vivo efficacy of antihistamines in suppressing histamine-induced skin reactions.

Methodology:

  • Subject Preparation: Healthy volunteers are recruited, and a baseline skin response to histamine is established.

  • Drug Administration: Subjects are administered a single dose of the antihistamine or placebo in a double-blind, crossover design.

  • Histamine Challenge: At specified time points after drug administration, a fixed concentration of histamine is introduced into the skin via skin prick or intradermal injection.

  • Measurement: The resulting wheal (swelling) and flare (redness) areas are measured at regular intervals.

  • Data Analysis: The percentage reduction in wheal and flare area compared to placebo is calculated to determine the antihistamine's efficacy and duration of action.

Psychomotor Vigilance Task (PVT)

Objective: To objectively measure the impact of antihistamines on sustained attention and reaction time.

Methodology:

  • Task Description: Subjects are seated in front of a computer screen and instructed to respond as quickly as possible to a visual stimulus that appears at random intervals.

  • Procedure: The task typically lasts for 5-10 minutes, during which multiple stimuli are presented.

  • Data Collection: Reaction times and lapses in attention (responses exceeding a certain threshold, e.g., 500ms) are recorded.

  • Data Analysis: Mean reaction time, number of lapses, and other performance metrics are calculated and compared between drug and placebo conditions.

P300 Event-Related Potential (ERP)

Objective: To assess the neurophysiological effects of antihistamines on cognitive processing speed.

Methodology:

  • Paradigm: An "oddball" paradigm is typically used, where subjects are presented with a series of frequent standard stimuli and infrequent target stimuli. They are instructed to respond only to the target stimuli.

  • EEG Recording: Electroencephalography (EEG) is used to record brain electrical activity from the scalp.

  • ERP Extraction: The EEG data is time-locked to the presentation of the stimuli and averaged to extract the event-related potentials, including the P300 component.

  • Data Analysis: The latency (time from stimulus onset to the peak of the P300 wave) and amplitude of the P300 are measured and compared between drug and placebo conditions. A prolonged P300 latency suggests a delay in cognitive processing.[6][7][8]

Visualizing the Science

The following diagrams illustrate key concepts discussed in this guide.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Allergic_Symptoms Allergic Symptoms Ca->Allergic_Symptoms PKC->Allergic_Symptoms Histamine Histamine Histamine->H1R Binds & Activates Antihistamine Antihistamine Antihistamine->H1R Binds & Inhibits

Caption: H1 Receptor Signaling Pathway

Clinical_Trial_Workflow Start Study Start Screening Subject Screening & Informed Consent Start->Screening Randomization Randomization Screening->Randomization Group_A Group A: First-Gen Antihistamine Randomization->Group_A Group_B Group B: Second-Gen Antihistamine Randomization->Group_B Placebo Group C: Placebo Randomization->Placebo Data_Collection Data Collection (e.g., PVT, P300, Wheal & Flare) Group_A->Data_Collection Group_B->Data_Collection Placebo->Data_Collection Washout Washout Period Crossover Crossover to a different treatment arm Washout->Crossover Crossover->Data_Collection Data_Collection->Washout Analysis Statistical Analysis Data_Collection->Analysis Results Results & Conclusion Analysis->Results End Study End Results->End

Caption: Clinical Trial Workflow

Antihistamine_Properties_Effects cluster_gen1 First-Generation Antihistamines cluster_gen2 Second-Generation Antihistamines cluster_effects Clinical Effects Prop1_Gen1 Lipophilic Prop3_Gen1 Crosses BBB Prop1_Gen1->Prop3_Gen1 Efficacy Allergy Symptom Relief Prop1_Gen1->Efficacy Prop2_Gen1 Low Receptor Selectivity Anticholinergic Anticholinergic Effects Prop2_Gen1->Anticholinergic Sedation Sedation Prop3_Gen1->Sedation Prop1_Gen2 Lipophobic Prop3_Gen2 P-gp Substrate (Limited BBB crossing) Prop1_Gen2->Prop3_Gen2 Prop1_Gen2->Efficacy Prop2_Gen2 High Receptor Selectivity Safety Favorable Safety Profile Prop2_Gen2->Safety Prop3_Gen2->Safety

Caption: Properties and Effects Relationship

References

Comparative Analysis of Piperazine Antihistamines' Side Effects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the side effects associated with common piperazine (B1678402) antihistamines, including cetirizine, levocetirizine, hydroxyzine, and meclizine. The information is intended for researchers, scientists, and drug development professionals, offering quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Data Presentation: Comparative Side Effect Incidence

The following table summarizes the incidence of common adverse events associated with piperazine antihistamines based on data from clinical trials and prescribing information. It is important to note that the incidence of side effects can vary based on the patient population, dosage, and duration of treatment.

Side EffectCetirizineLevocetirizineHydroxyzineMeclizine
Somnolence/Drowsiness 1.9% - 14% (dose-related)[1]2.5% - 6%[2][3]14% - 28%[4]Drowsiness is a common side effect, but specific percentages from comparative clinical trials are not consistently reported.[1][5][6]
Fatigue/Tiredness 5.9%[7]1.2% - 5%[2][3]Commonly reported, often grouped with drowsiness.Fatigue is a reported side effect.[5][8]
Dry Mouth (Xerostomia) 5%[7]2.5% - 5%[2][3]14%[4]Dry mouth is a common anticholinergic side effect.[1][5][6]
Headache Commonly reported[9]2.5%[2]Commonly reported.Headache is a reported side effect.[5][8]
Dizziness Commonly reported[10]<1%Commonly reported.Dizziness is a common side effect.
Pharyngitis -2%[2]--
Nasopharyngitis -4%[2]--
Nausea/Vomiting Commonly reported[9]<1%Commonly reported.Vomiting is a reported side effect.[5][8]
Abdominal Pain Commonly reported[9]<1%--
Weight Gain 0.4% in placebo-controlled trials[7]0.5%[2]12%[4]Not commonly reported as a primary side effect.

Experimental Protocols

Assessment of Sedation: The Visual Analog Scale (VAS)

The Visual Analog Scale (VAS) is a common subjective method used in clinical trials to quantify the sedative effects of antihistamines.

Objective: To measure a subject's perceived level of sleepiness or drowsiness.

Materials:

  • A 100 mm horizontal line printed on paper or displayed on a digital device.

  • Anchors at each end of the line, typically "Not drowsy at all" (0 mm) and "Extremely drowsy" (100 mm).

Procedure:

  • Baseline Measurement: Before the administration of the study drug or placebo, each participant is asked to mark a vertical line on the VAS at the point that represents their current level of drowsiness.

  • Drug Administration: The participant receives the assigned antihistamine or placebo according to the study protocol.

  • Post-Dose Measurements: At specified time points after drug administration (e.g., 1, 2, 4, 8, and 24 hours), the participant is again asked to mark their level of drowsiness on a new VAS.

  • Scoring: The distance from the "Not drowsy at all" anchor to the participant's mark is measured in millimeters to yield a score from 0 to 100.

  • Data Analysis: The change from baseline in the VAS score at each time point is calculated for both the active treatment and placebo groups. Statistical analysis (e.g., ANOVA) is then used to compare the sedative effects of the antihistamine to the placebo.

Assessment of Anticholinergic Activity: Muscarinic Receptor Radioligand Binding Assay

This in vitro assay is used to determine the affinity of a drug for muscarinic acetylcholine (B1216132) receptors, which is indicative of its potential to cause anticholinergic side effects.

Objective: To quantify the binding affinity (Ki) of a piperazine antihistamine to the five subtypes of human muscarinic receptors (M1-M5).

Materials:

  • Cell membranes prepared from cell lines stably expressing each of the five human muscarinic receptor subtypes.

  • A radiolabeled ligand that binds to muscarinic receptors with high affinity (e.g., [3H]-N-methylscopolamine).

  • The piperazine antihistamine to be tested.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: The cell membranes are incubated in the assay buffer with the radiolabeled ligand and varying concentrations of the test antihistamine. A control group with no test drug is also included to determine total binding. Non-specific binding is determined by adding a high concentration of a known muscarinic antagonist (e.g., atropine).

  • Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.

  • Separation: The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test antihistamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. A lower Ki value indicates a higher binding affinity and a greater potential for anticholinergic side effects.

Mandatory Visualization

H1_Receptor_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) PKC->Cellular_Response Leads to Ca_release->Cellular_Response Contributes to Histamine Histamine Histamine->H1R Binds & Activates Antihistamine Piperazine Antihistamine Antihistamine->H1R Binds & Blocks

Caption: Histamine H1 Receptor Signaling Pathway and the Action of Piperazine Antihistamines.

Clinical_Trial_Side_Effect_Workflow cluster_pre_trial Pre-Clinical & Trial Setup cluster_trial_conduct Clinical Trial Conduct cluster_post_trial Data Analysis & Reporting Preclinical Pre-clinical Toxicity Studies Protocol Protocol Development (Inclusion/Exclusion Criteria, AE Reporting Plan) Preclinical->Protocol IRB IRB/Ethics Committee Review & Approval Protocol->IRB Screening Patient Screening & Informed Consent IRB->Screening Randomization Randomization & Drug Administration Screening->Randomization Monitoring Ongoing Monitoring (Patient Diaries, Lab Tests, Clinical Visits) Randomization->Monitoring AE_Detection Adverse Event (AE) Detection & Documentation Monitoring->AE_Detection Causality Causality Assessment (Relatedness to Study Drug) AE_Detection->Causality Reporting Reporting of Serious AEs (to Sponsor, IRB, FDA) Causality->Reporting Analysis Statistical Analysis of AE Data Reporting->Analysis Publication Publication of Results Analysis->Publication

Caption: Workflow for Assessing Side Effects in Clinical Trials.

References

A Researcher's Guide to Experimental Controls in Cyclizine Hydrochloride Studies

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Methodologies and Supporting Data for In Vitro and In Vivo Research

For researchers and drug development professionals investigating the H1-receptor antagonist cyclizine (B1669395) hydrochloride, the implementation of rigorous experimental controls is paramount to ensure the validity and reproducibility of findings. This guide provides a comprehensive overview of appropriate controls for cyclizine hydrochloride studies, complete with detailed experimental protocols and comparative data to aid in the design of robust scientific investigations.

Understanding the Landscape of Controls

The selection of appropriate controls is contingent upon the specific research question and experimental model. For cyclizine hydrochloride, which primarily acts as a histamine (B1213489) H1-receptor antagonist with antiemetic and anticholinergic properties, a multi-faceted approach to controls is necessary.[1][2] Key categories of controls include negative, positive, and vehicle controls, each serving a distinct purpose in isolating the specific effects of cyclizine.

Table 1: Comparison of Experimental Controls for Cyclizine Hydrochloride Studies
Control TypeRationaleExamplesCommon Applications
Negative Controls To establish a baseline and account for non-specific effects of the experimental conditions.- Vehicle Control: The solvent used to dissolve cyclizine hydrochloride (e.g., sterile saline, DMSO).- Placebo: An inert substance administered in the same manner as cyclizine in clinical or in vivo studies (e.g., normal saline injection).[3] - Untreated/Sham Group: Subjects or cells that do not receive any treatment.- In vitro cytotoxicity and signaling pathway assays.- In vivo animal studies of antiemetic effects.- Clinical trials evaluating efficacy and safety.[3]
Positive Controls To validate the experimental system and confirm that it can produce the expected effect.- Histamine: To induce a response that cyclizine is expected to block in H1-receptor binding or functional assays.- Other H1-Receptor Antagonists: Diphenhydramine, Meclizine, Cetirizine.[4] - Other Antiemetics: Ondansetron (5-HT3 antagonist), Metoclopramide (D2 antagonist), Dexamethasone (corticosteroid).[3][5]- Receptor binding and functional assays.- Comparative efficacy studies for antiemetic properties.[3][5] - Validating assays for side effects (e.g., sedation).
Internal Controls To normalize data and account for variations in sample loading or cell number.- Housekeeping Genes/Proteins: GAPDH, β-actin, Tubulin for Western blotting or qPCR.- Cell Viability Assays: To ensure observed effects are not due to widespread cell death.- Western blotting, qPCR, and other molecular biology techniques.- High-throughput screening assays.

Key Signaling Pathways and Experimental Workflows

Cyclizine hydrochloride's mechanism of action, while primarily centered on H1-receptor antagonism, has also been shown to influence cellular signaling pathways, including those involved in inflammation and apoptosis.[2][6] Understanding these pathways is crucial for designing targeted experiments.

G Cyclizine Hydrochloride Signaling Pathways cluster_0 H1-Receptor Antagonism cluster_1 Apoptosis Induction (in Macrophages) cluster_2 Pro-inflammatory Response (in Macrophages) Cyclizine Cyclizine Hydrochloride H1R Histamine H1 Receptor Cyclizine->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca_PKC->Cellular_Response Cyclizine_Apop Cyclizine Hydrochloride Extrinsic Extrinsic Pathway (Death Receptors) Cyclizine_Apop->Extrinsic Intrinsic Intrinsic Pathway (Mitochondrial) Cyclizine_Apop->Intrinsic Caspase8 Caspase-8 Activation Extrinsic->Caspase8 Bcl2_Bad ↓Bcl-2 / ↑Bad Intrinsic->Bcl2_Bad Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mito_Dys Mitochondrial Dysfunction Bcl2_Bad->Mito_Dys Caspase9 Caspase-9 Activation Mito_Dys->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cyclizine_Inflam Cyclizine Hydrochloride Akt Akt Phosphorylation Cyclizine_Inflam->Akt NFkB NF-κB p65 Phosphorylation Akt->NFkB Nuclear_Translocation Nuclear Translocation NFkB->Nuclear_Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) Nuclear_Translocation->Gene_Expression

Caption: Signaling pathways influenced by cyclizine hydrochloride.

G Experimental Workflow for In Vitro Cytotoxicity and Apoptosis Assays start Start: Cell Culture (e.g., RAW 264.7 Macrophages) treatment Treatment Groups: - Vehicle Control (0 µM Cyclizine) - Cyclizine (e.g., 100, 200, 300, 500 µM) - Positive Control (e.g., Doxorubicin) start->treatment incubation Incubation (e.g., 24 hours) treatment->incubation supernatant Collect Supernatant incubation->supernatant cells Harvest Cells incubation->cells ldh LDH Cytotoxicity Assay supernatant->ldh flow Flow Cytometry: Annexin V-FITC / PI Staining cells->flow western Western Blot: Bcl-2, Bad, Caspases cells->western data_analysis Data Analysis ldh->data_analysis flow->data_analysis western->data_analysis

Caption: Workflow for in vitro cyclizine studies.

Detailed Experimental Protocols

To ensure reproducibility, detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • Cells of interest (e.g., RAW 264.7 macrophages)

  • 96-well clear, flat-bottom tissue culture plates

  • Cyclizine hydrochloride stock solution (dissolved in an appropriate vehicle)

  • Vehicle control (e.g., sterile water or DMSO)

  • Positive control for cytotoxicity (e.g., 1% Triton X-100)

  • LDH assay kit (e.g., from Promega, Thermo Fisher Scientific, or Sigma-Aldrich)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Test Wells: Treat cells with varying concentrations of cyclizine hydrochloride.

    • Vehicle Control Wells: Treat cells with the corresponding concentration of the vehicle used to dissolve cyclizine.

    • Positive Control (Maximum LDH Release) Wells: Add lysis buffer (e.g., 1% Triton X-100) to untreated cells 45 minutes before the assay endpoint.

    • Untreated Control (Spontaneous LDH Release) Wells: Add culture medium only.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours) at 37°C in a humidified CO2 incubator.

  • Assay:

    • Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of the stop solution provided in the kit to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of cytotoxicity using the following formula:

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • 6-well tissue culture plates

  • Cyclizine hydrochloride stock solution

  • Vehicle control

  • Positive control for apoptosis (e.g., Staurosporine or Doxorubicin)

  • Annexin V-FITC/PI apoptosis detection kit (e.g., from Thermo Fisher Scientific, Bio-Techne, or Abcam)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with cyclizine, vehicle, or a positive control for the desired duration.

  • Cell Harvesting:

    • For adherent cells, gently trypsinize and collect the cells. For suspension cells, directly collect them.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Annexin Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use appropriate compensation controls for FITC and PI.

    • Data analysis will yield four populations:

      • Annexin V- / PI- (viable cells)

      • Annexin V+ / PI- (early apoptotic cells)

      • Annexin V+ / PI+ (late apoptotic/necrotic cells)

      • Annexin V- / PI+ (necrotic cells)

Western Blot for Apoptosis-Related Proteins (Bcl-2 and Bad)

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Materials:

  • Treated and control cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-Bcl-2, rabbit anti-Bad, mouse anti-β-actin)

  • HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bad, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize the expression of the target proteins to the loading control.

By implementing these carefully selected controls and detailed protocols, researchers can generate high-quality, reliable data that will significantly contribute to the understanding of cyclizine hydrochloride's pharmacological effects.

References

A Comparative Guide to the Antiemetic Efficacy of Cyclizine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiemetic properties of cyclizine (B1669395) against three other commonly used antiemetic agents: ondansetron (B39145), promethazine (B1679618), and metoclopramide (B1676508). The following sections detail the mechanisms of action, present available quantitative data from preclinical animal models, outline experimental protocols, and visualize the key signaling pathways involved in emesis.

Mechanism of Action

The emetic reflex is a complex process coordinated by the brainstem, receiving inputs from both central and peripheral pathways. Key areas involved are the chemoreceptor trigger zone (CTZ), located in the area postrema, and the vestibular system. The CTZ is sensitive to emetic substances in the blood, while the vestibular system is crucial in motion-induced nausea. Several neurotransmitters and their receptors play a pivotal role in mediating emetic signals, including histamine (B1213489) (H1), acetylcholine (B1216132) (muscarinic), dopamine (B1211576) (D2), and serotonin (B10506) (5-HT3).[1][2][3][4]

Cyclizine is a first-generation antihistamine belonging to the piperazine (B1678402) class.[5] Its primary antiemetic effect is mediated through the antagonism of histamine H1 receptors in the vomiting center and the vestibular system.[6][7][8] Additionally, cyclizine possesses anticholinergic (antimuscarinic) properties, further contributing to its antiemetic action by blocking acetylcholine signaling, particularly in the vestibular pathway.[7][8][9]

Ondansetron is a highly selective serotonin 5-HT3 receptor antagonist. It exerts its potent antiemetic effects by blocking 5-HT3 receptors both peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the CTZ.[2] This action is particularly effective in mitigating chemotherapy-induced emesis, which involves the release of serotonin from enterochromaffin cells in the gut.[2]

Promethazine is a phenothiazine (B1677639) derivative with a broad pharmacological profile.[10] Its antiemetic properties stem from its ability to antagonize multiple receptors, including histamine H1, dopamine D2, and muscarinic acetylcholine receptors in the brain.[10] This multi-receptor antagonism makes it effective against nausea and vomiting from various causes, including motion sickness.

Metoclopramide acts primarily as a dopamine D2 receptor antagonist in the CTZ.[11] By blocking dopamine's inhibitory effects on gastrointestinal motility, it also has a prokinetic effect, accelerating gastric emptying.[11] At higher doses, metoclopramide can also block serotonin 5-HT3 receptors.[11]

Comparative Efficacy in Animal Models

Direct head-to-head preclinical studies comparing cyclizine with ondansetron, promethazine, and metoclopramide in the same animal model are limited. The following tables summarize available quantitative data from separate studies in relevant animal models, primarily the ferret for chemotherapy-induced emesis and the shrew for motion sickness. It is important to note that variations in experimental protocols between studies can influence the results, and direct comparisons should be made with caution.

Chemotherapy-Induced Emesis Model (Ferret)

The ferret is a well-established model for studying chemotherapy-induced emesis due to its robust vomiting reflex. Emesis is typically induced by the administration of cytotoxic agents like cisplatin (B142131) or morphine.

Table 1: Antiemetic Effects of Ondansetron and Metoclopramide on Morphine-Induced Emesis in Ferrets [12]

TreatmentDose (mg/kg, i.v.)Reduction in Vomiting Episodes (%)
Ondansetron347
1070
Metoclopramide348
1082

Data from a study investigating morphine-induced emesis. The number of vomiting episodes was recorded.

Table 2: Antiemetic Effects of Ondansetron and Metoclopramide on Cisplatin-Induced Emesis in Ferrets [13]

TreatmentEmetic StimulusAntiemetic Effect
OndansetronCisplatinAbolished emesis
MetoclopramideCisplatinAbolished emesis

Qualitative results from a study on cisplatin-induced emesis.

Note: No direct comparative data for cyclizine in a ferret model of chemotherapy-induced emesis was identified in the literature reviewed.

Motion-Induced Emesis Model (Musk Shrew)

The musk shrew is a valuable model for studying motion sickness as it exhibits a vomiting response to motion stimuli.

Table 3: Antiemetic Effect of Promethazine on Hypergravity-Induced Vomiting in Musk Shrews [14]

TreatmentDoseNumber of Vomiting Episodes (Mean ± SEM)
Sham (Control)-14 ± 2
PromethazineAdministered in drinking waterSignificantly reduced vs. Sham
Promethazine50 mg/kg, i.p.Completely abolished

SEM: Standard Error of the Mean. A significant reduction was observed, but the exact percentage was not provided for the drinking water administration. The high intraperitoneal dose was accompanied by sedation.

Note: No direct comparative data for cyclizine in a shrew model of motion sickness was identified in the literature reviewed.

Experimental Protocols

Cisplatin-Induced Emesis in Ferrets[13][15]
  • Animal Model: Male ferrets.

  • Emetogen: Cisplatin administered intravenously. The dose is selected to produce a consistent emetic response.

  • Antiemetic Administration: The test compound (e.g., ondansetron, metoclopramide) or vehicle is administered intravenously or subcutaneously at a specified time before the cisplatin challenge.

  • Observation: Animals are observed for a defined period (e.g., 4-24 hours) for the number of retches and vomits (emetic episodes).

  • Data Analysis: The efficacy of the antiemetic is determined by comparing the number of emetic episodes in the treated group to the vehicle-treated control group.

Morphine-Induced Emesis in Ferrets[12]
  • Animal Model: Ferrets.

  • Emetogen: Morphine administered subcutaneously at a dose that induces a reliable emetic response (e.g., 0.3 mg/kg).

  • Antiemetic Administration: Antiemetics (e.g., ondansetron, metoclopramide) or vehicle are administered intravenously prior to the morphine challenge.

  • Observation: The number of vomiting and retching episodes are recorded over a set observation period.

  • Data Analysis: The percentage reduction in the number of emetic episodes in the drug-treated groups is calculated relative to the vehicle control group.

Motion-Induced Emesis in Musk Shrews[14]
  • Animal Model: Musk shrews (Suncus murinus).

  • Emetogen: Motion stimulation is induced by placing the animals in a device that provides horizontal or vertical acceleration (e.g., a shaker or centrifuge). For example, hypergravity exposure at 2G for 10 minutes.

  • Antiemetic Administration: The test compound (e.g., promethazine) is administered via a suitable route (e.g., in drinking water, intraperitoneal injection) prior to motion stimulation.

  • Observation: The number of vomiting episodes is counted during and after the motion stimulus.

  • Data Analysis: The number of emetic episodes in the treated group is compared to a control group that did not receive the antiemetic.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in emesis and a general workflow for evaluating antiemetic drugs in animal models.

Emesis_Signaling_Pathways cluster_stimuli Emetic Stimuli cluster_sensory Sensory Input cluster_brain Brain Centers cluster_drugs Drug Targets Motion Motion Vestibular Vestibular System Motion->Vestibular Stimulates Chemotherapy Chemotherapy/ Toxins GI_Tract GI Tract (Vagal Afferents) Chemotherapy->GI_Tract Irritates CTZ Chemoreceptor Trigger Zone (CTZ) (Area Postrema) Chemotherapy->CTZ Directly Stimulates NTS Nucleus Tractus Solitarius (NTS) Vestibular->NTS H1, M1 Receptors GI_Tract->NTS 5-HT3 Receptors CTZ->NTS D2, 5-HT3, NK1 Receptors VC Vomiting Center (Medulla) NTS->VC Integrates Signals Emesis Emesis (Nausea & Vomiting) VC->Emesis Initiates Reflex Cyclizine Cyclizine (H1, M1 Antagonist) Cyclizine->Vestibular Blocks Ondansetron Ondansetron (5-HT3 Antagonist) Ondansetron->GI_Tract Blocks Ondansetron->CTZ Blocks Promethazine Promethazine (H1, D2, M1 Antagonist) Promethazine->NTS Blocks Metoclopramide Metoclopramide (D2, 5-HT3 Antagonist) Metoclopramide->CTZ Blocks

Figure 1: Simplified signaling pathways of emesis and the primary targets of cyclizine and comparator drugs.

Antiemetic_Testing_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Selection Animal Model Selection (e.g., Ferret, Shrew) Acclimatization Acclimatization to Laboratory Conditions Animal_Selection->Acclimatization Grouping Random Assignment to Treatment Groups Acclimatization->Grouping Drug_Admin Antiemetic/Vehicle Administration Grouping->Drug_Admin Emetogen_Admin Emetogen Challenge (e.g., Cisplatin, Motion) Drug_Admin->Emetogen_Admin Observation Behavioral Observation (Record Retching & Vomiting) Emetogen_Admin->Observation Data_Collection Quantify Emetic Episodes (Frequency, Latency) Observation->Data_Collection Stats Statistical Analysis (Comparison between groups) Data_Collection->Stats Conclusion Conclusion on Antiemetic Efficacy Stats->Conclusion

Figure 2: General experimental workflow for evaluating the efficacy of antiemetic drugs in animal models.

Conclusion

References

Assessing the Specificity of Cyclizine for the H1 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclizine (B1669395) is a first-generation antihistamine belonging to the piperazine (B1678402) derivative class of drugs.[1][2] It is primarily used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1][3] Like other first-generation antihistamines, cyclizine's therapeutic effects are mediated through its antagonism of the histamine (B1213489) H1 receptor.[4][5] However, its specificity for the H1 receptor is a critical aspect of its pharmacological profile, as off-target activities can lead to side effects. This guide provides a comparative analysis of cyclizine's binding affinity for the H1 receptor versus other histamine receptor subtypes and a range of common off-target receptors. The data presented here is intended to assist researchers and drug development professionals in understanding the selectivity profile of cyclizine.

H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily couples to the Gq/11 family of G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event in mediating the cellular responses to histamine.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds to Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Intracellular Ca²⁺ Release ER->Ca2 Triggers Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca2->Cellular_Response Leads to Cyclizine Cyclizine Cyclizine->H1R Antagonizes Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis P1 Prepare cell membranes expressing H1 receptors A1 Incubate membranes, radioligand, and test compound P1->A1 P2 Prepare radioligand (e.g., [³H]-mepyramine) P2->A1 P3 Prepare serial dilutions of test compound (Cyclizine) P3->A1 S1 Rapidly filter to separate bound from free radioligand A1->S1 S2 Wash filters to remove non-specific binding S1->S2 M1 Measure radioactivity on filters using scintillation counting S2->M1 D1 Plot % inhibition vs. log[test compound] M1->D1 D2 Determine IC50 value D1->D2 D3 Calculate Ki using Cheng-Prusoff equation D2->D3

References

Cyclizine's Cross-Reactivity Profile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the cross-reactivity of cyclizine (B1669395), a first-generation antihistamine, with a range of other neurotransmitter receptors. Primarily known for its antagonism of the histamine (B1213489) H1 receptor to prevent and treat nausea, vomiting, and dizziness, cyclizine also exhibits binding affinity for several other receptor systems, which contributes to its overall pharmacological profile, including its side effects. This document is intended for researchers, scientists, and drug development professionals interested in the polypharmacology of cyclizine.

Comparative Analysis of Binding Affinities

Cyclizine's interaction with various neurotransmitter receptors has been quantified through in vitro binding assays. The following table summarizes the binding affinities (Ki) of cyclizine for a panel of human receptors. Lower Ki values are indicative of higher binding affinity.

Receptor FamilyReceptor SubtypeCyclizine Ki (nM)Reference
Histamine H113[1]
H2>10,000[1]
H3>10,000[1]
H4>10,000[1]
Muscarinic M1130[1]
Acetylcholine (B1216132) M2200[1]
M3250[1]
M4160[1]
M5300[1]
Serotonin (B10506) 5-HT2A225[1]
5-HT2B64[1]
5-HT2C>10,000[1]
Dopamine (B1211576) D1>10,000[1]
D2>10,000[1]
D3>10,000[1]
Adrenergic α1A320[1]
α1B450[1]
α1D400[1]
α2A1551 (IC50)[1]
β1>10,000[1]
β2>10,000[1]

Key Observations:

  • High Affinity for H1 Receptor: Cyclizine demonstrates high and selective affinity for the histamine H1 receptor, consistent with its primary mechanism of action as an antihistamine.

  • Moderate Muscarinic Affinity: The drug exhibits moderate affinity for all five muscarinic acetylcholine receptor subtypes (M1-M5), which explains its anticholinergic side effects such as dry mouth, blurred vision, and urinary retention.

  • Serotonin 2B Receptor Interaction: Notably, cyclizine shows a relatively high affinity for the serotonin 5-HT2B receptor, which is higher than its affinity for the 5-HT2A receptor.

  • Adrenergic Receptor Affinity: Cyclizine displays weak to moderate affinity for α1-adrenergic receptor subtypes.

  • Low Affinity for Other Receptors: Cyclizine has a low affinity for dopamine (D1, D2, D3), other serotonin (5-HT2C), and β-adrenergic receptors at clinically relevant concentrations.

Experimental Methodologies

The binding affinity data presented in this guide are primarily derived from competitive radioligand binding assays. Below is a generalized protocol representative of the methodology used in these studies.

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of a test compound (cyclizine) for a specific neurotransmitter receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., from recombinant cell lines or tissue homogenates).

  • A specific radioligand for the target receptor (e.g., [3H]-pyrilamine for H1 receptors).

  • Test compound (cyclizine) at various concentrations.

  • Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

  • Cell harvester.

Procedure:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared and protein concentration is determined.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (cyclizine).

  • Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity retained on the filters (representing the bound radioligand) is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes with Target Receptor Incubation Incubation (Binding Equilibrium) Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Cyclizine Cyclizine (Test Compound) Cyclizine->Incubation Filtration Rapid Filtration (Separation) Incubation->Filtration Washing Washing (Remove Unbound) Filtration->Washing Counting Scintillation Counting (Quantification) Washing->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Fig. 1: Experimental workflow for a radioligand binding assay.

Signaling Pathways of Key Receptors

The interaction of cyclizine with its primary and secondary targets initiates distinct intracellular signaling cascades. Understanding these pathways is crucial for predicting the functional consequences of its cross-reactivity.

Histamine H1 Receptor Signaling

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Antagonism of this receptor by cyclizine blocks the downstream signaling cascade responsible for allergic and inflammatory responses, as well as its role in the emetic pathway.

H1_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cyclizine Cyclizine H1R Histamine H1 Receptor Cyclizine->H1R Antagonizes Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Nausea Signal Blockade) Ca->Response PKC->Response Muscarinic_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cyclizine Cyclizine M135R M1, M3, M5 Receptors Cyclizine->M135R Antagonizes M24R M2, M4 Receptors Cyclizine->M24R Antagonizes Gq11 Gq/11 M135R->Gq11 Activates Gio Gi/o M24R->Gio Activates PLC PLC Gq11->PLC Activates AC Adenylyl Cyclase Gio->AC Inhibits IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Response_Gq Excitatory Response IP3_DAG->Response_Gq Response_Gi Inhibitory Response cAMP->Response_Gi

References

Safety Operating Guide

Proper Disposal Procedures for Cyclizine Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. Cyclizine (B1669395) dihydrochloride (B599025), a compound utilized in various research and development applications, requires careful handling throughout its lifecycle, including its final disposal. Improper disposal can lead to regulatory violations, environmental contamination, and significant health and safety risks.[1] This guide provides essential, step-by-step procedures for the proper disposal of cyclizine dihydrochloride in a laboratory setting, ensuring the protection of personnel and the environment.

Hazard Assessment of this compound

Before handling or disposing of any chemical, it is imperative to understand its associated hazards. This compound is classified as an acute toxicant and a reproductive toxin.[2][3] Its hazard profile necessitates stringent disposal protocols.

Table 1: Hazard Profile for this compound

PropertyInformation
CAS Number 303-25-3[2][3]
EC Number 206-136-9[2][3]
GHS Hazard Statements H301: Toxic if swallowed[2][3][4] H311: Toxic in contact with skin[2] H330: Fatal if inhaled[2] H361: Suspected of damaging fertility or the unborn child[2][3] H411: Toxic to aquatic life with long lasting effects[3]
GHS Pictograms Skull and crossbones (GHS06), Health hazard (GHS08), Environment (GHS09)[2][3]
Signal Word Danger[2][3]
Acute Toxicity Data Oral LD50: 165 mg/kg (mouse)[2] Intraperitoneal LD50: 58 mg/kg (mouse)[2]

Due to its toxicity and environmental hazards, this compound must be managed as a hazardous waste.[2][3][5] Federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), govern the management and disposal of hazardous pharmaceutical waste.[6][7][8]

Disposal Protocol for this compound

Disposal of this compound does not follow an experimental protocol but rather a strict, regulated safety procedure. The following steps provide a detailed methodology for its safe disposal in a research environment.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Given the high acute toxicity of this compound, especially the risk of fatal inhalation, robust personal protection is mandatory.[2]

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.[9]

  • Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.[9]

  • Respiratory Protection: All handling of solid this compound that may generate dust should be performed in a chemical fume hood.[9] If a fume hood is not available, a NIOSH/MSHA approved respirator is necessary.[9]

Step 2: Waste Segregation and Containment

Proper segregation is key to compliant chemical waste management.

  • Designate as Hazardous Waste: this compound waste must be collected as hazardous chemical waste.[5]

  • Do Not Mix: Do not mix this waste with non-hazardous materials or other incompatible waste streams.

  • Use Appropriate Containers: Collect waste in a sturdy, leak-proof container that is chemically compatible with the compound.[1][10] The container must have a tight-fitting lid and be kept closed except when adding waste.[10]

Step 3: Labeling the Waste Container

Clear and accurate labeling is a strict regulatory requirement.

  • Label Immediately: Affix a hazardous waste label to the container as soon as you begin accumulating waste.[1]

  • Required Information: The label must include:

    • The words "Hazardous Waste".[5]

    • The full chemical name: "this compound". Avoid abbreviations or formulas.[5]

    • The accumulation start date.[5]

    • The appropriate hazard pictograms (e.g., skull and crossbones, health hazard).[5]

Step 4: On-site Storage

Store the waste container safely pending pickup.

  • Secure Location: Store the sealed container in a designated satellite accumulation area within the laboratory.

  • Secondary Containment: Use secondary containment for the liquid waste container to prevent spills.[10]

  • Segregate Incompatibles: Store away from incompatible materials, such as strong oxidizing agents.[9]

Step 5: Arrange for Professional Disposal

Under no circumstances should this compound be disposed of in the regular trash or down the drain.[1][2][11]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to request a pickup for the hazardous waste.[1][5]

  • Follow Institutional Procedures: Adhere to your organization's specific procedures for waste pickup requests.

  • Professional Disposal: The EHS department will ensure the waste is transported to a licensed treatment, storage, and disposal facility (TSDF), where it will typically be incinerated in accordance with EPA regulations.[7]

Step 6: Disposal of Empty Containers

Containers that held highly toxic chemicals require special handling.

  • Definition of "Empty": A container is not considered "empty" if solid residue remains. Any remaining sludge or solid must be disposed of as hazardous waste.[10]

  • Triple Rinsing: For containers of highly toxic chemicals like this compound (with an LD50 < 50 mg/kg), the first three rinses must be collected and disposed of as hazardous waste.[10]

  • Final Disposal: After triple rinsing, deface the original label and dispose of the container according to your institution's guidelines for rinsed chemical containers.[1]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the procedural logic for the proper disposal of this compound.

G cluster_start cluster_assessment cluster_decision cluster_incorrect cluster_correct start Unused/Expired This compound assess Hazard Assessment: - Acute Toxicity (Oral, Dermal, Inhalation) - Reproductive Toxin - Aquatic Toxin start->assess decision Is this Hazardous Waste? assess->decision incorrect_path Incorrect Disposal Path decision->incorrect_path No (Incorrect) correct_path Correct Disposal Path decision->correct_path Yes drain Drain Disposal trash Trash Disposal ppe 1. Wear Full PPE contain 2. Collect in a Labeled, Sealed Hazardous Waste Container ppe->contain store 3. Store in Designated Satellite Accumulation Area contain->store contact_ehs 4. Contact EHS for Pickup store->contact_ehs disposal Final Disposal via Licensed Facility (Incineration) contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclizine dihydrochloride
Reactant of Route 2
Reactant of Route 2
Cyclizine dihydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.